Deoxyadenosine
Description
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862485 | |
| Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958-09-8, 13276-53-4, 3413-66-9 | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC100793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Molecular Architecture of Deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine is a fundamental constituent of deoxyribonucleic acid (DNA), playing a critical role in the storage and transfer of genetic information. As a purine 2'-deoxyribonucleoside, its precise three-dimensional structure is paramount to the integrity of the DNA double helix and its interactions with various enzymes and therapeutic agents. This technical guide provides a comprehensive examination of the molecular structure of this compound, including its chemical composition, stereochemistry, and key structural parameters derived from crystallographic studies. Furthermore, it outlines the standard experimental methodologies employed for its structural elucidation and presents a visualization of its central role in a critical metabolic pathway.
Core Structure and Chemical Identity
This compound is a nucleoside composed of two primary moieties: the purine nucleobase, adenine, and a five-carbon sugar, 2'-deoxy-D-ribose.[1] The adenine base is attached to the 1' carbon of the deoxyribose sugar via a β-N9-glycosidic bond.[1] A key feature distinguishing it from its ribonucleoside counterpart, adenosine, is the absence of a hydroxyl group at the 2' position of the sugar ring, which is instead a hydrogen atom.[2] This seemingly minor difference confers greater chemical stability to DNA by making it less susceptible to hydrolysis.
The systematic IUPAC name for this compound is (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol.[1][3] Its chemical and physical properties are summarized in Table 1.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₁₃N₅O₃ | [1][4] |
| Molecular Weight | 251.24 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 187–189 °C | [1][3] |
| Solubility in Water | Approx. 25 mg/mL at room temperature | [1] |
| UV Absorption Maximum | 259 nm (in aqueous solution at neutral pH) | [1] |
| CAS Registry Number | 958-09-8 | [3][4] |
Quantitative Structural Data
The precise three-dimensional arrangement of atoms in this compound has been determined with high resolution using single-crystal X-ray diffraction. The crystallographic data for anhydrous β-2'-deoxyadenosine provides the definitive bond lengths and angles that define its molecular geometry. This data is publicly available from the Cambridge Structural Database (CCDC) under deposition code 1124124, based on the work of Sato (1984).[5][6] A summary of key structural parameters is presented in Table 2.
| Parameter Type | Atoms Involved | Value (Å or °) |
| Bond Lengths (Å) | ||
| N9 - C1' | Data from CCDC 1124124 | |
| C1' - O4' | Data from CCDC 1124124 | |
| O4' - C4' | Data from CCDC 1124124 | |
| C4' - C3' | Data from CCDC 1124124 | |
| C3' - C2' | Data from CCDC 1124124 | |
| C2' - C1' | Data from CCDC 1124124 | |
| N9 - C8 | Data from CCDC 1124124 | |
| C8 - N7 | Data from CCDC 1124124 | |
| N7 - C5 | Data from CCDC 1124124 | |
| C5 - C6 | Data from CCDC 1124124 | |
| C6 - N1 | Data from CCDC 1124124 | |
| N1 - C2 | Data from CCDC 1124124 | |
| C2 - N3 | Data from CCDC 1124124 | |
| N3 - C4 | Data from CCDC 1124124 | |
| C4 - C5 | Data from CCDC 1124124 | |
| C4 - N9 | Data from CCDC 1124124 | |
| C6 - N6 | Data from CCDC 1124124 | |
| Bond Angles (°) | ||
| C4-N9-C1' | Data from CCDC 1124124 | |
| C1'-O4'-C4' | Data from CCDC 1124124 | |
| O4'-C4'-C3' | Data from CCDC 1124124 | |
| C4'-C3'-C2' | Data from CCDC 1124124 | |
| C3'-C2'-C1' | Data from CCDC 1124124 | |
| C2'-C1'-O4' | Data from CCDC 1124124 | |
| Torsion Angles (°) | ||
| Glycosidic Angle (χ) | O4'-C1'-N9-C4 | Data from CCDC 1124124 |
Note: The precise values for bond lengths and angles are contained within the Crystallographic Information File (CIF) corresponding to CCDC deposition number 1124124 and can be accessed from the Cambridge Structural Database.
Experimental Protocols for Structural Elucidation
The determination of the structure of this compound relies on a combination of crystallographic and spectroscopic techniques.
Single-Crystal X-ray Diffraction
This is the gold standard for determining the three-dimensional structure of molecules at atomic resolution.
Methodology:
-
Crystallization: High-purity this compound is dissolved in a suitable solvent, such as methanol. Single crystals are grown through slow evaporation of the solvent at room temperature over several days.[1]
-
Crystal Mounting: A single, defect-free crystal of appropriate size (typically 10-200 µm) is selected and mounted on a goniometer head, often cryo-cooled to minimize radiation damage during data collection.[7]
-
Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities.[8] These diffraction intensities are recorded by an area detector.
-
Structure Solution and Refinement: The diffraction pattern is mathematically processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model of this compound is then built into this map and refined against the experimental data to yield the final, high-resolution structure.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in solution, confirming the structure and providing insights into its conformational dynamics.
Methodology:
-
Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and placed in a 5 mm NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1D ¹H and ¹³C NMR: To identify the chemical shifts of all hydrogen and carbon atoms.[2][9]
-
2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.[9]
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[9]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, establishing the overall connectivity of the molecule.[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the stereochemistry, such as the syn or anti conformation of the glycosidic bond.[10]
-
-
Spectral Assignment: By integrating the data from all these experiments, each resonance in the ¹H and ¹³C spectra can be unambiguously assigned to a specific atom in the this compound molecule.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which provides further structural verification.
Methodology:
-
Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of polar molecule.[11]
-
MS1 Analysis: The mass-to-charge ratio (m/z) of the intact molecular ion (e.g., [M+H]⁺) is measured with high accuracy to confirm the molecular formula.[4]
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID).[12] The masses of the resulting fragment ions are then measured. The characteristic fragmentation pattern for this compound involves the cleavage of the glycosidic bond, resulting in a prominent fragment ion corresponding to the protonated adenine base.[11][13]
Visualization of Structure and Biological Context
The precise structure of this compound is fundamental to its biological function. Below are visualizations of its chemical structure and its involvement in a key signaling pathway.
Caption: Chemical structure of this compound.
Caption: this compound's role in T-cell inhibition.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. hmdb.ca [hmdb.ca]
- 3. 2'-Deoxyadenosine monohydrate | C10H15N5O4 | CID 9549172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Single-Crystal X-ray Diffraction [warwick.ac.uk]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Deoxyadenosine versus adenosine differences.
An In-depth Technical Guide: Deoxyadenosine versus Adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and adenosine are fundamental nucleosides essential for various biological processes. While structurally similar, the absence of a hydroxyl group at the 2' position of the ribose sugar in this compound results in significant differences in their chemical properties, metabolic pathways, and physiological roles. This guide provides a comprehensive comparison of this compound and adenosine, detailing their structural and chemical distinctions, metabolic fates, and involvement in signaling pathways. It also includes a summary of key quantitative data and outlines relevant experimental protocols for their analysis.
Structural and Chemical Differences
The core structural difference between this compound and adenosine lies in the pentose sugar component. Adenosine contains a ribose sugar, characterized by the presence of a hydroxyl (-OH) group at the 2' position. In contrast, this compound contains a deoxyribose sugar, where this hydroxyl group is replaced by a hydrogen atom. This seemingly minor alteration has profound implications for the molecule's chemical stability and biological function.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Adenosine |
| Molar Mass | 251.24 g/mol | 267.24 g/mol |
| Canonical SMILES | C1=NC2=C(C(=N1)N)N=CN2C3CC(C(O3)CO)O | C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O |
| 2'-hydroxyl group | Absent | Present |
| Susceptibility to alkaline hydrolysis | Resistant | Susceptible |
| Role in Nucleic Acids | Building block of DNA | Building block of RNA |
The presence of the 2'-hydroxyl group in adenosine's ribose sugar makes it more susceptible to hydrolysis, particularly under alkaline conditions. This reactivity is a key reason why DNA, which is composed of deoxyribonucleotides like this compound, is more stable and better suited for the long-term storage of genetic information.
Metabolic Pathways and Biological Roles
This compound and adenosine are metabolized through distinct, yet interconnected, pathways. Both can be phosphorylated to form their respective mono-, di-, and tri-phosphate derivatives. Adenosine triphosphate (ATP) is the primary energy currency of the cell, while this compound triphosphate (dATP) is a precursor for DNA synthesis.
The catabolism of these nucleosides is primarily handled by the purine degradation pathway. A key enzyme in this process is adenosine deaminase (ADA), which converts both adenosine and this compound to inosine and deoxyinosine, respectively.
A deficiency in adenosine deaminase can lead to the accumulation of this compound. This is particularly toxic to lymphocytes, resulting in Severe Combined Immunodeficiency (SCID). The buildup of dATP inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of all deoxynucleotides, thereby halting DNA replication and cell division.
Signaling Pathways
Adenosine is a well-established signaling molecule, particularly in the cardiovascular, nervous, and immune systems. It exerts its effects by binding to four G-protein coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in a wide range of physiological processes, including vasodilation, neurotransmission, and inflammation.
This compound, on the other hand, is not typically considered a primary signaling molecule in the same vein as adenosine. However, its phosphorylated form, dATP, can act as an allosteric regulator of enzymes like ribonucleotide reductase. Furthermore, in pathological conditions such as ADA-SCID, the accumulation of this compound and its metabolites can have profound signaling consequences, leading to apoptosis in lymphocytes.
Experimental Protocols
The differentiation and quantification of this compound and adenosine in biological samples are crucial for research and clinical diagnostics. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the most common analytical techniques employed.
Sample Preparation
-
Tissue Homogenization: Tissues are homogenized in a buffer solution, often containing enzyme inhibitors to prevent degradation of the nucleosides.
-
Protein Precipitation: Proteins are precipitated using agents like perchloric acid or trichloroacetic acid.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Neutralization: The acidic supernatant is neutralized with a base, such as potassium carbonate.
-
Filtration: The neutralized supernatant is filtered through a 0.22 µm filter before analysis.
HPLC Analysis
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed for separation.
-
Detection: UV detection at 254 nm is commonly used for quantification.
Mass Spectrometry Analysis
For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Selected reaction monitoring (SRM) is employed to monitor specific precursor-to-product ion transitions for adenosine and this compound, allowing for accurate quantification even in complex biological matrices.
Conclusion
The distinction between this compound and adenosine, rooted in the presence or absence of a 2'-hydroxyl group, has far-reaching consequences for their chemical properties, metabolic roles, and physiological effects. While adenosine is a key signaling molecule and a component of RNA, this compound is a fundamental building block of DNA. The accumulation of this compound, as seen in ADA-SCID, highlights its potential toxicity and the importance of tightly regulated purine metabolism. A thorough understanding of the differences between these two nucleosides is essential for researchers in molecular biology, pharmacology, and drug development.
Role of deoxyadenosine in DNA synthesis.
<An In-depth Technical Guide on the Role of Deoxyadenosine in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a fundamental deoxyribonucleoside, serving as a direct precursor for this compound triphosphate (dATP), one of the four essential building blocks for DNA synthesis and repair.[1] Its metabolism is tightly regulated, as imbalances can lead to severe cellular dysfunction. This guide provides a comprehensive technical overview of the dual role of this compound: its essential function in DNA replication and the pathological consequences of its accumulation, particularly in the context of Adenosine Deaminase (ADA) deficiency. We will explore the core biochemical pathways, the mechanisms of toxicity, relevant quantitative data, and detailed experimental protocols for studying these processes.
Biochemical Pathways of this compound Metabolism
The cellular fate of this compound is primarily governed by two competing pathways: the anabolic (salvage) pathway that leads to DNA incorporation, and the catabolic pathway that leads to degradation and excretion.
Anabolic (Salvage) Pathway
In this pathway, this compound is phosphorylated to this compound monophosphate (dAMP) by the enzyme deoxycytidine kinase (dCK). Subsequent phosphorylations by other kinases convert dAMP into this compound diphosphate (dADP) and finally into this compound triphosphate (dATP). dATP is then available for incorporation into newly synthesized DNA strands by DNA polymerases.
Catabolic Pathway
The primary enzyme responsible for this compound catabolism is Adenosine Deaminase (ADA).[2] ADA catalyzes the irreversible deamination of this compound to deoxyinosine. Deoxyinosine is further metabolized and ultimately excreted from the body. This pathway is crucial for preventing the accumulation of this compound to toxic levels.[2]
Interconnected Metabolic Pathways
The balance between the anabolic and catabolic pathways is critical for cellular homeostasis. The relative activities and substrate affinities of dCK and ADA determine the metabolic flux of this compound. In lymphoid tissues, for instance, the system is geared towards deamination, highlighting the importance of ADA in these cells.
Caption: Metabolic fate of this compound.
Pathophysiology: this compound Toxicity in ADA Deficiency
Adenosine Deaminase (ADA) deficiency is a rare genetic disorder that leads to Severe Combined Immunodeficiency (SCID).[3] The absence of functional ADA enzyme results in the systemic accumulation of its substrates, primarily this compound. This accumulation is particularly toxic to lymphocytes, leading to their depletion and a severely compromised immune system.[4][5]
Mechanism of dATP-Mediated Toxicity
The toxicity of this compound in ADA deficiency is primarily mediated by its anabolic product, dATP. The excess this compound is readily phosphorylated to dATP, leading to significantly elevated intracellular concentrations of this deoxynucleotide.[6] High levels of dATP act as a potent allosteric inhibitor of the enzyme ribonucleotide reductase (RNR).[7][8]
Ribonucleotide reductase is responsible for converting ribonucleoside diphosphates (ADPs, GDPs, CDPs, UDPs) into their deoxyribonucleoside counterparts (dADPs, dGDPs, dCDPs, dUDPs), which are the precursors for all four dNTPs required for DNA synthesis. The inhibition of RNR by dATP starves the cell of dGTP, dCTP, and dTTP, thereby halting DNA replication and repair.[6] This ultimately triggers apoptosis (programmed cell death), with rapidly dividing cells like developing T and B lymphocytes being the most susceptible.[3]
Caption: Pathological cascade in ADA deficiency.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound metabolism and its dysregulation in ADA deficiency.
Table 1: Metabolite Concentrations in Plasma and Erythrocytes
| Metabolite | Condition | Matrix | Concentration | Reference(s) |
| This compound | Normal | Plasma | < 0.07 µM | [9] |
| This compound | ADA-Deficient (at birth) | Plasma | 0.7 µM | [9] |
| Adenosine | Normal | Plasma | < 0.07 µM | [9] |
| Adenosine | ADA-Deficient (at birth) | Plasma | 0.5 µM | [9] |
| dATP | Normal | Erythrocytes | 2.9 nmol/mL | [9] |
| dATP | ADA-SCID | Erythrocytes | ~0.35 to >1.5 µmol/mL | [10] |
| dATP | ADA-CID | Erythrocytes | ~0.1 to 0.3 µmol/mL | [10] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Source | Km (µM) | Reference(s) |
| Adenosine Deaminase | This compound | Calf Intestinal Mucosa | 22.4 ± 2.2 | [11] |
| Deoxycytidine Kinase | This compound | - | - | [12] |
Experimental Protocols
Protocol for Quantification of Intracellular dNTPs by HPLC-MS/MS
This protocol outlines a method for the sensitive and direct quantification of intracellular dNTPs from cell or tissue samples, adapted from established methodologies.[13][14]
1. Nucleotide Extraction:
-
Harvest cells (e.g., 1-5 x 106) by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Add 200 µL of a cold extraction solution (e.g., 1:1 methanol/water) to the cell pellet.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the nucleotides to a new pre-chilled tube.
2. Chromatographic Separation:
-
Column: Porous graphitic carbon column or a C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., ammonium acetate in water).
-
Mobile Phase B: Organic solvent (e.g., ammonium hydroxide in acetonitrile).
-
Gradient: A linear gradient elution is typically used to separate the dNTPs.
-
Flow Rate: Adjusted based on column dimensions (e.g., 0.5 - 1.2 mL/min).
-
Run Time: Typically 10-20 minutes.
3. Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Specific precursor-to-product ion transitions for each dNTP must be optimized on the instrument.
-
Quantification: Generate calibration curves using known concentrations of dNTP standards.[14] An internal standard (e.g., a stable isotope-labeled dNTP) should be used for accurate quantification.[15]
Caption: Workflow for dNTP quantification.
Protocol for Adenosine Deaminase (ADA) Activity Assay
This protocol describes a colorimetric or fluorometric assay to measure ADA activity in biological samples like serum, plasma, or tissue lysates, based on commercially available kits and literature.[16][17]
1. Sample Preparation:
-
Serum/Plasma: Use fresh or properly stored (-80°C) samples.
-
Tissue: Homogenize ~100 mg of tissue in 300 µL of cold ADA Assay Buffer, centrifuge at 16,000 x g for 10 minutes at 4°C, and collect the supernatant.
-
Cells: Lyse 1-5 x 106 cells in 150-300 µL of cold ADA Assay Buffer, agitate for 15 minutes at 4°C, centrifuge, and collect the supernatant.[18]
2. Assay Procedure (Colorimetric Example):
-
Prepare a standard curve using inosine standards.
-
In a 96-well plate, add 2-50 µL of the sample to the desired wells.
-
Add a positive control and a reagent background control.
-
Adjust the volume in all wells to 50 µL with ADA Assay Buffer.
-
Prepare a Reaction Mix containing ADA Substrate (adenosine), ADA Convertor, and ADA Developer. This multi-step reaction converts the product, inosine, into a detectable signal (e.g., uric acid, which absorbs at 293 nm).
-
Add 50 µL of the Reaction Mix to each sample and positive control well.
-
Add a Background Control mix to standard and sample background wells.
-
Incubate the plate at 37°C.
-
Measure the absorbance (e.g., at 293 nm or 550 nm depending on the kit) in kinetic mode for at least 30 minutes.[16]
3. Calculation:
-
Calculate the change in absorbance over time (ΔOD/min).
-
Subtract the background rate from the sample rate.
-
Use the inosine standard curve to convert the corrected rate to nmol/min of inosine generated.
-
Calculate the ADA activity in the sample, often expressed in U/L or U/mg of protein.
Therapeutic Implications and Future Directions
The profound understanding of this compound's role in DNA synthesis and its toxic effects in ADA deficiency has paved the way for successful therapeutic interventions. Enzyme replacement therapy (ERT) with polyethylene glycol-modified bovine ADA (PEG-ADA) and hematopoietic stem cell transplantation (HSCT) are standard treatments. Gene therapy, which aims to correct the underlying genetic defect, has also shown significant promise.
For drug development professionals, the pathways described herein represent critical targets. Inhibitors of deoxycytidine kinase could potentially mitigate the toxic accumulation of dATP in ADA deficiency. Conversely, understanding the nuances of ribonucleotide reductase inhibition by dATP analogues offers avenues for developing novel anticancer agents that target DNA synthesis in rapidly proliferating cancer cells. Future research will continue to unravel the complex regulatory networks governing this compound metabolism, offering new opportunities for therapeutic innovation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Genetic and biochemical consequences of adenosine deaminase deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine deaminase deficiency - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. Adenosine deaminase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. JCI - Purinogenic Immunodeficiency Diseases: DIFFERENTIAL EFFECTS OF this compound AND DEOXYGUANOSINE ON DNA SYNTHESIS IN HUMAN T LYMPHOBLASTS [jci.org]
- 7. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer | Semantic Scholar [semanticscholar.org]
- 9. Plasma this compound, adenosine, and erythrocyte deoxyATP are elevated at birth in an adenosine deaminase-deficient child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Table 2. [this compound Nucleotides (dAXP) Levels by Phenotype]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Activation of deoxycytidine kinase by this compound: implications in this compound-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Deoxyadenosine Triphosphate (dATP): A Core Component of Genetic Integrity and Cellular Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine triphosphate (dATP) is a cornerstone of molecular biology, primarily recognized for its indispensable role as a building block for DNA synthesis and repair.[1][2][3][4] Beyond this fundamental function, dATP emerges as a critical regulator of cellular processes, acting as a potent allosteric effector and a key molecule in certain pathological conditions. This technical guide provides a comprehensive overview of the multifaceted functions of dATP, detailing its involvement in DNA replication, its regulatory role in nucleotide metabolism, and its implications in cellular signaling and disease. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Signaling pathways and experimental workflows are illustrated through logical diagrams to facilitate a deeper understanding of the complex roles of dATP.
Core Functions of this compound Triphosphate
This compound triphosphate (dATP) is a deoxyribonucleotide, a structural analog of adenosine triphosphate (ATP) but lacking the 2'-hydroxyl group on the ribose sugar.[1] This seemingly minor structural difference dictates its primary role in the cell, directing it towards DNA synthesis rather than the broader energy currency and RNA synthesis roles of ATP.[1]
Essential Precursor for DNA Synthesis and Repair
The most well-established function of dATP is its role as one of the four deoxyribonucleoside triphosphates (dNTPs) required for the synthesis of DNA.[2][4] During DNA replication and repair, DNA polymerases catalyze the incorporation of dATP into a growing DNA strand, forming a phosphodiester bond and releasing pyrophosphate.[1][2] The adenine base of dATP specifically pairs with thymine on the template strand, ensuring the fidelity of genetic information transfer.[2] Imbalances in the cellular pools of dNTPs, including an excess of dATP, can lead to replication errors and mutations as DNA polymerase may be forced to incorporate incorrect bases.[2]
Allosteric Regulation of Ribonucleotide Reductase (RNR)
This compound triphosphate is a critical allosteric regulator of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs), the precursors for all dNTPs.[4][5][6][7] dATP binds to an allosteric site on RNR, known as the activity site (A-site), inducing a conformational change that inhibits the enzyme's overall activity.[5][8][9] This feedback inhibition is a crucial mechanism for maintaining a balanced supply of dNTPs for DNA synthesis and preventing the toxic accumulation of deoxyribonucleotides.[4] In contrast, ATP binding to the same site acts as an activator of RNR.[5][6][7] The binding of dATP can promote the formation of inactive oligomeric states of RNR, such as hexamers in humans, which restricts the enzyme's access to its substrates.[5][8]
Role in Cellular Metabolism and Energy Transfer
While ATP is the primary energy currency of the cell, dATP can, under specific circumstances, act as an energy-transferring molecule. In human erythrocytes where ATP has been largely replaced by dATP, cellular viability and functions such as lactate production and osmotic fragility are maintained, indicating that dATP can compensate for the absence of ATP in energy-dependent processes in these specific cells.[10] However, this is not a widespread physiological function of dATP.
Quantitative Data on dATP Function
The cellular concentration and enzymatic interactions of dATP are tightly regulated. The following tables summarize key quantitative data related to dATP's function.
Table 1: Cellular Concentrations of dATP
| Cell Type | Condition | dATP Concentration (pmol/10^6 cells) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Healthy human donors | 143 (median) | [11] |
| Embryonic Chick Cardiomyocytes | Basal | ~46 µM | [12] |
Table 2: Kinetic Parameters of Enzymes Utilizing dATP
| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) | Reference |
| Human DNA Polymerase η | dATP (opposite T) | Data not available in provided search results | Data not available in provided search results | [13] |
| Ribonucleotide Reductase (E. coli) | ADP | Data not available in provided search results | Data not available in provided search results | [6][7] |
| Ribonucleotide Reductase (human) | dATP (inhibitor) | K_d ~13-100 times lower than ATP | N/A | [8] |
Note: Specific K_M and k_cat values for DNA polymerases with dATP are highly dependent on the specific polymerase, the DNA template sequence, and experimental conditions. The provided search results offer methodologies for determining these values but do not contain a readily available compiled table.
Experimental Protocols
Quantification of Cellular dATP Pools
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)
This method provides a sensitive and specific quantification of endogenous dNTPs.[11]
-
Cell Lysis and Extraction:
-
Harvest a known number of cells by centrifugation.
-
Lyse the cells using a cold extraction solution (e.g., 70% methanol).
-
Centrifuge to pellet cellular debris.
-
-
Anion Exchange Chromatography:
-
Separate mono-, di-, and triphosphate nucleotides from the cell extract using a strong anion exchange (SAX) column.
-
-
Dephosphorylation:
-
Treat the triphosphate fraction with a phosphatase to convert dNTPs to their corresponding deoxyribonucleosides.
-
-
LC-MS/MS Analysis:
-
Separate the deoxyribonucleosides using reverse-phase liquid chromatography.
-
Quantify the amount of this compound by tandem mass spectrometry, using a stable isotope-labeled internal standard for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of dATP.
-
Calculate the concentration of dATP in the original cell lysate based on the standard curve and the number of cells used.[14]
-
Steady-State Kinetics of DNA Polymerase Incorporation of dATP
Methodology: Primer Extension Assay using Radiolabeled Primers
This assay measures the efficiency of dNMP incorporation by a DNA polymerase.[15][16]
-
Primer-Template Preparation:
-
Anneal a 5'-radiolabeled DNA primer to a complementary template strand. The template strand should have a thymine at the position for dATP incorporation.
-
-
Reaction Setup:
-
Prepare reaction mixtures containing the primer-template duplex, a specific DNA polymerase, and varying concentrations of dATP.
-
Reactions are typically carried out in a buffer containing Mg²⁺, which is essential for polymerase activity.
-
-
Reaction Incubation and Quenching:
-
Initiate the reaction by adding the DNA polymerase and incubate for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction by adding a quenching solution (e.g., containing EDTA and formamide).
-
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Separate the reaction products on a denaturing polyacrylamide gel. The radiolabeled primer and the extended product will migrate based on their size.
-
-
Data Analysis:
-
Quantify the amount of extended product using phosphorimaging.
-
Plot the initial velocity of the reaction against the dATP concentration and fit the data to the Michaelis-Menten equation to determine the K_M and V_max (from which k_cat can be calculated).[13]
-
Signaling Pathways and Experimental Workflows
Allosteric Regulation of Ribonucleotide Reductase by ATP and dATP
Caption: Allosteric regulation of Ribonucleotide Reductase (RNR) by ATP and dATP.
Experimental Workflow for dATP Quantification by LC-MS/MS
Caption: Workflow for quantifying cellular dATP levels using LC-MS/MS.
Role of dATP Accumulation in Apoptosis in ADA Deficiency
Caption: Pathological cascade in ADA deficiency leading to apoptosis.
dATP in Disease and Therapeutics
Adenosine Deaminase (ADA) Deficiency
A deficiency in the enzyme adenosine deaminase (ADA) leads to the accumulation of adenosine and this compound. This compound is subsequently phosphorylated to dATP, leading to highly elevated intracellular concentrations of dATP, particularly in lymphocytes. This accumulation of dATP is toxic, primarily through the potent inhibition of ribonucleotide reductase, which starves the cell of the other dNTPs necessary for DNA synthesis. This inability to replicate DNA is particularly detrimental to the highly proliferative cells of the immune system, resulting in severe combined immunodeficiency (SCID). The buildup of dATP can also directly induce apoptosis in lymphocytes by triggering caspase activation.[4]
Cancer and Drug Development
The critical role of dNTPs in DNA replication makes their synthesis pathways a key target for cancer chemotherapy. Drugs that target ribonucleotide reductase, for example, aim to deplete the dNTP pools, including dATP, thereby inhibiting the proliferation of cancer cells. Understanding the allosteric regulation of RNR by dATP is crucial for the design of more effective and specific RNR inhibitors.[5]
Cardiac Function
Interestingly, studies have shown that dATP can enhance cardiac contractility. In cardiac myosin, dATP can serve as an alternative energy substrate to ATP.[3] In embryonic chick cardiomyocytes, a modest increase in intracellular dATP concentration enhanced the amplitude and kinetics of contraction without affecting calcium transients.[12] However, higher concentrations of dATP were found to be toxic and induced apoptosis.[12] This suggests a potential therapeutic window for modulating cardiac function through dATP levels, although further research is required.
Conclusion
This compound triphosphate, while structurally similar to ATP, possesses a distinct and vital set of functions centered on the maintenance and propagation of the genome. Its role as a DNA precursor is fundamental, while its capacity to act as a powerful allosteric inhibitor of ribonucleotide reductase places it at the heart of cellular nucleotide homeostasis. The pathological consequences of dATP accumulation, as seen in ADA deficiency, underscore the importance of its tight regulation. Emerging research into its effects on cardiac muscle and its potential as a therapeutic target highlights the ongoing need for a deep and quantitative understanding of this critical molecule. The experimental approaches and data presented in this guide offer a framework for researchers and drug development professionals to further explore the multifaceted nature of dATP.
References
- 1. dATP: What Is this compound Triphosphate? [excedr.com]
- 2. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 3. This compound triphosphate - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STRUCTURAL BASIS FOR ALLOSTERIC REGULATION OF HUMAN RIBONUCLEOTIDE REDUCTASE BY NUCLEOTIDE-INDUCED OLIGOMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound triphosphate acting as an energy-transferring molecule in adenosine deaminase inhibited human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Increased Intracellular [dATP] Enhances Cardiac Contraction in Embryonic Chick Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 16. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Deoxyadenosine
Abstract: Deoxyadenosine is a fundamental component of deoxyribonucleic acid (DNA) and a key player in purine metabolism. Its discovery was integral to the foundational understanding of nucleic acid chemistry and structure. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial isolation, structural elucidation, and the development of synthetic methodologies. It includes summaries of quantitative physicochemical data, detailed experimental protocols for key historical and modern techniques, and visualizations of critical biochemical pathways. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this essential biomolecule.
Introduction
This compound (dAdo) is a purine deoxyribonucleoside, composed of an adenine base linked to a 2'-deoxyribose sugar. As one of the four building blocks of DNA, it is central to the storage and transmission of genetic information in nearly all living organisms.[1] Beyond its structural role in DNA, this compound and its phosphorylated derivatives, particularly this compound triphosphate (dATP), are critical intermediates in cellular metabolism. The regulation of its metabolic pathways is vital, as evidenced by the severe immunodeficiency that results from the accumulation of this compound in individuals with adenosine deaminase (ADA) deficiency.[2] This guide traces the historical milestones from the initial discovery of nucleic acids to the detailed characterization and synthesis of this compound, providing technical insights for the scientific community.
Discovery and Historical Context
The journey to understanding this compound is intertwined with the history of DNA itself. Early discoveries laid the groundwork for identifying the fundamental components of the genetic material.
Early Isolation of "Nuclein"
In 1869, the Swiss physician Friedrich Miescher was the first to isolate a phosphorus-rich substance from the nuclei of human white blood cells obtained from surgical bandages.[3][4] He named this novel substance "nuclein," which we now know as DNA. This marked the beginning of nucleic acid chemistry, although the precise composition of nuclein remained unknown for several decades.[5]
The Foundational Contributions of Phoebus Levene
The primary architect of our early understanding of nucleic acid structure was the Russian-American biochemist Phoebus Levene.[6] His meticulous work at the Rockefeller Institute for Medical Research systematically dissected the chemical nature of nucleic acids.
-
Discovery of Ribose and Deoxyribose: Levene's expertise in carbohydrate chemistry was pivotal. In 1909, he identified the five-carbon sugar d-ribose as the carbohydrate component of yeast nucleic acid (RNA).[7][8] It took another two decades of painstaking work before he successfully identified the sugar in thymus nucleic acid (DNA) in 1929 as a related, but distinct, sugar which he named 2-deoxyribose, due to the absence of an oxygen atom at the 2' position of the sugar ring.[7][9]
-
Identification of Nucleotides: Levene was the first to correctly identify the three fundamental components of nucleic acids: a phosphate group, a pentose sugar (either ribose or deoxyribose), and a nitrogenous base (adenine, guanine, cytosine, or thymine in DNA).[10] He demonstrated that these components are linked in the order phosphate-sugar-base, coining the term "nucleotide" for this unit.[6][7] This work established the basic chemical structure of the DNA backbone. While his "tetranucleotide hypothesis," which incorrectly proposed that the four bases were present in equal, repeating units, temporarily diverted the field's understanding of DNA's informational capacity, his chemical characterizations were a monumental achievement.[6][7]
Caption: A timeline of key discoveries leading to the characterization of this compound.
Physicochemical Properties
The precise characterization of this compound's physical and chemical properties is essential for its use in research and drug development. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃N₅O₃ | [11] |
| Molecular Weight | 251.24 g/mol | [11][12] |
| Appearance | White to off-white crystalline powder | [11][12] |
| Melting Point | 187–189 °C | [11][12] |
| Solubility (Water) | ~25 mg/mL | [11][13] |
| Solubility (DMSO) | ~33 mg/mL | [11] |
| UV Absorption (λmax) | 259 nm (at neutral pH) | [11] |
| Molar Extinction (ε) | ~15,400 M⁻¹cm⁻¹ (at 259 nm) | [11] |
| LogP | -0.55 | [12] |
This compound [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13730&t=l", label=""];
label [label="Chemical Structure of this compound\n(C₁₀H₁₃N₅O₃)"];
This compound -> label [style=invis]; } Caption: The chemical structure of 2'-deoxyadenosine.
Methodologies for Isolation and Synthesis
The ability to obtain pure this compound, either through isolation from natural sources or via chemical/enzymatic synthesis, has been crucial for its study.
Historical Isolation via DNA Hydrolysis
Early methods for obtaining deoxyribonucleosides involved the harsh chemical hydrolysis of DNA, typically isolated from calf thymus or fish sperm.
Experimental Protocol: Acid Hydrolysis of DNA
-
DNA Extraction: Calf thymus DNA is extracted and purified to remove proteins and other contaminants.
-
Acid Hydrolysis: The purified DNA is suspended in an acidic solution (e.g., dilute HCl or formic acid) and heated (e.g., at 100°C) for a sufficient time to cleave the phosphodiester bonds and the N-glycosidic bonds, releasing the constituent bases and deoxyribose.
-
Separation: The resulting mixture of purine and pyrimidine bases is then separated using techniques available at the time, such as fractional crystallization or early forms of chromatography.
-
Nucleoside Isolation (Milder Hydrolysis): To isolate the intact nucleoside (this compound), milder hydrolysis conditions using enzymes (see 4.2) or specific chemical reagents were developed to selectively cleave the phosphodiester backbone without breaking the more sensitive N-glycosidic bond.
Modern Enzymatic Isolation from DNA
Modern protocols utilize a cocktail of enzymes for the complete and gentle hydrolysis of DNA to its constituent deoxyribonucleosides, avoiding the degradation associated with harsh acid treatment.
Experimental Protocol: Enzymatic Digestion of DNA
-
DNA Denaturation: A solution of purified DNA is first heat-denatured to yield single-stranded DNA, making it more accessible to enzymes.
-
Nuclease Digestion: The DNA is incubated with DNase I to break it down into smaller oligonucleotides. [14]3. Phosphatase and Phosphodiesterase Treatment: A mixture of enzymes, such as Nuclease P1 (a 3'-phosphodiesterase) and alkaline phosphatase, is added. Nuclease P1 cleaves the oligonucleotides into 5'-mononucleotides, and alkaline phosphatase removes the phosphate group, yielding a mixture of free deoxyribonucleosides (dC, dG, dT, and dAdo). [14]4. Purification: The resulting mixture of deoxyribonucleosides is separated and purified using high-performance liquid chromatography (HPLC) to yield pure this compound.
Caption: Experimental workflow for the enzymatic isolation of this compound from DNA.
Chemical Synthesis
Chemical synthesis provides a route to this compound and its analogs that is independent of natural sources.
Experimental Protocol: Stereospecific Coupling Reaction This method involves the coupling of a protected deoxyribose derivative with an adenine derivative.
-
Preparation of Reactants: Adenine is deprotonated using a base like sodium hydroxide to form the sodium salt of adenine. A 1-α-chloro-2-deoxyribose derivative is prepared separately.
-
Coupling Reaction: The sodium salt of adenine is reacted with the chloro-deoxyribose derivative in an appropriate solvent (e.g., acetone). This reaction proceeds stereospecifically to yield the β-anomer of the protected this compound.
-
Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., hydrolysis) to yield 2'-deoxyadenosine.
-
Purification: The final product is purified by chromatographic methods, such as silica gel chromatography, followed by recrystallization.
Enzymatic Synthesis
Biocatalytic methods using enzymes like nucleoside phosphorylases offer high selectivity and environmentally friendly conditions for synthesizing this compound.
Experimental Protocol: Transglycosylation using Nucleoside Phosphorylase
-
Enzyme and Substrate Preparation: A solution is prepared containing a suitable purine base donor (e.g., another purine nucleoside), adenine, and a source of nucleoside phosphorylase (e.g., from E. coli).
-
Enzymatic Reaction: The enzyme catalyzes the transfer of the deoxyribose moiety from the donor nucleoside to adenine, forming this compound. The reaction is driven to completion by controlling the equilibrium, often by using a poorly soluble product or a subsequent enzymatic step.
-
Reaction Monitoring and Termination: The reaction progress is monitored by HPLC. Once complete, the enzyme is denatured and removed (e.g., by filtration).
-
Purification: The product, this compound, is purified from the reaction mixture using column chromatography.
Biological Role and Signaling Pathways
This compound is not merely a structural component of DNA; it is also a key metabolite whose concentration must be tightly regulated.
This compound in Purine Metabolism and DNA Synthesis
Caption: The purine salvage pathway showing the phosphorylation of this compound to dATP.
Pathophysiology: Adenosine Deaminase (ADA) Deficiency
The critical importance of regulating this compound levels is starkly illustrated by the genetic disorder Adenosine Deaminase (ADA) deficiency. ADA is a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and this compound to inosine and deoxyinosine, respectively. [15][16] In the absence of functional ADA, this compound accumulates in bodily fluids. [17]This excess this compound is taken up by cells, particularly lymphocytes, and phosphorylated to dATP. The resulting high intracellular concentrations of dATP are toxic for several reasons: [2][17]
Caption: this compound toxicity pathway in ADA deficiency.
Conclusion
From its initial discovery as a constituent of the enigmatic "nuclein" to its well-defined role in genetics and metabolism, this compound has been a central molecule in the advancement of biochemistry and molecular biology. The historical work of pioneers like Phoebus Levene provided the chemical foundation upon which our modern understanding of DNA is built. Today, the study of this compound's synthesis and its metabolic pathways continues to be of high importance, particularly in the context of genetic disorders like ADA-SCID and in the development of nucleoside analog drugs for cancer and viral diseases. This guide has provided a technical overview of its history, properties, synthesis, and biological significance to serve as a valuable resource for the scientific community.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Adenosine deaminase deficiency - Wikipedia [en.wikipedia.org]
- 3. DNA: a timeline of discoveries - BBC Science Focus Magazine [sciencefocus.com]
- 4. DNA Discovery | AncestryDNA® Learning Hub [ancestry.co.uk]
- 5. The History of DNA Timeline | DNA Worldwide [dna-worldwide.com]
- 6. Phoebus Levene and the discovery of the 2-dimensional structure of DNA [omic.ly]
- 7. Phoebus Levene - Wikipedia [en.wikipedia.org]
- 8. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]
- 9. oxfordreference.com [oxfordreference.com]
- 10. DNA II | Biology | Visionlearning [visionlearning.com]
- 11. grokipedia.com [grokipedia.com]
- 12. This compound | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ≥99%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 14. dATP: What Is this compound Triphosphate? [excedr.com]
- 15. Adenosine deaminase: functional implications and different classes of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Biological Significance of Deoxyadenosine Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine, a fundamental component of DNA, becomes a potent cellular toxin when it accumulates, leading to devastating consequences, particularly for the immune system. This technical guide provides an in-depth exploration of the biological significance of this compound accumulation, focusing on the underlying biochemical pathways, mechanisms of cellular toxicity, and its central role in the pathophysiology of Adenosine Deaminase (ADA) deficiency-related Severe Combined Immunodeficiency (SCID). We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the critical molecular interactions and experimental workflows to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development.
Introduction
The purine salvage pathway is a critical metabolic route for recycling purine bases, conserving energy, and maintaining the intracellular nucleotide pool. A key enzyme in this pathway is Adenosine Deaminase (ADA), which catalyzes the irreversible deamination of adenosine and this compound to inosine and deoxyinosine, respectively.[1] Genetic defects in the ADA gene lead to a profound deficiency in ADA activity, resulting in the systemic accumulation of its substrates, most notably this compound.[1] This accumulation is particularly toxic to developing lymphocytes, leading to the severe lymphocytopenia characteristic of a form of Severe Combined Immunodeficiency (SCID).[2] Understanding the intricate mechanisms by which this compound accumulation exerts its cytotoxic effects is paramount for developing effective therapeutic strategies for ADA-SCID and for leveraging its lymphotoxic properties in the context of certain hematological malignancies.
Biochemical Pathways of this compound Metabolism and Accumulation
Under normal physiological conditions, this compound is efficiently converted to deoxyinosine by ADA. However, in the absence of functional ADA, this compound is shunted into alternative metabolic pathways, primarily through phosphorylation by deoxycytidine kinase (dCK) and other nucleoside kinases, leading to the formation of this compound monophosphate (dAMP), diphosphate (dADP), and triphosphate (dATP).[1] It is the intracellular accumulation of dATP that is considered the primary mediator of this compound's toxicity.
Caption: Metabolic fate of this compound in normal and ADA-deficient conditions.
Mechanisms of this compound-Induced Cellular Toxicity
The accumulation of this compound and its phosphorylated derivative, dATP, triggers a cascade of cytotoxic events, primarily impacting lymphocytes due to their high rate of proliferation and unique metabolic characteristics.
Inhibition of Ribonucleotide Reductase and DNA Synthesis Arrest
The most well-established mechanism of dATP-mediated toxicity is the allosteric inhibition of ribonucleotide reductase (RNR).[3] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. dATP binds to an allosteric site on the R1 subunit of RNR, inducing a conformational change that inactivates the enzyme.[4] This leads to a severe depletion of the intracellular pool of other deoxyribonucleoside triphosphates (dCTP, dGTP, and dTTP), thereby halting DNA replication and repair, and ultimately leading to cell cycle arrest and apoptosis.[5]
Caption: dATP-mediated inhibition of ribonucleotide reductase and downstream effects.
Induction of Apoptosis
Beyond its effects on DNA synthesis, this compound accumulation directly triggers the intrinsic apoptotic pathway. In nondividing lymphocytes, this compound and its analogs can induce apoptosis by causing DNA strand breaks.[5] This damage activates poly(ADP-ribose) polymerase (PARP), leading to NAD+ and ATP depletion and eventual cell death.[5] Furthermore, dATP has been shown to directly activate the apoptotic protease-activating factor 1 (Apaf-1), a key component of the apoptosome, which in turn activates caspase-9 and initiates the caspase cascade, culminating in programmed cell death.
Caption: this compound-induced apoptotic pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound accumulation and its biological effects.
Table 1: Metabolite Concentrations in ADA Deficiency
| Metabolite | Patient Population | Sample Type | Concentration | Normal Range | Reference |
| This compound | ADA-deficient infant (cord blood) | Plasma | 0.7 µM | < 0.07 µM | [6] |
| Adenosine | ADA-deficient infant (cord blood) | Plasma | 0.5 µM | < 0.07 µM | [6] |
| dATP | ADA-deficient infant (cord blood) | Erythrocytes | 215 nmol/mL packed cells | 2.9 nmol/mL packed cells | [6] |
| dATP | ADA-deficient SCID patients | Erythrocytes | 400-1,000 nmol/mL packed cells | Insignificant | [7] |
| Total dAXP | ADA-deficient adult with immunodeficiency | Erythrocytes | 28 nmol/mL | < 2 nmol/mL | [8] |
Table 2: Kinetic Parameters of Ribonucleotide Reductase Inhibition
| Inhibitor | Enzyme Source | Ki | Reference |
| dATP | Anaerobic Ribonucleotide Reductase | 26 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound accumulation.
Measurement of this compound Levels by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in biological samples such as plasma.
Principle: This method utilizes reverse-phase HPLC to separate this compound from other components in the sample, followed by UV detection for quantification.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
This compound standard
-
Perchloric acid
-
Potassium carbonate
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma, add 100 µL of 1.5 M perchloric acid to precipitate proteins.
-
Vortex and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: 50 mM ammonium acetate, pH 5.5, with a gradient of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
References
- 1. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound triphosphate as a potentially toxic metabolite in adenosine deaminase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma this compound, adenosine, and erythrocyte deoxyATP are elevated at birth in an adenosine deaminase-deficient child - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythrocyte Adenosine Deaminase Deficiency without Immunodeficiency: EVIDENCE FOR AN UNSTABLE MUTANT ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. elifesciences.org [elifesciences.org]
Deoxyadenosine Degradation: A Core Pathway with Critical Implications for Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Deoxyadenosine, a deoxyribonucleoside, plays a crucial role in cellular metabolism and DNA synthesis. Its intracellular concentration is tightly regulated through a delicate balance of synthesis, salvage, and degradation. Dysregulation of this compound metabolism can have profound physiological consequences, most notably in the context of inherited immunodeficiency disorders and as a target for antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the core this compound degradation pathway, detailing the key enzymatic players, their kinetic properties, and the experimental methodologies used to investigate this vital metabolic route.
The Canonical this compound Degradation Pathway
The primary route for this compound degradation involves its conversion to deoxyinosine, followed by further catabolism. This pathway is essential for preventing the toxic accumulation of this compound and its phosphorylated derivatives.
The principal enzyme in this pathway is Adenosine Deaminase (ADA) , which catalyzes the irreversible deamination of this compound to deoxyinosine.[1][2] In humans, a deficiency in ADA leads to the accumulation of this compound and its metabolite, this compound triphosphate (dATP), particularly in lymphocytes. This buildup is cytotoxic and results in Severe Combined Immunodeficiency (SCID), a life-threatening condition characterized by a profound loss of T and B lymphocytes.[1][2]
Following its formation, deoxyinosine is further metabolized by Purine Nucleoside Phosphorylase (PNP) , which cleaves the glycosidic bond to yield hypoxanthine and deoxyribose-1-phosphate. Hypoxanthine can then enter the purine salvage pathway to be converted back into nucleotides or be oxidized to uric acid for excretion.
The Salvage Pathway: An Alternative Route for this compound Metabolism
In addition to degradation, this compound can be salvaged and re-incorporated into the nucleotide pool through phosphorylation. This process is carried out by deoxyribonucleoside kinases.
Two key enzymes are involved in the phosphorylation of this compound:
-
Deoxycytidine Kinase (dCK): This enzyme exhibits broad substrate specificity and can phosphorylate deoxycytidine, this compound, and deoxyguanosine.[3][4] Its activity is crucial for the activation of several nucleoside analog prodrugs used in chemotherapy.
-
Adenosine Kinase (AK): While its primary substrate is adenosine, adenosine kinase can also phosphorylate this compound, albeit with a higher Michaelis constant (Km), suggesting lower affinity compared to adenosine.[5]
The product of this phosphorylation is this compound monophosphate (dAMP), which can be further phosphorylated to this compound diphosphate (dADP) and subsequently to this compound triphosphate (dATP) for incorporation into DNA.
Another important class of enzymes, 5'-nucleotidases , can counteract the action of kinases by dephosphorylating dAMP back to this compound, thus regulating the intracellular balance of these molecules.[6][7]
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes involved in this compound degradation are critical for understanding the regulation of this pathway and for the development of targeted therapies. The following table summarizes key kinetic data for human enzymes involved in this compound metabolism.
| Enzyme | Substrate | Km (µM) | Vmax | Source / Conditions |
| Adenosine Deaminase (ADA) | Adenosine | 103 ± 51 | 0.025 ± 0.001 nmol NH3/mg/s | Human lymphocyte-rich PBMCs[8] |
| Adenosine Deaminase (ADA) | This compound | - | Preferentially deaminated over phosphorylation in various tissues | Mouse and human tissues[9] |
| Adenosine Kinase (AK) | This compound | 135 | 2.1 µmol/min/mg | Purified from human placenta[5] |
| Adenosine Kinase (AK) | Adenosine | 1-2 orders of magnitude lower than ADA | - | Various vertebrate and invertebrate tissues[10] |
| Deoxycytidine Kinase (dCK) | This compound | - | Lower affinity than for deoxycytidine | Recombinant human and mouse dCK[11] |
| Deoxycytidine Kinase (dCK) | This compound | - | Substrate for both human dCK and dGK | Recombinant human enzymes[12] |
| 5'-Nucleotidase (ecto-5'-NT) | 5'-AMP | low µM range | - | General catalytic property[13] |
Note: A direct comparison of all kinetic parameters is challenging due to variations in experimental conditions and enzyme sources across different studies. The provided data offers a valuable point of reference for the relative affinities and activities of these enzymes.
Experimental Protocols
Understanding the methodologies used to study the this compound degradation pathway is essential for researchers in this field. Below are detailed protocols for key experiments.
Adenosine Deaminase (ADA) Activity Assay
This protocol is adapted from a colorimetric assay for measuring ADA activity in biological samples.
Principle: Adenosine deaminase catalyzes the conversion of adenosine to inosine and ammonia. The rate of ammonia production can be quantified using a colorimetric reaction.
Materials:
-
Phosphate buffer (50 mM, pH 7.4)
-
Adenosine solution (substrate)
-
Sample containing ADA (e.g., cell lysate, serum)
-
Reagents for ammonia quantification (e.g., Berthelot's reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to remove cellular debris. Serum or plasma samples can often be used directly.
-
Reaction Setup: In a 96-well plate, add a defined volume of the sample to wells containing the phosphate buffer.
-
Initiate Reaction: Add the adenosine substrate solution to each well to start the enzymatic reaction. Include a blank control without the enzyme or substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding a stopping reagent. Then, add the colorimetric reagents for ammonia detection and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculation: Calculate the ADA activity based on a standard curve generated with known concentrations of ammonia.
Measurement of Intracellular dATP Levels by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of nucleotides.
Principle: Cellular extracts are prepared to release intracellular nucleotides, which are then separated by reverse-phase ion-pair HPLC and detected by UV absorbance.
Materials:
-
Cultured cells or tissue samples
-
Trichloroacetic acid (TCA) or other extraction solvent
-
Freon-trioctylamine or other neutralizing agent
-
HPLC system with a C18 reverse-phase column
-
Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium bromide)
-
dATP standard solutions
-
UV detector
Procedure:
-
Cell Extraction: Harvest cells and rapidly extract the nucleotides by adding ice-cold TCA. This step also precipitates proteins.
-
Neutralization: Centrifuge the extract to pellet the precipitated protein. Neutralize the acidic supernatant containing the nucleotides using a suitable agent like a Freon-trioctylamine mixture.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a known volume of the neutralized extract onto the column.
-
Run a gradient or isocratic elution to separate the nucleotides.
-
Detect the eluting nucleotides by measuring the UV absorbance at a specific wavelength (e.g., 254 nm).
-
-
Quantification: Identify the dATP peak based on its retention time compared to a dATP standard. Quantify the amount of dATP in the sample by integrating the peak area and comparing it to a standard curve generated with known concentrations of dATP.[14][15][16]
Visualizing the Pathways
Diagrams are invaluable tools for understanding the complex relationships within metabolic pathways. The following diagrams were generated using the DOT language to illustrate the core concepts of this compound degradation.
Caption: Overview of this compound Degradation and Salvage Pathways.
Caption: Experimental Workflow for ADA Activity Assay.
Caption: Experimental Workflow for dATP Measurement by HPLC.
Conclusion
The degradation of this compound is a fundamental metabolic process with significant implications for human health. A thorough understanding of the enzymes involved, their kinetic properties, and the experimental techniques used to study this pathway is paramount for researchers and clinicians working on immunodeficiencies, cancer, and viral diseases. The information presented in this guide serves as a foundational resource for professionals in these fields, providing the necessary technical details to advance research and drug development efforts targeting this critical pathway.
References
- 1. Adenosine Deaminase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of this compound and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of cytoplasmic 5'-nucleotidase substrate sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Kinetic considerations for the regulation of adenosine and this compound metabolism in mouse and human tissues based on a thymocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activities and some properties of 5'-nucleotidase, adenosine kinase and adenosine deaminase in tissues from vertebrates and invertebrates in relation to the control of the concentration and the physiological role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stork: Differences in kinetic properties of pure recombinant human and mouse deoxycytidine kinase [storkapp.me]
- 12. Low enantioselectivities of human deoxycytidine kinase and human deoxyguanosine kinase with respect to 2'-deoxyadenosine, 2'-deoxyguanosine and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ecto-5’-nucleotidase: Structure function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Deoxyadenosine in Purine Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Deoxyadenosine, a fundamental component of DNA, occupies a central and critical position within the intricate network of purine metabolism. While essential for nucleic acid synthesis, its metabolic fate is tightly regulated, as imbalances can lead to profound cellular dysfunction and severe disease states. This technical guide provides an in-depth exploration of the function of this compound in purine metabolism, offering researchers, scientists, and drug development professionals a comprehensive resource detailing its biochemical pathways, regulatory mechanisms, and pathological implications. This guide incorporates detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding and further investigation into this vital area of cellular biochemistry.
Core Metabolic Pathways of this compound
This compound metabolism is primarily governed by a delicate balance between salvage and catabolic pathways. The purine salvage pathway allows for the reutilization of purine bases and nucleosides, conserving energy that would otherwise be expended on de novo synthesis. Conversely, catabolic pathways irreversibly degrade these molecules to prevent their accumulation.
The Salvage Pathway: Phosphorylation to dATP
The primary salvage route for this compound involves its phosphorylation, a two-step process initiated by specific kinases.
-
This compound to this compound Monophosphate (dAMP): this compound is first phosphorylated to dAMP by the enzyme deoxycytidine kinase (dCK). While its primary substrate is deoxycytidine, dCK also efficiently phosphorylates this compound and deoxyguanosine.[1][2]
-
dAMP to dADP and dATP: Subsequently, dAMP is further phosphorylated to this compound diphosphate (dADP) and then to this compound triphosphate (dATP) by other cellular kinases. dATP serves as one ofthe four essential building blocks for DNA synthesis.[3]
The Catabolic Pathway: Deamination by Adenosine Deaminase (ADA)
The irreversible catabolism of this compound is catalyzed by the enzyme adenosine deaminase (ADA) . ADA converts this compound to deoxyinosine, which is then further metabolized and ultimately excreted as uric acid.[4] This deamination step is crucial for preventing the accumulation of this compound and its phosphorylated derivatives.[4]
The Pathophysiological Consequences of this compound Accumulation
The critical importance of ADA in maintaining cellular homeostasis is starkly illustrated by the genetic disorder, Adenosine Deaminase Severe Combined Immunodeficiency (ADA-SCID) . In individuals with ADA deficiency, the inability to deaminate this compound leads to its systemic accumulation.[5][6][7] This buildup is particularly toxic to lymphocytes, resulting in a profound lymphopenia affecting T, B, and NK cells, and consequently, a severely compromised immune system.[5][8]
The Mechanism of this compound-Induced Lymphotoxicity
The toxicity of excess this compound is primarily mediated through its intracellular conversion to dATP. The accumulation of dATP disrupts normal cellular processes through several key mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR): High levels of dATP act as a potent feedback inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[9] This inhibition leads to a depletion of the other deoxyribonucleoside triphosphates (dCTP, dGTP, and dTTP), thereby stalling DNA replication and repair, which is particularly detrimental to proliferating lymphocytes.[9]
-
Induction of Apoptosis: The accumulation of dATP can trigger the intrinsic apoptotic pathway. This is thought to occur through the activation of caspase-3, a key executioner caspase, leading to programmed cell death.[10][11] Studies have shown that exposure of lymphocytes to this compound leads to DNA strand breaks and subsequent apoptosis.[12]
-
Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase: this compound can also inhibit SAH hydrolase, an enzyme involved in methylation reactions.[13][14] Inhibition of this enzyme leads to the accumulation of SAH, which in turn inhibits various methyltransferases essential for cellular function. In ADA-deficient patients, SAH hydrolase activity is significantly reduced.[15][16]
Quantitative Data in this compound Metabolism
The following tables summarize key quantitative data related to this compound metabolism and its dysregulation in ADA-SCID.
Table 1: Enzyme Kinetics of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax/kcat | Organism/Cell Type | Reference |
| Human Deoxycytidine Kinase | This compound | ~150-300 | - | Recombinant Human | [1][17][18] |
| Human Adenosine Deaminase | This compound | ~5-10 | - | Erythrocytes | [19] |
| Human S-adenosyl-L-homocysteine hydrolase | S-adenosyl-L-homocysteine | ~1 | - | Placenta | [14] |
Table 2: Metabolite and Enzyme Activity Levels in Health and ADA-SCID
| Parameter | Healthy Individuals | ADA-SCID Patients | Fold Change | Reference |
| Erythrocyte dATP (nmol/mL packed RBCs) | Undetectable | 100 - >1000 | >1000 | [6][7][19] |
| Erythrocyte ADA Activity (nmol/h/mg protein) | 14.94 - 40.39 | <0.1 - 2.18 | >100 fold decrease | [6][20] |
| Lymphocyte Count (cells/µL) | 2,000 - >5,000 (neonate) | <500 | >4-10 fold decrease | [5][8][21] |
| S-adenosyl-L-homocysteine hydrolase Activity (% of control) | 100% | ~3-20% | 5-33 fold decrease | [14][15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism and toxicity.
Measurement of this compound and dATP Levels by HPLC-MS/MS
Objective: To quantify the intracellular concentrations of this compound and dATP in lymphocytes.
Methodology:
-
Sample Preparation (Lymphocytes):
-
Isolate lymphocytes from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Count the cells and resuspend in a known volume of PBS.
-
Lyse the cells by freeze-thawing or by using a lysis buffer (e.g., 0.5% Triton X-100).
-
Precipitate proteins by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with an appropriate volume of 1.5 M potassium hydroxide.
-
-
HPLC-MS/MS Analysis:
-
Use a C18 reverse-phase HPLC column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Couple the HPLC system to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for this compound and dATP for accurate quantification.
-
Establish a standard curve with known concentrations of this compound and dATP to determine the concentrations in the samples.
-
Assay for Adenosine Deaminase (ADA) Activity
Objective: To measure the enzymatic activity of ADA in cell lysates or purified preparations.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Add a known concentration of adenosine or this compound as the substrate.
-
-
Enzyme Reaction:
-
Add the cell lysate or purified enzyme to the reaction mixture to initiate the reaction.
-
Incubate at a constant temperature (e.g., 37°C) for a defined period.
-
-
Detection of Product Formation:
-
The conversion of adenosine to inosine can be monitored spectrophotometrically by the decrease in absorbance at 265 nm.
-
Alternatively, the production of ammonia can be quantified using a colorimetric assay (e.g., Berthelot's reaction).
-
For higher sensitivity, HPLC can be used to separate and quantify the substrate and product.
-
-
Calculation of Activity:
-
Calculate the rate of product formation per unit time and normalize it to the amount of protein in the sample to determine the specific activity (e.g., in nmol/min/mg protein).
-
Assessment of Lymphocyte Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic lymphocytes following treatment with this compound.
Methodology:
-
Cell Treatment:
-
Culture lymphocytes in appropriate media.
-
Treat the cells with varying concentrations of this compound (and an ADA inhibitor like deoxycoformycin to mimic ADA deficiency) for different time points.
-
Include an untreated control group.
-
-
Staining with Annexin V and Propidium Iodide (PI):
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the core concepts of this compound metabolism and its pathological consequences.
Conclusion and Future Directions
This compound metabolism is a cornerstone of cellular homeostasis, with its dysregulation having profound consequences, particularly for the immune system. The study of ADA-SCID has not only illuminated the critical role of the purine salvage pathway but has also paved the way for innovative therapeutic strategies, including enzyme replacement therapy and gene therapy. For drug development professionals, understanding the intricacies of this compound toxicity provides a framework for designing novel purine analogues as chemotherapeutic agents for lymphoproliferative disorders.
Future research should continue to unravel the precise molecular mechanisms underlying dATP-induced apoptosis and explore the potential for targeted therapies that can modulate specific enzymes within the purine metabolic network. A deeper understanding of the interplay between this compound metabolism and other cellular pathways will undoubtedly open new avenues for the treatment of a range of diseases, from immunodeficiencies to cancer. This guide serves as a foundational resource to support these ongoing and future endeavors.
References
- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and degradation of this compound nucleotides in inherited adenosine deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunodeficiencyuk.org [immunodeficiencyuk.org]
- 5. Adenosine Deaminase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Severe combined immunodeficiencies (SCID) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunodeficiencysearch.com [immunodeficiencysearch.com]
- 9. Mechanisms of this compound toxicity in human lymphoid cells in vitro: relevance to the therapeutic use of inhibitors of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptotic cell death in chronic lymphocytic leukemia by 2-chloro-2'-deoxyadenosine and 9-beta-D-arabinosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis in CD4+ prolymphocytic leukemia by this compound and 2'-deoxycoformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S-Adenosylhomocysteine hydrolase activity in a lymphoblastoid cell line from a patient with adenosine deaminase dificiency disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-Adenosylhomocysteine hydrolase deficiency: A second patient, the younger brother of the index patient, and outcomes during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S-adenosylhomocysteine hydrolase deficiency in a human: a genetic disorder of methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stork: Differences in kinetic properties of pure recombinant human and mouse deoxycytidine kinase [storkapp.me]
- 18. Low enantioselectivities of human deoxycytidine kinase and human deoxyguanosine kinase with respect to 2'-deoxyadenosine, 2'-deoxyguanosine and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Erythrocyte Adenosine Deaminase Deficiency without Immunodeficiency: EVIDENCE FOR AN UNSTABLE MUTANT ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncodailyjournal.com [oncodailyjournal.com]
- 21. Pediatric Severe Combined Immunodeficiency Workup: Approach Considerations, Laboratory Studies, Flow Cytometry [emedicine.medscape.com]
Deoxyadenosine as a Metabolite in Escherichia coli: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine, a fundamental component of DNA, plays a multifaceted role in the metabolic landscape of Escherichia coli. Beyond its canonical function as a building block for nucleic acid synthesis, it serves as a potential carbon and energy source for certain pathogenic strains and its intracellular concentration is tightly regulated to prevent toxicity. This technical guide provides an in-depth exploration of this compound metabolism in E. coli, with a particular focus on the Dihydroxyacetone Phosphate (DHAP) shunt, a key salvage pathway. We present quantitative data on enzyme kinetics, detailed experimental protocols for the analysis of this compound and its metabolites, and visualizations of the core metabolic and experimental workflows. This document is intended to be a comprehensive resource for researchers investigating bacterial metabolism, antibiotic development, and the metabolic adaptability of pathogenic bacteria.
Introduction
Escherichia coli, a model organism for bacterial genetics and metabolism, possesses sophisticated pathways for the salvage and catabolism of nucleosides. This compound, derived from the turnover of DNA or acquired from the environment, can be either recycled into the nucleotide pool or utilized as a nutrient source. The metabolic fate of this compound is of particular interest in extraintestinal pathogenic E. coli (ExPEC) strains, which harbor a specialized metabolic pathway known as the Dihydroxyacetone Phosphate (DHAP) shunt. This pathway enables these strains to utilize this compound as a carbon and energy source, potentially providing a competitive advantage in nutrient-limited host environments.[1][2][3] Understanding the intricacies of this compound metabolism is therefore crucial for elucidating the physiology of pathogenic E. coli and for the development of novel antimicrobial strategies.
This compound Transport
The initial step in the metabolism of extracellular this compound is its transport across the bacterial cell membrane. In E. coli, this compound is transported by an independent, energy-dependent transport system.[4][5] This system is distinct from the transport systems for adenosine and purine bases. The transport process is stimulated by the presence of glucose and inhibited by metabolic inhibitors such as KCN, indicating its reliance on cellular energy.[5]
E. coli possesses two primary nucleoside transport systems that differ in their specificity and regulation. One system is responsible for the transport of pyrimidine and adenine nucleosides and is regulated by the cytR gene. The other system transports all nucleosides and is under the control of both the cytR and deoR genes.[4][6] The nucleoside transporter NupG is a broad-specificity transporter for both purine and pyrimidine nucleosides, with an apparent Km for adenosine of approximately 20-30 µM.[7]
The Dihydroxyacetone Phosphate (DHAP) Shunt: A Key Salvage Pathway
The central metabolic pathway for this compound catabolism in many E. coli strains, particularly ExPEC, is the Dihydroxyacetone Phosphate (DHAP) shunt.[1][2][3] This pathway converts this compound into central metabolic intermediates, thereby serving both as a salvage pathway for the adenine base and as a means to generate carbon and energy.
The DHAP shunt consists of a series of enzymatic reactions:
-
Nucleoside Cleavage: The multifunctional SAH/MTA/5'dAdo nucleosidase, Pfs (MtnN) , cleaves the glycosidic bond of this compound to release adenine and 5-deoxy-D-ribose (5dR). This enzyme is conserved across all E. coli strains.[1][2]
-
Phosphorylation: The kinase MtnK phosphorylates 5-deoxy-D-ribose at the C1 position, yielding 5-deoxy-D-ribose-1-phosphate.
-
Isomerization: The isomerase MtnA catalyzes the conversion of 5-deoxy-D-ribose-1-phosphate to 5-deoxy-D-ribulose-1-phosphate.
-
Aldol Cleavage: The aldolase Ald2 cleaves 5-deoxy-D-ribulose-1-phosphate into two key metabolic intermediates: dihydroxyacetone phosphate (DHAP) and acetaldehyde. DHAP can directly enter glycolysis, while acetaldehyde can be further metabolized.
The net result of the DHAP shunt is the conversion of this compound into adenine, DHAP, and acetaldehyde, linking nucleoside salvage to central carbon metabolism.
Signaling Pathway of the DHAP Shunt
Caption: The Dihydroxyacetone Phosphate (DHAP) shunt pathway for this compound metabolism in E. coli.
Quantitative Data
Enzyme Kinetics of the DHAP Shunt
The kinetic parameters of the core enzymes of the DHAP shunt in E. coli have been characterized, providing insights into the efficiency of this metabolic pathway.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MtnK | 5-deoxy-D-ribose | 15 ± 2 | 9.5 ± 0.3 | 6.3 x 105 |
| MtnA | 5-deoxy-D-ribose-1-phosphate | 7 ± 1 | 12 ± 0.2 | 1.7 x 106 |
| Ald2 | 5-deoxy-D-ribulose-1-phosphate | 25 ± 3 | 8.0 ± 0.2 | 3.2 x 105 |
| Table 1: Kinetic parameters of E. coli DHAP shunt enzymes. Data compiled from relevant literature. |
Intracellular Metabolite Concentrations
While specific intracellular concentrations of this compound and its metabolites during growth on these substrates are not extensively documented, studies on the general metabolome of E. coli provide a baseline understanding of nucleotide precursor pools. In glucose-fed aerobic cultures, the total intracellular metabolite pool is estimated to be around 300 mM, with glutamate being the most abundant metabolite.[8] Further quantitative metabolomic studies are required to determine the precise intracellular concentrations of DHAP shunt intermediates under conditions of this compound utilization.
Regulation of this compound Metabolism
The metabolism of this compound in E. coli is a highly regulated process, ensuring that the cell can efficiently utilize this nucleoside when needed while preventing the accumulation of potentially toxic intermediates.
Regulation of Nucleoside Transport
As previously mentioned, nucleoside transport is regulated by the cytR and deoR repressors. These repressors control the expression of the genes encoding the transport proteins, thereby modulating the uptake of this compound and other nucleosides in response to the availability of these compounds and other carbon sources.[4][6]
Regulation of the DHAP Shunt
The expression of the DHAP shunt genes (mtnK, mtnA, and ald2) is subject to at least two layers of transcriptional regulation:
-
MtnR Repressor: The yjhU gene product, now designated as MtnR, acts as a repressor of the DHAP shunt operon in the absence of DHAP shunt substrates.[1][9]
-
Carbon Catabolite Repression (CCR): The cyclic AMP receptor protein (CRP) imposes carbon catabolite repression on the DHAP shunt operon when a preferred carbon source like glucose is available. This ensures that the cell prioritizes the use of more energy-efficient carbon sources.[1][9]
The pfs gene, encoding the initial nucleosidase, is regulated by both sigma 70 and the stationary phase sigma factor, sigma 38 (rpoS), with its expression increasing as cells approach stationary phase.[10]
Regulation of the deo Operon
The deo operon, which encodes enzymes for the catabolism of deoxynucleosides, including thymidine phosphorylase (deoA) and phosphodeoxyribomutase (deoB), is also intricately regulated. Transcription of the deo operon is controlled by two promoter-operator regions, PO1 and PO2. The deoR repressor negatively controls transcription from both promoters, while the cytR repressor specifically regulates the cAMP/CRP-dependent promoter PO2.[11][12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism in E. coli.
Quantification of this compound and its Metabolites by HPLC
Objective: To quantify the concentration of this compound and its metabolites in E. coli culture supernatants or cell lysates.
Protocol:
-
Sample Preparation:
-
Culture Supernatant: Centrifuge the E. coli culture at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Cell Lysate: Harvest E. coli cells by centrifugation. Resuspend the cell pellet in an appropriate lysis buffer (e.g., Tris-HCl with lysozyme and sonication). Centrifuge to remove cell debris and filter the supernatant.
-
-
HPLC System:
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 25% B over 30 minutes is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Standard Curve: Prepare standard solutions of this compound, adenine, and 5-deoxy-D-ribose of known concentrations. Inject these standards into the HPLC system to generate a standard curve for each compound.
-
Sample Analysis: Inject the prepared samples into the HPLC system. Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times and peak areas to the standard curves.
References
- 1. mun.ca [mun.ca]
- 2. Molecular basis for substrate recognition by the bacterial nucleoside transporter NupG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nucleoside transport proteins, NupC and NupG, from Escherichia coli: specific structural motifs necessary for the binding of ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 5. Transport of purines and this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside transport systems in Escherichia coli K12: specificity and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and properties of the Escherichia coli nucleoside transporter NupG, a paradigm for a major facilitator transporter sub-family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Escherichia coli is poised to grow using 5′-deoxynucleosides via MtnR and CRP regulation of DHAP shunt gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on deo operon regulation in Escherichia coli: cloning and expression of the deoR structural gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on deo operon regulation in Escherichia coli: cloning and expression of the cytR structural gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Ubiquitous Deoxyadenosine: A Technical Guide to Its Natural Sources, Occurrence, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine (dA), a fundamental building block of deoxyribonucleic acid (DNA), is a purine 2'-deoxyribonucleoside composed of adenine linked to a deoxyribose sugar.[1][2] Beyond its canonical role in the genetic code, this compound and its phosphorylated derivatives are key players in cellular metabolism, signaling, and pathophysiology.[1] An imbalance in this compound levels, often due to enzymatic deficiencies, can lead to severe immunodeficiency, highlighting its critical role in lymphocyte development and function.[2] This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, its biosynthesis and metabolic pathways, and detailed methodologies for its extraction and quantification.
Natural Sources and Occurrence
This compound is a ubiquitous molecule found across all domains of life as a constituent of DNA.[3] Its "free" or unpolymerized form exists in varying concentrations in different organisms and tissues, arising from both de novo synthesis and the salvage of DNA and RNA breakdown products.[1][4]
Occurrence in Mammals
In humans and other mammals, this compound is a normal metabolite.[2] Its concentration is tightly regulated, as elevated levels are toxic to certain cell types, particularly lymphocytes.[2] this compound is found in various tissues and biofluids, with concentrations dynamically changing based on the metabolic state and cell turnover.
Occurrence in Microorganisms
This compound is a known metabolite in various microorganisms, including the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[2] In bacteria, it can be a byproduct of radical S-adenosyl-L-methionine (SAM) enzyme reactions and is managed through specific salvage pathways.[1][5] Some bacteria can even utilize this compound and its derivatives as a carbon and energy source.[5]
Occurrence in Plants
This compound has been reported in various plant species. For instance, it is a known constituent of plants in the Fritillaria genus.[2] The catabolism and salvage of ribonucleosides and deoxyribonucleosides play a crucial role in plant development and stress responses.[6]
Occurrence in Fungi
Certain species of fungi, particularly those used in traditional medicine, are known to contain this compound and its analogs. For example, different species of Cordyceps fungi have been analyzed for their nucleoside content, revealing varying concentrations of this compound.
Occurrence in Marine Organisms
This compound and its metabolic enzymes, such as adenosine deaminase, have been identified in various marine organisms, including bivalve mollusks like scallops and clams.[7] This indicates the presence and active metabolism of this compound in marine invertebrates.
Quantitative Data on this compound Occurrence
The concentration of this compound varies significantly across different natural sources. The following table summarizes available quantitative data from the literature. It is important to note that concentrations can be influenced by the organism's physiological state, developmental stage, and environmental conditions.
| Natural Source Category | Specific Organism/Tissue | This compound Concentration | Method of Quantification |
| Fungi | Cordyceps sinensis (Caterpillar fungus) | 0.016 - 0.022 mg/g | HPLC-FD |
| Cordyceps flowers | 0.016 - 0.022 mg/g | HPLC-FD | |
| Cordyceps militaris | Not Detected | HPLC-FD | |
| Human Cells | T Lymphoblasts (CEM) | 6 - 7 pmol/hr/10⁷ cells (de novo production rate) | HPLC |
| B Lymphoblasts (WI-L2) | 60 - 80 pmol/hr/10⁷ cells (de novo production rate) | HPLC | |
| Histiocytic Lymphoma Cells (DHL-9) | 60 - 80 pmol/hr/10⁷ cells (de novo production rate) | HPLC | |
| Mononuclear Cells (Hemodialyzed Patients, pre-HD) | ~2.5-fold higher than healthy volunteers | Not Specified |
Note: The data presented are derived from specific studies and may not be representative of all conditions. Further research is needed to establish a more comprehensive database of this compound concentrations in a wider variety of natural sources.
Biosynthesis and Metabolic Pathways
This compound homeostasis is maintained through a balance of its synthesis via de novo and salvage pathways, and its subsequent catabolism.
De Novo Biosynthesis of this compound
The de novo pathway synthesizes this compound triphosphate (dATP) from simpler precursor molecules. A key step involves the reduction of adenosine diphosphate (ADP) to this compound diphosphate (dADP) by the enzyme ribonucleotide reductase (RNR).[1] dADP is then phosphorylated to dATP.[1] this compound can be formed through the dephosphorylation of dATP or dAMP.
References
- 1. researchgate.net [researchgate.net]
- 2. nanoporetech.com [nanoporetech.com]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioactivity of 2'-Deoxyadenosine_Chemicalbook [chemicalbook.com]
- 7. Isolation and characterization of adenosine deaminase in the adductor muscle of marine bivalve molluscs [jstage.jst.go.jp]
Deoxyadenosine's Role in Genetic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine, a deoxyribonucleoside, plays a critical role in cellular metabolism and DNA synthesis. However, its accumulation due to genetic defects, most notably Adenosine Deaminase (ADA) deficiency, leads to severe cellular toxicity, primarily affecting the immune system. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced pathology, with a focus on ADA-deficient Severe Combined Immunodeficiency (SCID). We will detail the signaling pathways disrupted by this compound and its metabolites, present quantitative data on metabolite levels in affected individuals, and provide comprehensive experimental protocols for studying these effects. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of therapies for genetic disorders associated with purine metabolism.
Introduction: The Dual Nature of this compound
This compound is a fundamental building block of DNA, essential for cellular replication and proliferation.[1] It is a derivative of the nucleoside adenosine, differing by the absence of a hydroxyl group at the 2' position of the ribose sugar.[1] In a healthy state, the levels of this compound are tightly regulated through the purine salvage pathway. A key enzyme in this pathway is Adenosine Deaminase (ADA), which catalyzes the irreversible deamination of adenosine and this compound to inosine and deoxyinosine, respectively.[2][3]
Genetic mutations in the ADA gene, located on chromosome 20q13.11, can lead to a deficiency in ADA enzyme activity.[3][4] This deficiency disrupts the normal catabolism of this compound, causing its systemic accumulation.[4][5] While all cells are affected to some extent, lymphocytes are particularly vulnerable to the toxic effects of excess this compound, leading to the profound lymphopenia characteristic of ADA-deficient Severe Combined Immunodeficiency (SCID).[6][7] ADA-SCID is a rare, autosomal recessive disorder that, if untreated, is fatal in early childhood.[4][8]
Pathophysiology: The Molecular Cascade of this compound Toxicity
The cytotoxicity of this compound is not direct but is mediated through its metabolic conversion to this compound triphosphate (dATP).[9][10] Lymphocytes, with their high levels of deoxycytidine kinase, efficiently phosphorylate the accumulating this compound to dAMP, which is subsequently converted to dADP and then dATP.[2][11] The intracellular accumulation of dATP is the central event driving the pathology observed in ADA deficiency.[9][10]
Inhibition of Ribonucleotide Reductase and Disruption of DNA Synthesis
One of the primary toxic effects of elevated dATP is the allosteric inhibition of ribonucleotide reductase (RNR).[2][12] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[12] The accumulation of dATP provides a strong negative feedback signal, shutting down the production of other deoxyribonucleotides.[13] This leads to an imbalance in the deoxynucleotide pool, ultimately halting DNA replication and repair processes, which is particularly detrimental to the highly proliferative lymphocyte population.[4]
Induction of Apoptosis
The accumulation of dATP is a potent trigger of apoptosis, or programmed cell death, in lymphocytes.[14][15] dATP can induce the formation of the apoptosome, a key protein complex in the intrinsic apoptotic pathway. This occurs through the binding of dATP to Apaf-1 (Apoptotic protease-activating factor 1), which then oligomerizes and recruits pro-caspase-9. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.[16]
Other Contributing Mechanisms
While dATP-mediated RNR inhibition and apoptosis are the primary drivers of lymphotoxicity, other mechanisms contribute to the pathology of ADA deficiency. The accumulation of adenosine itself can lead to the inactivation of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the metabolism of SAH, a potent inhibitor of transmethylation reactions. The inhibition of SAH hydrolase leads to the accumulation of SAH, which disrupts essential methylation processes required for cellular function and differentiation.
Quantitative Data in ADA Deficiency
The diagnosis and monitoring of ADA deficiency rely on the quantitative analysis of ADA enzyme activity and the levels of its substrates and metabolites. The following tables summarize key quantitative data from the literature.
| Analyte | Patient Population | Sample Type | Concentration/Activity | Normal Range | Citation(s) |
| ADA Enzyme Activity | ADA-SCID | Erythrocytes | <1% of normal | Varies by lab | [17] |
| Heterozygous Carriers | Erythrocytes | Reduced activity | Varies by lab | [17] | |
| This compound | ADA-deficient infant (cord blood) | Plasma | 0.7 µM | <0.07 µM | [18] |
| Adenosine | ADA-deficient infant (cord blood) | Plasma | 0.5 µM | <0.07 µM | [18] |
| dATP | ADA-deficient infant (cord blood) | Erythrocytes | 215 nmol/mL packed erythrocytes | 2.9 nmol/mL packed erythrocytes | [18] |
| Total this compound Nucleotides (dAXP) | ADA-SCID | Erythrocytes | >0.1 µmol/mL packed RBCs | Essentially none | [10] |
| Delayed/Late-onset ADA deficiency | Erythrocytes | 6.9% (2.1-8.9) of total adenine nucleotides | Essentially none | [19] | |
| ADA-SCID | Erythrocytes | 62.1% (34.6-71.9) of total adenine nucleotides | Essentially none | [19] | |
| SAH Hydrolase Activity | ADA-deficient patients | Erythrocytes | <5% of normal | Varies by lab | [17] |
Table 1: Biochemical Findings in Adenosine Deaminase (ADA) Deficiency. This table presents a summary of the typical quantitative data for key biochemical markers in patients with ADA deficiency compared to healthy individuals.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound and its role in genetic disorders like ADA deficiency.
Measurement of Adenosine Deaminase (ADA) Activity
This colorimetric assay measures ADA activity by quantifying the production of inosine from adenosine.
Materials:
-
ADA Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Adenosine solution (substrate)
-
ADA Convertor (containing nucleoside phosphorylase)
-
ADA Developer (containing xanthine oxidase and a probe)
-
Inosine Standard
-
96-well microplate
-
Microplate reader
-
Cell or tissue lysates
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold ADA Assay Buffer. Centrifuge to remove debris and determine the protein concentration.
-
Standard Curve: Prepare a standard curve using known concentrations of inosine.
-
Reaction Setup: In a 96-well plate, add samples, positive controls, and standards.
-
Reaction Initiation: Add a master mix containing ADA Assay Buffer, ADA Convertor, and ADA Developer to all wells.
-
Substrate Addition: Add the adenosine substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 293 nm for uric acid formation or a visible wavelength for colorimetric probes) in a microplate reader.
-
Calculation: Calculate the ADA activity based on the standard curve and normalize to the protein concentration of the sample.
Quantification of dATP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the measurement of intracellular dATP levels using reverse-phase HPLC.
Materials:
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium)
-
dATP standard
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Cell pellets
Procedure:
-
Extraction: Resuspend cell pellets in ice-cold PCA to precipitate proteins and extract nucleotides.
-
Neutralization: Neutralize the extracts with KOH. Centrifuge to remove the potassium perchlorate precipitate.
-
HPLC Analysis: Inject the supernatant onto the C18 column.
-
Elution: Use an isocratic or gradient elution with the mobile phase to separate the nucleotides.
-
Detection: Monitor the column effluent with a UV detector at 254 nm.
-
Quantification: Identify and quantify the dATP peak by comparing its retention time and peak area to that of the dATP standard. Normalize the dATP concentration to the cell number or protein content.
Assessment of Apoptosis
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Materials:
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE)
-
Propidium Iodide (PI) or 7-AAD for viability staining
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cell suspension
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your cell line of interest using this compound. Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-fluorophore conjugate and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add more binding buffer and analyze the cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Equilibration Buffer
-
Terminal deoxynucleotidyl transferase (TdT)
-
Biotin-dUTP or a fluorescently labeled dUTP
-
Streptavidin-HRP and DAB substrate (for colorimetric detection) or a fluorescent microscope
-
Cells grown on coverslips or slides
Procedure:
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.
-
Equilibration: Incubate the cells in Equilibration Buffer.
-
Labeling: Incubate the cells with a reaction mixture containing TdT and labeled dUTP to label the 3'-OH ends of fragmented DNA.
-
Detection:
-
Fluorescent: If a fluorescently labeled dUTP was used, wash the cells and mount with an anti-fade mounting medium. Visualize under a fluorescence microscope.
-
Colorimetric: If biotin-dUTP was used, incubate with Streptavidin-HRP, followed by the DAB substrate to produce a colored precipitate. Visualize under a light microscope.
-
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter
-
DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Lysate Preparation: Induce apoptosis and prepare cell lysates.
-
Reaction Setup: In a 96-well plate, add cell lysate to the 2X Reaction Buffer containing DTT.
-
Substrate Addition: Add the caspase-3 substrate to initiate the reaction.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AFC).
-
Analysis: The increase in signal is proportional to the caspase-3 activity in the sample.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound toxicity is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
References
- 1. kumc.edu [kumc.edu]
- 2. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. assaygenie.com [assaygenie.com]
- 6. protocols.io [protocols.io]
- 7. antbioinc.com [antbioinc.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Adenosine Deaminase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasma this compound, adenosine, and erythrocyte deoxyATP are elevated at birth in an adenosine deaminase-deficient child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADA Deficiency: Evaluation of the Clinical and Laboratory Features and the Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Cordycepin (3'-deoxyadenosine): A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Promising Natural Compound
Introduction
Cordycepin, or 3'-deoxyadenosine, is a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris. For centuries, Cordyceps has been a staple in traditional Eastern medicine, valued for its wide range of therapeutic properties. Modern scientific investigation has identified cordycepin as a key bioactive component responsible for many of these effects. Its structural similarity to adenosine allows it to interfere with various cellular processes, making it a compound of significant interest for drug development, particularly in the fields of oncology, immunology, and virology. This technical guide provides a comprehensive overview of the biological activities of cordycepin, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.
Anticancer Activities
Cordycepin exhibits potent anticancer effects across a variety of cancer types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[1][2]
Induction of Apoptosis
Cordycepin triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to activate caspase cascades, upregulate pro-apoptotic proteins such as p53 and Bax, and downregulate anti-apoptotic proteins like Bcl-2.[3][4] The activation of adenosine A3 receptors by cordycepin can also initiate apoptotic signaling.
Cell Cycle Arrest
Cordycepin can halt the progression of the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[3][5] Studies have demonstrated its ability to induce G2/M phase arrest in bladder and colon cancer cells and S-phase arrest in leukemia cells.[4] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
Anti-Metastatic Effects
Cordycepin has been shown to inhibit the invasion and metastasis of cancer cells.[1] This is achieved, in part, by suppressing the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in tumor invasion.
Quantitative Data: In Vitro Cytotoxicity of Cordycepin
The half-maximal inhibitory concentration (IC50) of cordycepin varies depending on the cancer cell line. The following table summarizes the IC50 values reported in various studies.
| Cancer Type | Cell Line | IC50 Value | Reference |
| Leukemia | NB-4 | 73.2 µM (18.4 µg/mL) | [3] |
| Leukemia | U937 | 90.4 µM (22.7 µg/mL) | [3] |
| Lung Cancer | A549 | ~60 µg/mL | [3] |
| Lung Cancer | PC9 | ~60 µg/mL | [3] |
| Colon Cancer | HT29 | 92.05 µM | [3][6] |
| Esophageal Cancer | ECA109 | 64.8 µg/mL (48h) | [7] |
| Esophageal Cancer | TE-1 | 60.6 µg/mL (48h) | [7] |
| Breast Cancer (MCF-7) | - | 46.85 ± 1.62 µM | [1] |
| Breast Cancer (MCF-7) | - | 135 µM | [1] |
| Breast Cancer (MDA-MB-453) | - | 70 µM | [1] |
| Nasopharyngeal Carcinoma | C666-1 | 842.5 µM (48h) | [8] |
Anti-inflammatory and Immunomodulatory Activities
Cordycepin exerts significant anti-inflammatory and immunomodulatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Cordycepin has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). It also inhibits the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1-beta (IL-1β), and interleukin-6 (IL-6).[9] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Modulation of Immune Cells
Cordycepin can modulate the activity of various immune cells. For instance, it can inhibit the activation of NF-κB in macrophages, a key transcription factor that governs the expression of many inflammatory genes.[9]
Quantitative Data: Effects on Cytokine Production
| Cell Line/Model | Stimulant | Cordycepin Concentration | Effect on Cytokine Levels | Reference |
| RAW 264.7 Macrophages | LPS | Dose-dependent | Significant decrease in TNF-α and IL-1β release. | |
| BV2 Microglial Cells | LPS | Dose-dependent | Significant inhibition of NO, PGE2, and pro-inflammatory cytokine production. | |
| Human Lung Epithelial Cells | LPS | Not specified | Blocks expression of vascular adhesion molecule-1. |
Antiviral Activities
Cordycepin has demonstrated antiviral activity against a range of viruses. Its mechanism of action often involves the inhibition of viral replication.
Inhibition of Viral Replication
As a nucleoside analog, cordycepin can be incorporated into viral RNA chains, leading to premature termination of transcription and thus inhibiting viral replication.
Quantitative Data: Antiviral Efficacy of Cordycepin
| Virus | Cell Line | EC50 Value | Reference |
| Dengue Virus (DENV) | Vero Cells | 26.94 µM | [10][11][12] |
| SARS-CoV-2 | Not specified | ~2 µM | [13] |
| Influenza (H1N1) | MDCK cells | 5.73 µM | [14] |
Key Signaling Pathways Modulated by Cordycepin
The diverse biological activities of cordycepin are underpinned by its ability to modulate several critical intracellular signaling pathways.
AMPK/mTOR Pathway
Cordycepin is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[15][16][17][18] Upon entering the cell, cordycepin is converted to cordycepin monophosphate, which mimics the effect of AMP, leading to the activation of AMPK.[15][16] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[19][20] The mTOR pathway is a key regulator of cell growth, proliferation, and protein synthesis.[19] By inhibiting both mTORC1 and mTORC2 complexes, cordycepin effectively shuts down these processes, contributing to its anticancer effects.[19][21]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is crucial for cell proliferation and survival. Cordycepin has been shown to inhibit the MAPK/ERK pathway in several cancer cell types.[8][22][23] This inhibition can lead to cell cycle arrest and apoptosis. For instance, in nasopharyngeal carcinoma cells, cordycepin treatment leads to a reduction in the levels of total and phosphorylated ERK1/2.[8]
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation, immunity, and cell survival. Cordycepin has been shown to be a potent inhibitor of the NF-κB signaling pathway.[2][9][24] It can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes, which include many pro-inflammatory cytokines and anti-apoptotic proteins.[9][24]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of cordycepin.
Determination of IC50 using MTT Assay
Objective: To determine the concentration of cordycepin that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Cordycepin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Cordycepin Treatment: Prepare serial dilutions of cordycepin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of cordycepin. Include a vehicle control (medium with the same concentration of solvent used for the cordycepin stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes on a shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the cordycepin concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect the expression levels of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) in cells treated with cordycepin.
Materials:
-
Cells treated with cordycepin and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of cordycepin on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with cordycepin and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Clinical Development
The promising preclinical data for cordycepin has led to its investigation in clinical trials for cancer treatment. A notable development is the creation of a prodrug of cordycepin, NUC-7738, which is designed to overcome the rapid in vivo degradation of cordycepin.
NUC-7738: A ProTide Transformation of Cordycepin
NUC-7738 is a phosphoramidate protide of cordycepin that is resistant to degradation by adenosine deaminase (ADA), the enzyme that rapidly breaks down cordycepin in the bloodstream. This modification allows for a longer half-life and improved delivery of the active compound to tumor cells.
Clinical Trials
Several clinical trials have been initiated to evaluate the safety and efficacy of cordycepin and its derivatives.
-
NCT00003005: A phase I trial of cordycepin in combination with pentostatin for patients with refractory leukemia.[25]
-
NCT03829254: A phase I/II study of NUC-7738 in patients with advanced solid tumors and lymphoma.[26][27][28]
-
NCT06598033 & NCT06601283: Trials investigating the use of Cordyceps in combination with other treatments for pancreatic cancer patients.[29][30]
-
NCT06138444: A study on the effect of a Cordyceps militaris beverage on the immune response in healthy adults.[31]
Early results from the NUC-7738 trials have shown that the drug is well-tolerated and demonstrates encouraging signs of anti-cancer activity.[27]
Conclusion
Cordycepin is a multifaceted bioactive compound with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral effects. Its ability to modulate key cellular signaling pathways, such as the AMPK/mTOR, MAPK/ERK, and NF-κB pathways, provides a molecular basis for its therapeutic potential. The development of next-generation cordycepin analogs, such as NUC-7738, holds promise for overcoming the pharmacological limitations of the natural compound and advancing its clinical application. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of cordycepin and its derivatives in the treatment of human diseases.
References
- 1. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms [mdpi.com]
- 5. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cordycepin inhibits the proliferation and progression of NPC by targeting the MAPK/ERK and β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cordycepin Inhibits Virus Replication in Dengue Virus-Infected Vero Cells [mdpi.com]
- 11. Cordycepin inhibits virus replication in dengue virus-infected vero cells - UM Research Repository [eprints.um.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cordycepin Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cordycepin generally inhibits growth factor signal transduction in a systems pharmacology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cordycepin suppresses TNF-α-induced NF-κB activation by reducing p65 transcriptional activity, inhibiting IκBα phosphorylation, and blocking IKKγ ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NuCana Announces First Patients Dosed In Phase I Study Of NUC-7738 [clinicalleader.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
Deoxyadenosine in the context of severe combined immunodeficiency (SCID).
For Researchers, Scientists, and Drug Development Professionals
Abstract
Severe Combined Immunodeficiency (SCID) due to adenosine deaminase (ADA) deficiency is a devastating genetic disorder of purine metabolism. The absence of ADA leads to the systemic accumulation of its substrates, primarily adenosine and deoxyadenosine. This compound, in particular, is highly toxic to developing lymphocytes, leading to a profound lymphopenia and a near-complete absence of cellular and humoral immunity. This technical guide provides an in-depth exploration of the central role of this compound in the pathophysiology of ADA-SCID. It details the molecular mechanisms of this compound-mediated lymphotoxicity, presents quantitative data on key biomarkers, and offers detailed protocols for essential experimental assays relevant to research and therapeutic development in this field.
Introduction
Adenosine deaminase (ADA) is a crucial enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine and this compound to inosine and deoxyinosine, respectively.[1] In individuals with ADA deficiency, these substrates accumulate to toxic levels.[1][2] Lymphocytes, with their high rates of purine metabolism and DNA turnover, are exquisitely sensitive to the toxic effects of excess this compound.[2] This selective lymphotoxicity is the primary driver of the severe immunodeficiency observed in ADA-SCID, which, if untreated, is fatal in early childhood.[3] Understanding the precise mechanisms by which this compound mediates its cytotoxic effects is paramount for the development and refinement of therapeutic strategies, including enzyme replacement therapy, hematopoietic stem cell transplantation, and gene therapy.
The Biochemical Basis of this compound Toxicity
The pathophysiology of ADA-SCID is a direct consequence of the accumulation of this compound and its subsequent metabolic conversion to this compound triphosphate (dATP).[2] This accumulation triggers a cascade of cytotoxic events within lymphocytes, ultimately leading to their demise.
Accumulation of this compound and dATP
In a healthy individual, ADA efficiently converts this compound to deoxyinosine. However, in ADA-deficient individuals, this compound levels in the plasma and other bodily fluids are markedly elevated.[4] This excess this compound is readily taken up by cells, particularly lymphocytes, where it is phosphorylated by deoxycytidine kinase and other kinases to form dATP.[2]
Mechanisms of dATP-Mediated Lymphotoxicity
The intracellular accumulation of dATP is a central event in the pathology of ADA-SCID, leading to lymphocyte dysfunction and death through multiple mechanisms:
-
Inhibition of Ribonucleotide Reductase: dATP is a potent allosteric inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[5] Inhibition of this enzyme leads to a depletion of the other deoxyribonucleoside triphosphates (dCTP, dGTP, and dTTP), thereby halting DNA replication and repair. This is particularly detrimental to proliferating lymphocytes.
-
Induction of Apoptosis: High concentrations of dATP can directly trigger the apoptotic cascade. dATP binds to Apaf-1, facilitating the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, leading to programmed cell death.
-
Induction of DNA Strand Breaks: The imbalance in the dNTP pool caused by high dATP levels can lead to errors in DNA replication and repair, resulting in the accumulation of DNA strand breaks. This DNA damage can also trigger apoptosis.
Other Toxic Effects of this compound
Beyond its conversion to dATP, this compound itself contributes to lymphotoxicity through other pathways:
-
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: this compound is a potent inhibitor of SAH hydrolase.[1] This enzyme is critical for the breakdown of S-adenosylhomocysteine, a byproduct of methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits essential transmethylation reactions required for various cellular processes, including lymphocyte differentiation and function.
Quantitative Biomarkers in ADA-SCID
The diagnosis and monitoring of ADA-SCID rely on the quantification of key biochemical markers. The following tables summarize the typical ranges of these markers in healthy individuals and untreated ADA-SCID patients.
| Biomarker | Sample Type | Healthy Individuals | ADA-SCID Patients | Units | References |
| ADA Enzyme Activity | Erythrocytes | 400-900 | < 1% of normal | mU/g Hb | [6] |
| Erythrocytes | 40 - 100 | < 1% of normal | nmol/h/mgHb | [3][7][8] | |
| dATP Levels | Erythrocytes | Undetectable | > 0.1 (often much higher) | µmol/mL packed RBCs | [9] |
| Erythrocytes | 2.9 (normal) | 215 (at birth) | nmol/mL packed erythrocytes | [4] | |
| This compound Levels | Plasma | < 0.07 | 0.7 (at birth) | µM | [4] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Pathway
The following diagram illustrates the central role of dATP in triggering the intrinsic apoptotic pathway in lymphocytes.
This compound-induced apoptosis pathway.
Diagnostic Workflow for ADA-SCID
This diagram outlines a typical workflow for the diagnosis of ADA-SCID, starting from clinical suspicion.
Diagnostic workflow for ADA-SCID.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound toxicity in SCID.
Quantification of dATP in Erythrocytes by HPLC
Principle: This method separates and quantifies deoxyribonucleoside triphosphates from erythrocyte lysates using high-performance liquid chromatography (HPLC) with UV detection.
Materials:
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium carbonate (K2CO3), 2 M
-
Mobile Phase A: 0.1 M KH2PO4, 4 mM tetrabutylammonium bisulfate, pH 6.0
-
Mobile Phase B: 70% Mobile Phase A, 30% Methanol
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (254 nm)
-
dATP standard
Procedure:
-
Sample Collection and Lysis:
-
Collect whole blood in an EDTA tube.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet erythrocytes.
-
Wash the erythrocyte pellet three times with cold phosphate-buffered saline (PBS).
-
Lyse the packed red blood cells by adding an equal volume of ice-cold 0.4 M PCA. Vortex vigorously.
-
-
Extraction:
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize by adding 2 M K2CO3 dropwise until the pH is between 6.0 and 7.0.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered extract onto the HPLC system.
-
Elute with a gradient of Mobile Phase B into Mobile Phase A. A typical gradient is 0-100% B over 20 minutes.
-
Monitor the absorbance at 254 nm.
-
-
Quantification:
-
Identify the dATP peak by comparing its retention time to that of the dATP standard.
-
Quantify the amount of dATP by integrating the peak area and comparing it to a standard curve generated with known concentrations of dATP.
-
Measurement of Adenosine Deaminase (ADA) Activity in Erythrocytes
Principle: This spectrophotometric assay measures the rate of conversion of adenosine to inosine by ADA, which is coupled to the conversion of inosine to uric acid by purine nucleoside phosphorylase (PNP) and xanthine oxidase (XOD). The production of uric acid is monitored by the increase in absorbance at 293 nm.
Materials:
-
Saponin lysis buffer
-
Reaction buffer: 50 mM potassium phosphate, pH 7.4
-
Adenosine solution (substrate)
-
Purine nucleoside phosphorylase (PNP)
-
Xanthine oxidase (XOD)
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Erythrocyte Lysis:
-
Prepare a hemolysate by diluting packed red blood cells with saponin lysis buffer.
-
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing reaction buffer, PNP, and XOD.
-
-
Assay:
-
Add a small volume of the hemolysate to the reaction mixture and incubate at 37°C for 5 minutes to allow endogenous purines to be consumed.
-
Initiate the reaction by adding the adenosine substrate.
-
Immediately monitor the increase in absorbance at 293 nm for 5-10 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the molar extinction coefficient of uric acid at 293 nm to convert the rate of absorbance change to the rate of inosine formation (nmol/min).
-
Normalize the activity to the hemoglobin concentration of the hemolysate (nmol/h/mgHb).
-
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent DNA intercalator that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Lymphocytes isolated from peripheral blood
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate lymphocytes from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate compensation settings for FITC and PI.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
Principle: This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic substrate (DEVD) conjugated to a fluorophore (e.g., AFC). Cleavage of the substrate by active caspase-3 releases the fluorophore, resulting in a measurable increase in fluorescence.
Materials:
-
Lymphocyte cell lysate
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA
-
2X Reaction Buffer: 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol
-
Caspase-3 substrate (Ac-DEVD-AFC)
-
Fluorometer with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Cell Lysate Preparation:
-
Prepare a cytosolic extract from lymphocytes by incubating the cells in lysis buffer on ice, followed by centrifugation to pellet cellular debris.
-
-
Assay:
-
In a 96-well plate, add cell lysate to each well.
-
Add 2X Reaction Buffer to each well.
-
Initiate the reaction by adding the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-lysate control) from all readings.
-
The caspase-3 activity is proportional to the fluorescence signal.
-
S-adenosylhomocysteine (SAH) Hydrolase Activity Assay
Principle: This spectrophotometric assay measures the hydrolytic activity of SAH hydrolase by quantifying the production of homocysteine. The free thiol group of homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which is measured at 412 nm. To drive the reaction in the hydrolytic direction, adenosine deaminase is added to remove the product adenosine.
Materials:
-
Cell lysate
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 8.0
-
S-adenosylhomocysteine (SAH) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Adenosine deaminase (ADA)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing reaction buffer, DTNB, and ADA.
-
-
Assay:
-
Add cell lysate to the reaction mixture and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the SAH substrate.
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the molar extinction coefficient of TNB at 412 nm to convert the rate of absorbance change to the rate of homocysteine production.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Ribonucleotide Reductase (RNR) Inhibition Assay
Principle: This assay measures the activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide (e.g., [3H]CDP) to its corresponding deoxyribonucleotide. The inhibitory effect of dATP is assessed by including it in the reaction mixture.
Materials:
-
Cell extract containing RNR
-
Assay Buffer: 50 mM HEPES, pH 7.6, 15 mM MgCl2, 150 mM KCl
-
[3H]CDP (substrate)
-
ATP (activator)
-
dATP (inhibitor)
-
Human thioredoxin and thioredoxin reductase
-
NADPH
-
Calf alkaline phosphatase
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing assay buffer, cell extract, thioredoxin, thioredoxin reductase, and NADPH.
-
For the control reaction, add ATP. For the inhibited reaction, add dATP.
-
-
Assay:
-
Pre-incubate the reaction mixtures at 37°C for 1 minute.
-
Initiate the reaction by adding [3H]CDP.
-
Incubate at 37°C for a set time (e.g., 20 minutes).
-
Stop the reaction by boiling for 2 minutes.
-
-
Dephosphorylation and Separation:
-
Treat the reaction mixture with calf alkaline phosphatase to convert the [3H]dCDP product to [3H]deoxycytidine.
-
Separate the [3H]deoxycytidine from the unreacted [3H]CDP using an appropriate method (e.g., thin-layer chromatography or ion-exchange chromatography).
-
-
Quantification:
-
Quantify the amount of [3H]deoxycytidine produced using a scintillation counter.
-
Calculate the RNR activity and the percentage of inhibition by dATP.
-
Conclusion
This compound is the central pathogenic metabolite in ADA-SCID. Its accumulation and subsequent conversion to dATP trigger a multi-faceted assault on the lymphocyte population, leading to the profound immunodeficiency that characterizes this disease. A thorough understanding of these molecular mechanisms is essential for the continued development of effective therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to advance our knowledge and treatment of this devastating disorder.
References
- 1. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orphanet: Severe combined immunodeficiency due to adenosine deaminase deficiency [orpha.net]
- 4. Plasma this compound, adenosine, and erythrocyte deoxyATP are elevated at birth in an adenosine deaminase-deficient child - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Deaminase, RBC | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. What is ADA test and its Uses, Test Results, and Normal Range? [yashodahospitals.com]
- 8. Adenosine Deaminase, Blood [stanfordlab.com]
- 9. Adenosine Deaminase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Deoxyadenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine analogs are a critical class of molecules in medicinal chemistry and chemical biology, exhibiting a wide range of therapeutic properties, including antiviral and anticancer activities.[1][2] Their structural similarity to the natural nucleoside, 2'-deoxyadenosine, allows them to interfere with various cellular processes, such as DNA synthesis and repair.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of various this compound analogs, offering a guide for researchers in the fields of drug discovery and development.
Application Notes
This compound analogs can be broadly categorized based on the type of chemical modification. Common modifications include alterations to the purine base, the deoxyribose sugar moiety, or the glycosidic bond. These modifications are designed to enhance therapeutic efficacy, improve metabolic stability, and overcome drug resistance mechanisms.
Key Classes of this compound Analogs and Their Applications:
-
Halogenated Analogs: The introduction of a halogen atom, typically at the C2 position of the purine ring, can confer resistance to degradation by enzymes like adenosine deaminase (ADA).[1][5] A prominent example is Cladribine (2-Chloro-2'-deoxyadenosine) , an FDA-approved drug for hairy cell leukemia and relapsing-remitting multiple sclerosis.[1][6]
-
Fluorinated Analogs: Fluorine substitution, particularly at the 2'-position of the sugar, can enhance metabolic stability and antiviral activity.[7][8] 2'-Deoxy-2'-fluoroadenosine is a key intermediate in the synthesis of various therapeutic nucleoside analogs.[7][9]
-
Carbocyclic Analogs: In these analogs, the furanose oxygen is replaced with a methylene group, forming a cyclopentane ring. This modification prevents glycosidic bond cleavage, leading to increased metabolic stability.
-
C-Nucleoside Analogs: These analogs feature a C-C bond instead of the typical C-N glycosidic bond, which also imparts resistance to enzymatic cleavage.
-
Bio-orthogonal Analogs: These are chemically modified nucleosides that can be incorporated into DNA or RNA and subsequently visualized or manipulated within a biological system using bio-orthogonal "click" chemistry.[10][11]
Synthetic Strategies
The synthesis of this compound analogs can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach offers versatility in introducing a wide array of modifications. Key chemical methods include:
-
Glycosylation: Formation of the N-glycosidic bond between a modified purine base and a deoxyribose sugar derivative.[12][13]
-
Phosphoramidite Chemistry: A cornerstone of solid-phase oligonucleotide synthesis, this method allows for the incorporation of modified this compound analogs into DNA strands.[14]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions are often employed to introduce modifications to the purine base.[15]
-
-
Enzymatic Synthesis: This method utilizes enzymes, such as nucleoside phosphorylases, to catalyze the formation of the glycosidic bond, often with high regio- and stereoselectivity under mild reaction conditions.[16][17] Enzymatic methods are considered a "green" alternative to traditional chemical synthesis.[6]
Experimental Protocols
This section provides detailed protocols for the synthesis of representative this compound analogs.
Protocol 1: Chemical Synthesis of Cladribine (2-Chloro-2'-deoxyadenosine)
This protocol describes a two-step chemical synthesis of Cladribine via anion glycosylation of the purine potassium salt with a glycosyl chloride.[12]
Workflow for the Chemical Synthesis of Cladribine
Caption: Workflow for the chemical synthesis of Cladribine.
Materials:
-
2,6-Dichloropurine
-
Potassium hydroxide (KOH)
-
18-crown-6
-
1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH) saturated with ammonia (NH3)
-
Silica gel for column chromatography
-
Chloroform (CHCl3)
Procedure:
-
Formation of the Potassium Salt of 2,6-Dichloropurine:
-
To a solution of 2,6-dichloropurine in anhydrous MeCN, add powdered KOH and 18-crown-6.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the potassium salt.
-
-
Glycosylation Reaction:
-
Dissolve the potassium salt of 2,6-dichloropurine and 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose in a mixture of anhydrous MeCN and THF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, evaporate the solvent and purify the residue by silica gel column chromatography using a gradient of CHCl3 and MeOH to yield the protected β-nucleoside.
-
-
Deprotection (Ammonolysis):
-
Dissolve the protected β-nucleoside in anhydrous THF.
-
Add methanol saturated with ammonia at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours, and then at 35-40°C for 18 hours.[12]
-
Evaporate the solvent and purify the residue by silica gel column chromatography using a gradient of CHCl3 and MeOH to afford Cladribine as a white solid.[12]
-
Quantitative Data:
| Step | Product | Yield | Purity | Reference |
| Glycosylation | Protected β-nucleoside | 70% | Chromatographically pure | [12] |
| Ammonolysis | Cladribine | 82% | >99% by HPLC | [12] |
| Overall | Cladribine | 50-56% | >99% by HPLC | [12] |
Protocol 2: Enzymatic Synthesis of Cladribine
This protocol describes the enzymatic synthesis of Cladribine using an immobilized 2'-deoxyribosyltransferase.[6]
Workflow for the Enzymatic Synthesis of Cladribine
Caption: Workflow for the enzymatic synthesis of Cladribine.
Materials:
-
Thymidine (Thd)
-
2-Chloroadenine (2-ChlAde)
-
Immobilized 2'-deoxyribosyltransferase from Lactobacillus delbrueckii (LdNDT)
-
Tris-HCl buffer (25 mM, pH 7.0)
-
Methanol (for reaction quenching)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 1.5 mM Thymidine and 0.5 mM 2-Chloroadenine in 25 mM Tris-HCl buffer (pH 7.0).[6]
-
Add the immobilized LdNDT to the reaction mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 30°C with shaking.[6]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Quenching and Product Analysis:
-
To quench the reaction, add cold methanol to the aliquots.
-
Centrifuge the samples to remove the immobilized enzyme.
-
Analyze the supernatant by HPLC to determine the concentration of Cladribine.
-
Quantitative Data:
| Reaction Time | Conversion Yield | Productivity | Reference |
| 30 minutes | 90% | 2.6 mg/hour (at 10 mL scale) | [6] |
Protocol 3: Synthesis of 8-Amino-2'-deoxyadenosine Derivatives
This protocol describes the synthesis of 8-amino-2'-deoxyadenosine derivatives from 8-bromo-2'-deoxyadenosine.[18]
Workflow for the Synthesis of 8-Amino-2'-deoxyadenosine Derivatives
Caption: Synthesis of 8-Amino-2'-deoxyadenosine Derivatives.
Materials:
-
8-Bromo-2'-deoxyadenosine
-
Appropriate amine (e.g., isopropylamine, isobutylamine)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Dichloromethane (CH2Cl2)
Procedure:
-
Reaction Setup:
-
Suspend 8-bromo-2'-deoxyadenosine in methanol.
-
Add an excess of the desired amine.
-
-
Reaction:
-
Heat the reaction mixture at 65°C for 24 hours.[18]
-
Monitor the reaction by TLC.
-
-
Purification:
-
Evaporate the reaction mixture to dryness.
-
Purify the residue by silica gel column chromatography using a gradient of MeOH in CH2Cl2 to afford the target 8-amino-2'-deoxyadenosine derivative.[18]
-
Quantitative Data:
| Amine | Product | Yield | Reference |
| Isopropylamine | 8-Isopropylamino-2'-deoxyadenosine | 60% | [18] |
| Isobutylamine | 8-Isobutylamino-2'-deoxyadenosine | 68% | [18] |
Signaling Pathways and Mechanism of Action
Cladribine's Mechanism of Action in Lymphocytes
Cladribine is a prodrug that is selectively toxic to lymphocytes. Its mechanism of action involves cellular uptake, phosphorylation to its active triphosphate form, incorporation into DNA, and subsequent induction of apoptosis.[3][19]
Diagram of Cladribine's Mechanism of Action
Caption: Mechanism of action of Cladribine in lymphocytes.
Detailed Steps of Cladribine's Action:
-
Cellular Uptake: Cladribine is transported into lymphocytes via nucleoside transporters.[19]
-
Phosphorylation: Inside the cell, cladribine is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form. Subsequent phosphorylations by other kinases convert it to the active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[1][19] The high dCK activity in lymphocytes contributes to the selective accumulation of Cd-ATP.[5]
-
Incorporation into DNA: Cd-ATP is a substrate for DNA polymerase and is incorporated into the DNA of both dividing and non-dividing cells.[3]
-
Induction of Apoptosis: The incorporation of Cd-ATP into DNA leads to the accumulation of DNA strand breaks, which triggers apoptosis (programmed cell death).[3][20]
-
Inhibition of Ribonucleotide Reductase: Cd-ATP also inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides, leading to a depletion of the dATP pool and further disruption of DNA synthesis and repair.[3]
-
Mitochondrial Damage: Studies have shown that cladribine can directly affect mitochondria, leading to the release of pro-apoptotic factors like cytochrome c, which further promotes apoptosis.[21][22]
Conclusion
The synthesis of this compound analogs is a dynamic field with continuous advancements in both chemical and enzymatic methodologies. The protocols and data presented here provide a foundation for researchers to synthesize and explore novel analogs with potential therapeutic applications. A thorough understanding of their mechanism of action and interaction with cellular pathways is crucial for the rational design of next-generation nucleoside-based drugs.
References
- 1. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 4. Introduction - Clinical Review Report: Cladribine (Mavenclad) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Deoxycytidine kinase-mediated toxicity of this compound analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green Production of Cladribine by Using Immobilized 2′-Deoxyribosyltransferase from Lactobacillus delbrueckii Stabilized through a Double Covalent/Entrapment Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Convenient synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adenosine - Wikipedia [en.wikipedia.org]
- 12. openaccesspub.org [openaccesspub.org]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. karger.com [karger.com]
- 16. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8-Modified-2′-Deoxyadenosine Analogues Induce Delayed Polymerization Arrest during HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cladribine - Wikipedia [en.wikipedia.org]
- 20. ashpublications.org [ashpublications.org]
- 21. ashpublications.org [ashpublications.org]
- 22. This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for quantifying deoxyadenosine in cell culture.
Answering the user's request.## Application Notes: Quantification of Deoxyadenosine in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (dA) is a deoxyribonucleoside crucial for cellular function as a building block of DNA. However, the accumulation of this compound and its phosphorylated metabolite, this compound triphosphate (dATP), can be cytotoxic, inducing apoptosis in various cell types, particularly lymphocytes. This toxicity is a key factor in the pathophysiology of inherited disorders like Adenosine Deaminase (ADA) deficiency, which leads to Severe Combined Immunodeficiency (SCID). Consequently, the accurate quantification of this compound in cell culture is vital for research in immunology, oncology, and the development of therapeutic agents that target nucleotide metabolism.
This document provides detailed protocols for the quantification of this compound in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. It also includes information on the signaling pathways affected by elevated this compound levels.
Methods for this compound Quantification
The choice of method for quantifying this compound depends on the required sensitivity, specificity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high sensitivity and specificity, allowing for the precise measurement of low-abundance molecules in complex biological matrices.[1] LC-MS/MS methods can be tailored to measure this compound from cell lysates or after its incorporation into DNA.[2]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A more cost-effective alternative to LC-MS/MS, HPLC-UV is suitable for applications where high sensitivity is not a primary requirement.[1] This method separates nucleosides chromatographically, and they are then detected based on their UV absorbance.[3][4]
-
Enzymatic Assays: These assays utilize the enzyme Adenosine Deaminase (ADA), which specifically catalyzes the deamination of adenosine and this compound to inosine and deoxyinosine, respectively.[5][6] The reaction can be coupled to other enzymatic steps that produce a detectable colorimetric or fluorometric signal.[5][7]
Data Presentation
Table 1: Comparison of LC-MS/MS Method Performance for Deoxynucleoside Quantification
| Parameter | Method 1: UPLC-MS/MS in Cellular Lysate[1][8] | Method 2: LC-MS/MS in Human Urine[1] |
| Linearity Range | 50 to 2500 fmol/sample | R² > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 fmol/sample[1] | Not explicitly stated |
| Accuracy | Within ±13.0% for standards; Intra-assay within ±12.3%, Inter-assay within ±9.3% for QCs[1] | 89% to 108% (within-run)[1] |
| Precision (%CV) | ≤ 14.3% for standards; Intra-assay within 15.2%, Inter-assay within 13.2% for QCs[1] | 0.2% to 4.3% (within-run)[1] |
| Internal Standard | 2'-Deoxyadenosine-¹³C₁₀ | Not explicitly stated |
Table 2: Hypothetical Quantification of this compound in Jurkat Cells Treated with an ADA Inhibitor
| Treatment Condition | Treatment Duration (hours) | Intracellular this compound (pmol/10⁶ cells) |
| Vehicle Control (DMSO) | 24 | 1.5 ± 0.3 |
| ADA Inhibitor (10 µM) | 24 | 25.8 ± 4.1 |
| Vehicle Control (DMSO) | 48 | 1.8 ± 0.5 |
| ADA Inhibitor (10 µM) | 48 | 42.3 ± 5.7 |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture for LC-MS/MS
This protocol describes the extraction of small molecule metabolites, including this compound, from cultured cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
80% Methanol (pre-chilled to -80°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[2] After the final wash, carefully aspirate all supernatant.
-
Metabolite Extraction:
-
Resuspend the cell pellet in a defined volume of ice-cold 80% methanol (e.g., 1 mL per 10⁷ cells).
-
Vortex vigorously for 1 minute.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[2]
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite extract at -80°C until ready for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Dried metabolite extract from Protocol 1
-
2'-Deoxyadenosine-¹³C₁₀ (or other suitable internal standard)[1]
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate)[1]
-
Mobile Phase B: Organic solvent (e.g., acetonitrile with 0.2% formic acid)[1]
-
C18 Liquid Chromatography Column[1]
-
LC-MS/MS system
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a known volume of mobile phase A. Add the internal standard at a known concentration.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionize the eluting compounds using an electrospray ionization (ESI) source in positive mode.
-
Detect and quantify this compound and the internal standard using Multiple Reaction Monitoring (MRM). Set specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 3: Enzymatic Assay for this compound Quantification
This protocol is based on the conversion of this compound to a product that can be measured fluorometrically.[7]
Materials:
-
Cell lysate (prepared as in Protocol 1, steps 1-5, but using a suitable assay buffer instead of methanol)
-
Adenosine Deaminase (ADA)[7]
-
ADA Convertor and Developer reagents (part of commercial kits)[6][7]
-
This compound standard solution
-
96-well black microtiter plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)[7]
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards in the assay buffer.
-
Sample Preparation:
-
For each unknown sample, prepare two wells in the 96-well plate.
-
One well will be the "Sample" well, and the other will be the "Sample Background Control" well.
-
Add 50 µL of the cell lysate to each of the paired wells.
-
-
Reaction Setup:
-
Reaction Mix (+ADA): Prepare a reaction mix containing the ADA enzyme, convertor, developer, and probe according to the kit manufacturer's instructions.[7]
-
Background Control Mix (-ADA): Prepare a similar mix but omit the ADA enzyme.
-
-
Incubation:
-
Add 50 µL of the Reaction Mix to the "Sample" wells and standard curve wells.
-
Add 50 µL of the Background Control Mix to the "Sample Background Control" wells.
-
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence in kinetic mode for at least 30 minutes.[7]
-
Data Analysis:
-
Subtract the fluorescence signal of the "Sample Background Control" from the "Sample" reading for each sample.
-
Determine the concentration of this compound in the samples by comparing the corrected fluorescence values to the standard curve.
-
Visualizations
Signaling Pathway
Accumulation of this compound leads to increased intracellular levels of dATP, which can trigger the intrinsic pathway of apoptosis.[9][10] dATP, in the presence of cytochrome c released from the mitochondria, facilitates the activation of Apaf-1 and subsequently caspase-9, leading to the execution of apoptosis.[11][12][13]
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow
The general workflow for quantifying this compound involves several key stages, from initial cell culture to final data analysis.
Caption: Workflow for LC-MS/MS quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for Separation of Adenine, this compound and Adenosine on BIST B+ Column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Adenosine and this compound on Newcrom AH Column | SIELC Technologies [sielc.com]
- 5. A rapid enzymatic assay for high-throughput screening of adenosine-producing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Adenosine Deaminase (ADA) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine and this compound induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine and this compound induces apoptosis in oestrogen receptor-positive and -negative human breast cancer cells via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deoxyadenosine in Antiviral Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine and its synthetic analogs represent a significant class of compounds in the field of antiviral research. As nucleoside analogs, they can mimic endogenous nucleosides and interfere with the replication machinery of viruses, primarily by acting as chain terminators for viral polymerases. This application note provides a comprehensive overview of the use of this compound analogs in antiviral research, including their mechanisms of action, quantitative antiviral activity, and detailed protocols for key experimental assays. While direct quantitative antiviral data for some specific this compound compounds is limited in publicly available literature, the structural similarity to potent antiviral agents underscores their potential.[1]
Mechanisms of Antiviral Action
The primary antiviral mechanism of this compound analogs is the inhibition of viral replication by targeting viral polymerases, such as reverse transcriptases or RNA-dependent RNA polymerases.[1][2] This process typically involves:
-
Cellular Uptake: The this compound analog is transported into the host cell.
-
Phosphorylation: Host cell kinases phosphorylate the analog to its active triphosphate form.
-
Incorporation: The viral polymerase incorporates the triphosphate analog into the nascent viral DNA or RNA strand.
-
Chain Termination: The modification on the deoxyribose sugar of the analog, often at the 2' or 3' position, prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the nucleic acid chain and halting viral replication.[1]
A secondary and not mutually exclusive mechanism involves the modulation of the host's innate immune response. Some adenosine analogs have been shown to interact with adenosine receptors, such as the A2A receptor, which can influence immune cell function and cytokine production.[3][4]
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of various this compound analogs. The Selectivity Index (SI), calculated as CC50/EC50 or CC50/IC50, is a critical measure of a compound's therapeutic window, with a higher value indicating greater selectivity for the virus over host cells.[2][5]
Table 1: Antiviral Activity of 2'-Amino-2'-deoxyadenosine and its Derivatives
| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 5'-deoxy-5'-phenacylated 2'-deoxyadenosine | Hepatitis C Virus (HCV) | Huh-7 | 15.1 | >100 | >6.6 | [1] |
| 2',3'-dideoxyriboside of 2,6-diaminopurine | HIV | MT-4 | 2.5 - 3.6 | >400 | 112 | [2] |
| 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside | HIV | MT-4 | 0.3 - 4.5 | >100 | 157 | [2] |
| 3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside | HIV | MT-4 | 0.3 - 4.5 | >100 | >22 | [2] |
Note: Data for derivatives are presented due to limited publicly available information on unmodified 2'-Amino-2'-deoxyadenosine.[2]
Table 2: Antiviral Activity of 3'-Amino-3'-deoxyadenosine Analogs
| Compound | Target Virus | Cell Line | IC50 (µM) | Cytotoxicity (µM) | Reference |
| 3'-amino-3'-deoxyadenosine | HIV-1 | CEM | ~10 | >100 | [6] |
| Puromycin aminonucleoside (PANS) | HIV-1 | CEM | ~5 | >100 | [6] |
Note: This data serves as a benchmark for understanding the potential efficacy of N(6)-Methyl-3'-amino-3'-deoxyadenosine, for which direct comparative studies are limited.[6]
Table 3: Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Flaviviruses
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tick-Borne Encephalitis Virus (TBEV) - Hypr | PS | 2.2 ± 0.6 | >25 | >11.4 | [7] |
| Tick-Borne Encephalitis Virus (TBEV) - Neudoerfl | PS | 1.6 ± 0.3 | >25 | >15.6 | [7] |
| Zika Virus (ZIKV) - MR-766 | PS | 1.1 ± 0.1 | >25 | >22.7 | [7] |
| Zika Virus (ZIKV) - Paraiba_01 | PS | 1.6 ± 0.2 | >25 | >15.6 | [7] |
| West Nile Virus (WNV) - Eg-101 | PS | 3.7 ± 1.2 | >25 | >6.8 | [7] |
| West Nile Virus (WNV) - 13-104 | PS | 4.7 ± 1.5 | >25 | >5.3 | [7] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity (EC50/IC50 Determination)
This assay determines the concentration of a compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock of known titer
-
This compound analog stock solution
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Semi-solid overlay medium (e.g., 1.2% methylcellulose in culture medium)
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Methodology:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the this compound analog in serum-free culture medium.
-
Infection: Remove the growth medium from the cell monolayers. Infect the cells with a viral dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well) in the presence of the different compound concentrations. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with the semi-solid overlay medium containing the corresponding concentrations of the this compound analog.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Assay for Cytotoxicity (CC50 Determination)
This colorimetric assay assesses the metabolic activity of cells to determine the concentration of a compound that reduces cell viability by 50%.
Materials:
-
Host cell line used in the antiviral assay
-
This compound analog stock solution
-
Cell culture medium with FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of the this compound analog to the wells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).[1]
-
Cell culture medium (DMEM with 10% FBS, non-essential amino acids, and G418 for selection).[1]
-
This compound analog stock solution.
-
Positive control (e.g., sofosbuvir).[1]
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates.
-
Compound Addition: Add serial dilutions of the this compound analog to the wells. Include a no-compound control and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: The reduction in luciferase signal in the compound-treated wells compared to the no-compound control reflects the inhibition of HCV RNA replication. The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration. A parallel MTT assay should be performed on the same cell line to determine the CC50.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 4. Targeting adenosinergic pathway and adenosine A2A receptor signaling for the treatment of COVID-19: A hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyadenosine as a Substrate for Adenosine Deaminase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine deaminase (ADA) is a pivotal enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2][3] This function is critical for the development and maintenance of the immune system.[4] A deficiency in ADA leads to the accumulation of its substrates, particularly this compound, which is highly toxic to lymphocytes. This toxicity is the underlying cause of approximately 15-20% of cases of Severe Combined Immunodeficiency (SCID), a life-threatening genetic disorder characterized by the absence of functional T- and B-lymphocytes.[5][6]
The accumulation of this compound leads to increased intracellular levels of its phosphorylated derivative, this compound triphosphate (dATP).[5][7] Elevated dATP levels inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, ultimately leading to apoptosis of lymphocytes.[8][9] Understanding the kinetics of this compound as a substrate for ADA and having robust protocols to measure this activity are therefore crucial for research into SCID, the development of enzyme replacement therapies, and the screening of ADA inhibitors for various therapeutic applications, including cancer chemotherapy.[10][11]
These application notes provide a comprehensive overview of this compound as a substrate for ADA, including its kinetic parameters, a detailed experimental protocol for measuring ADA activity, and the signaling pathways implicated in ADA deficiency.
Data Presentation
Kinetic Parameters of Adenosine Deaminase
The following table summarizes the kinetic constants for the deamination of adenosine and this compound by adenosine deaminase from various sources. This data is essential for designing kinetic assays and for understanding the enzyme's substrate preference.
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Vmax (µM/min or nmol NH₃/mg/s) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| This compound | Calf Intestinal Mucosa | 22.4 ± 2.2 | 283 ± 17 | - | 1.26 x 107 | [12][13] |
| Adenosine | Calf Intestinal Mucosa | 29.7 ± 2.8 | 251 ± 15 | - | 8.45 x 106 | [12][13] |
| Adenosine | Bovine Lung and Spleen (Small ADA) | Higher affinity for LADA | Significantly higher for SADA | - | - | [14] |
| This compound | Bovine Lung and Spleen (Large ADA) | Higher affinity than for adenosine | Lower than SADA | Higher efficiency than for adenosine | - | [14] |
| Adenosine | Human Lymphocyte-rich PBMCs | 103 ± 51 | - | 0.025 ± 0.001 nmol NH₃/mg/s | - | [15] |
| Adenosine | Streptomyces coelicolor (recombinant) | - | 11.5 | 15.4 µmole/min/mg | - | [16] |
| This compound | Streptomyces coelicolor (recombinant) | - | - | Slower than adenosine | - | [16] |
Note: The table presents a compilation of data from different studies. Experimental conditions such as pH and temperature may vary between studies, which can affect the absolute values of the kinetic parameters.
Experimental Protocols
Spectrophotometric Assay for Adenosine Deaminase Activity using this compound
This protocol describes a continuous spectrophotometric assay to determine the activity of adenosine deaminase by monitoring the decrease in absorbance at 265 nm as this compound is converted to deoxyinosine.
Materials:
-
Adenosine Deaminase (purified enzyme or cell/tissue lysate)
-
This compound (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
-
Protease Inhibitor Cocktail (for lysate preparation)
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in phosphate buffer). From this, prepare a series of dilutions to be used for determining Km and Vmax (e.g., ranging from 0.5 µM to 200 µM). The final concentration in the assay will be half of these prepared concentrations.
-
If using cell or tissue lysates, prepare them by homogenizing the sample in cold phosphate buffer containing a protease inhibitor cocktail. Centrifuge to clarify the lysate and determine the protein concentration.[17]
-
-
Assay Setup:
-
Set up the reactions in a 96-well plate or cuvettes. A typical reaction volume is 200 µL.
-
For each reaction, add 100 µL of the appropriate this compound dilution.
-
Include a blank control for each substrate concentration containing 100 µL of the this compound dilution and 100 µL of phosphate buffer (no enzyme).
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 100 µL of the enzyme solution (appropriately diluted in phosphate buffer) to each well.
-
Immediately start monitoring the decrease in absorbance at 265 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate of decrease should be linear during the initial phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The change in absorbance per minute (ΔA/min) is used.
-
Convert ΔA/min to the rate of substrate conversion (µmol/min) using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient difference between this compound and deoxyinosine at 265 nm (Δε ≈ -8.1 mM⁻¹cm⁻¹).
-
b is the path length of the cuvette or the well (in cm).
-
c is the concentration.
-
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Enzymatic conversion of this compound to deoxyinosine by ADA.
Caption: Toxic metabolic cascade resulting from ADA deficiency.
Caption: Step-by-step workflow for the ADA spectrophotometric assay.
References
- 1. What are ADA inhibitors and how do they work? [synapse.patsnap.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Adenosine Deaminase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine deaminase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid determination of adenosine deaminase kinetics using fast-scan cyclic voltammetry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. On the validity of continuous spectrophotometric assays for adenosine deaminase activity: a critical reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of dipeptidyl peptidase IV on enzymatic properties of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. abcam.cn [abcam.cn]
Application Notes and Protocols for the Incorporation of Deoxyadenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the two primary techniques used to incorporate deoxyadenosine (dA) and its analogs into synthetic oligonucleotides: chemical synthesis via the phosphoramidite method and enzymatic tailing using Terminal deoxynucleotidyl Transferase (TdT).
Chemical Synthesis: The Phosphoramidite Method
The phosphoramidite method is the gold standard for the chemical synthesis of DNA oligonucleotides, offering high coupling efficiency and the flexibility to introduce modified nucleosides at specific positions.[][2] This solid-phase synthesis approach involves a four-step cycle that is repeated for each nucleotide addition.
Signaling Pathway and Experimental Workflow
The synthesis cycle for incorporating a this compound phosphoramidite is a sequential process that builds the oligonucleotide chain in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[3]
Caption: Workflow of the phosphoramidite solid-phase synthesis cycle for this compound incorporation.
Quantitative Data
The success of oligonucleotide synthesis is highly dependent on the coupling efficiency at each step. Modern automated synthesizers achieve very high stepwise efficiencies, which is crucial for the synthesis of long oligonucleotides.[4][]
| Parameter | Typical Value | Factors Influencing Value |
| Coupling Efficiency (per step) | >99% | Purity of phosphoramidite and reagents, absence of moisture, activator type, coupling time.[][6] |
| Overall Yield of a 30-mer Oligonucleotide (at 99% coupling efficiency) | ~75% | Calculated as (Coupling Efficiency)^(Number of couplings).[4] |
| Overall Yield of a 70-mer Oligonucleotide (at 99% coupling efficiency) | ~50% | Demonstrates the critical impact of high coupling efficiency on longer sequences.[4] |
| Final Purity (Post-Purification) | >85% to >95% | Dependent on the purification method (e.g., HPLC, PAGE) and the complexity of the oligonucleotide.[7] |
Experimental Protocol: Solid-Phase Synthesis of a this compound-Containing Oligonucleotide
This protocol outlines the general steps for synthesizing an oligonucleotide containing this compound using an automated DNA synthesizer.
Materials:
-
This compound phosphoramidite (and other required nucleoside phosphoramidites)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 1-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Automated DNA synthesizer
Procedure:
-
Preparation:
-
Dissolve the this compound phosphoramidite and other nucleoside phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the reagent bottles on the DNA synthesizer.
-
Pack the appropriate CPG solid support into a synthesis column.
-
-
Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
-
Detritylation: The deblocking solution is passed through the column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, yielding a free 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite and activator solution are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[2] The coupling time is typically short, around 20 seconds for standard deoxynucleosides.[2]
-
Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.[2]
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using the oxidizer solution.
-
-
Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
-
Final Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed.[3]
-
This is typically achieved by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[3]
-
-
Purification:
-
The crude oligonucleotide solution is dried and then purified to remove truncated sequences and other impurities.
-
Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[]
-
Enzymatic Incorporation: Terminal deoxynucleotidyl Transferase (TdT)
Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that can add deoxynucleotides, including this compound triphosphate (dATP), to the 3'-hydroxyl terminus of a DNA strand.[8] This method is particularly useful for adding homopolymer tails to oligonucleotides.
Experimental Workflow
The enzymatic tailing reaction is a straightforward process performed in solution.
Caption: Workflow for the enzymatic addition of a poly(A) tail to an oligonucleotide using TdT.
Quantitative Data
The efficiency of dATP incorporation by TdT is influenced by several factors, particularly the concentration of metal cofactors.
| Parameter | Condition/Value | Notes |
| dATP Incorporation Efficiency | High | TdT readily incorporates dATP.[9] |
| Preferred Metal Cofactor for dATP Tailing | Mg²⁺ or Co²⁺ | Co²⁺ often enhances the efficiency of tailing.[8][10] |
| Typical Tail Length | 10-300 nucleotides | The length of the poly(A) tail can be controlled by adjusting the ratio of dATP to DNA 3' ends and the incubation time.[11][12] |
| Reaction Time | 15-30 minutes | For typical tailing reactions.[11][12] |
Experimental Protocol: 3' Tailing of an Oligonucleotide with dATP using TdT
This protocol describes a typical reaction for adding a homopolymeric tail of this compound to the 3' end of a DNA oligonucleotide.
Materials:
-
DNA oligonucleotide primer
-
Terminal deoxynucleotidyl Transferase (TdT)
-
10X TdT Reaction Buffer
-
CoCl₂ solution (e.g., 2.5 mM)
-
dATP solution (e.g., 10 mM)
-
Nuclease-free water
-
EDTA solution (e.g., 0.5 M) for reaction termination (optional)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents in the specified order:
-
Nuclease-free water (to final volume)
-
10X TdT Reaction Buffer
-
CoCl₂ solution
-
DNA oligonucleotide primer (e.g., 5 pmol)
-
dATP solution (e.g., 0.5 µl of 10 mM)
-
Terminal Transferase (e.g., 0.5 µl of 20 units/µl)
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 30 minutes.[11]
-
Reaction Termination: Stop the reaction by one of the following methods:
-
Heat inactivation at 70°C for 10 minutes.[11]
-
Addition of EDTA to chelate the metal cofactors.
-
-
Purification:
-
The poly(A)-tailed oligonucleotide can be purified using standard methods such as ethanol precipitation or spin column chromatography to remove the enzyme, salts, and unincorporated dNTPs.
-
Comparison of Techniques
| Feature | Phosphoramidite Method | TdT Enzymatic Tailing |
| Specificity | Site-specific incorporation of single or multiple dA residues. | Non-specific addition of a homopolymer tail to the 3' end. |
| Control over Sequence | Precise control over the entire oligonucleotide sequence. | No control over the sequence of the added tail (homopolymer). |
| Oligonucleotide Length | Practical limit of around 200 nucleotides due to cumulative yield loss.[2] | Can add long tails (hundreds of nucleotides) to an existing oligonucleotide. |
| Incorporation of Modified Analogs | A wide variety of modified this compound analogs can be incorporated. | Limited to this compound triphosphate and some of its analogs that are substrates for TdT. |
| Complexity | Requires specialized automated equipment and expertise in solid-phase chemistry. | Simple and rapid benchtop procedure. |
| Scale | Can be scaled up for large-scale synthesis (milligrams to grams). | Typically used for smaller, research-scale applications. |
References
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. atdbio.com [atdbio.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. Terminal Deoxynucleotidyl Transferase: The Story of a Misguided DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient incorporation of dATP in terminal transferase polymerization forming the ploy (A)n-DITO-1 fluorescent probe sensing terminal transferase and T4 polynucleotide kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abpbio.com [abpbio.com]
- 11. neb.com [neb.com]
- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Application Notes and Protocols for Deoxyadenosine Analysis using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine (dA) is a fundamental deoxyribonucleoside, a building block of deoxyribonucleic acid (DNA). Accurate quantification of this compound is critical in various research areas, including DNA damage and repair studies, diagnostics for adenosine deaminase (ADA) deficiency, and the development of therapeutic drugs.[1][2][3] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for the separation and quantification of this compound from complex biological matrices.[4][5] This document provides detailed application notes and experimental protocols for the analysis of this compound using HPLC, including advanced methods coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[6][7]
Data Presentation: Quantitative HPLC and LC-MS/MS Methods for this compound Analysis
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as the biological matrix, required sensitivity, and sample throughput. The following table summarizes the quantitative performance of various HPLC and LC-MS/MS methods.
| Parameter | Method 1: HPLC-UV in Plasma[1] | Method 2: UPLC-MS/MS in Cellular Lysate[8] | Method 3: LC-MS/MS in Human Urine |
| Linearity Range | Not explicitly stated | 50 to 2500 fmol/sample[8] | R² > 0.995[6] |
| Lower Limit of Quantification (LLOQ) | 100 nM[1] | 50 fmol/sample[8] | Not explicitly stated |
| Limit of Detection (LOD) | 50 pmol | Not explicitly stated | nM level with fluorescence detection[9] |
| Accuracy | Not explicitly stated | Within ±13.0% for standards[8] | 89% to 108% (within-run)[6] |
| Precision (%CV) | Not explicitly stated | ≤ 14.3% for standards[8] | 0.2% to 4.3% (within-run)[6] |
| Internal Standard | Radioactive internal standard[1] | Stable isotope-labeled 2'-Deoxyadenosine-13C10[6] | Tubercidin[6] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Plasma
This protocol is adapted from a method for the simultaneous measurement of this compound and adenosine in human plasma.[1]
1. Sample Preparation:
-
To 1 mL of plasma, add a known amount of radioactive internal standard.
-
Perform a barium hydroxide-zinc sulfate extraction to precipitate proteins and preserve this compound.[1]
-
Centrifuge the sample to pellet the precipitate.
-
Collect the supernatant for HPLC analysis.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Acetate in HPLC-grade water.[10]
-
Mobile Phase B: Acetonitrile (HPLC grade).[10]
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)[10]
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10 µL.[10]
3. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by the enzymatic peak shift technique.[1]
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Protocol 2: LC-MS/MS Analysis of this compound in Cellular Lysate
This protocol outlines a sensitive method for quantifying the intracellular this compound triphosphate (dATP) pool after enzymatic dephosphorylation to this compound.[8]
1. Sample Preparation (Optimized for dNTPs):
-
Lyse cells to release intracellular contents.
-
Perform a strong anion exchange separation to isolate mono-, di-, and triphosphate moieties.
-
Treat the target fractions with a phosphatase (e.g., alkaline phosphatase) to dephosphorylate dATP to this compound.[7]
-
Remove enzymes using chloroform extraction.[7]
-
Dry the aqueous phase and reconstitute in water for LC-MS/MS analysis.[7]
2. LC-MS/MS System and Conditions:
-
LC System: A UPLC system for high-resolution separation.
-
MS System: A triple-quadrupole mass spectrometer operated in multiple-reaction monitoring (MRM) mode.[7]
-
Column: Phenomenex Kinetex 2.6μ PFP 100Å (100 x 2.1 mm).[8]
-
Mobile Phase: Isocratic elution with 2% isopropanol and 0.1% acetic acid in ultrapure water.[8]
-
Flow Rate: 400 µL/min.[8]
-
Column Temperature: 50°C.[8]
-
Ionization Mode: Positive electrospray ionization (ESI).[8]
3. Data Analysis:
-
Monitor the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.
-
Quantify this compound using a calibration curve generated from standards. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[6]
Mandatory Visualizations
Signaling Pathway
Caption: Simplified metabolic pathway of 2'-Deoxyadenosine.[6]
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.[10]
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. HPLC Separation of Adenosine and this compound on Newcrom AH Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Separation of Adenine, this compound and Adenosine on BIST B+ Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Adenosine and this compound Isomers in Foods with High Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of 3′-Deoxyadenosine and 2′-Deoxyadenosine on BIST B+ Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Deoxyadenosine Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current mass spectrometry-based methodologies for the sensitive and accurate quantification of 2'-deoxyadenosine (dA). The following protocols are intended to serve as a guide for researchers in various fields, including DNA damage and repair, therapeutic drug monitoring, and metabolic studies.
Introduction
2'-Deoxyadenosine is a fundamental component of deoxyribonucleic acid (DNA). Its accurate quantification is crucial for understanding numerous biological processes. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the analysis of nucleosides due to its high sensitivity and specificity.[1] This document outlines detailed protocols for sample preparation and analysis of deoxyadenosine from various biological matrices.
Quantitative Data Summary
The selection of an appropriate analytical method depends on the specific research question, the biological matrix, and the required analytical performance. The following tables summarize the quantitative performance of validated LC-MS/MS methods for the quantification of this compound and its derivatives.
Table 1: Performance of LC-MS/MS Methods for this compound Quantification [1]
| Parameter | Method 1: UPLC-MS/MS in Cellular Lysate | Method 2: LC-MS/MS in Human Urine |
| Linearity Range | 50 to 2500 fmol/sample | Not explicitly stated, but R² > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 fmol/sample | Not explicitly stated |
| Accuracy | Within ±13.0% for standards; Intra-assay within ±12.3%, Inter-assay within ±9.3% for QCs | 89% to 108% (within-run) |
| Precision (%CV) | ≤ 14.3% for standards; Intra-assay within 15.2%, Inter-assay within 13.2% for QCs | 0.2% to 4.3% (within-run) |
| Internal Standard | 2'-Deoxyadenosine-¹³C₁₀ | Tubercidin (2'-Deoxyadenosine-¹³C₁₀ is ideal) |
Signaling and Metabolic Pathway
This compound is a key nucleoside in cellular metabolism, primarily involved in the synthesis of DNA. Understanding its metabolic pathway is essential for interpreting quantitative data.
Experimental Protocols
Reproducibility is paramount in scientific research. Therefore, detailed protocols for LC-MS/MS methods are provided below.
Method 1: UPLC-MS/MS for Endogenous Deoxynucleoside Triphosphates (including dATP, the precursor to this compound) in Cellular Lysate[2]
This method is optimized for the sensitive quantification of endogenous deoxynucleoside triphosphates in cellular lysates.[2]
1. Sample Preparation [2]
-
Cell Lysis: Lyse cells using a suitable buffer.
-
SPE Cartridge Preparation: Prepare Phenomenex Strata-X-CW SPE cartridges by washing with 2.0 mL of methanol followed by 2.0 mL of ultrapure water, each centrifuged for 1 minute at 200 x g.[1]
-
Sample Application: Apply the cell lysate sample to the conditioned cartridge and centrifuge for 3 minutes at 100 x g.[1]
-
Washing: Wash the cartridge with 2.0 mL of ultrapure water (1 min, 200 x g), followed by 0.25 mL of methanol to aid in drying.[1]
-
Elution: Elute the analytes with three aliquots of 0.5 mL methanol (1 min, 200 x g each).[1]
-
Drying: Dry the eluted sample under a nitrogen stream at 50°C.[1]
-
Reconstitution: Reconstitute the dried sample in 100 µL of ultrapure water, vortex, and transfer to a low-volume insert for analysis.[1][2]
2. Liquid Chromatography [2]
-
Column: Phenomenex Kinetex 2.6µ PFP 100Å, 100 × 2.1 mm.[1][2]
-
Mobile Phase: Isocratic elution with 2% isopropanol and 0.1% acetic acid in ultrapure water.[2]
-
Flow Rate: 400 µL/min.[2]
-
Column Temperature: 50°C.[2]
-
Injection Volume: 20 µL.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Data Acquisition: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
Method 2: LC-MS/MS for Modified this compound in Human Urine[1]
This method is applicable for the quantification of various modified nucleosides, including methylated forms of 2'-deoxyadenosine, in human urine samples.[1]
1. Sample Preparation [1]
-
Dilution: Dilute urine samples (e.g., 1:100) with a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5).[1]
-
Internal Standard: Add an appropriate internal standard. For 2'-deoxyadenosine quantification, 2'-Deoxyadenosine-¹³C₁₀ is ideal.[1]
2. Liquid Chromatography [1]
-
Column: A C18 column is commonly used for the separation of nucleosides.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile with 0.2% formic acid) is typical.[1]
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined and optimized based on the specific modified this compound and the mass spectrometer used.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the LC-MS/MS quantification of 2'-deoxyadenosine.
Alternative and Complementary Methods
While LC-MS/MS is the preferred method for its sensitivity and specificity, other techniques can be employed for the quantification of nucleosides.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive than LC-MS/MS and may be more susceptible to matrix interferences. However, it can be a cost-effective option when high sensitivity is not required.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS typically necessitates derivatization of the nucleosides to increase their volatility, which adds complexity to the sample preparation process.[1]
-
Immunoassays: While offering high throughput, immunoassays may be affected by cross-reactivity with structurally similar compounds, potentially leading to less accurate results.[1]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique can be used for the analysis of oligonucleotides and has applications in detecting nucleotides in biological samples like blood smears.[4][5][6]
Conclusion
The choice of an analytical method for 2'-deoxyadenosine quantification should be guided by the specific research objectives, the nature of the biological matrix, and the required analytical performance.[1] The detailed LC-MS/MS protocols provided in these application notes offer robust and sensitive approaches for the accurate measurement of this compound, facilitating a wide range of research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MALDI TOF Mass Spectrometry Imaging of Blood Smear: Method Development and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection accuracy and clinical applications of DP-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Radiolabeled Deoxyadenosine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled deoxyadenosine is a critical tool for elucidating the metabolic fate and cellular effects of this important nucleoside. By tracing the journey of radiolabeled this compound, researchers can gain insights into DNA synthesis, nucleotide metabolism, and the mechanisms of action of various therapeutic agents. These studies are particularly relevant in the fields of oncology, immunology, and virology, where perturbations in nucleoside metabolism are common. The most commonly used radioisotopes for labeling this compound are Carbon-14 (¹⁴C) and Tritium (³H), which allow for sensitive detection in biological samples.[1][2] This document provides an overview of the applications of radiolabeled this compound, detailed experimental protocols, and a summary of key metabolic data.
Metabolic Pathways of this compound
This compound metabolism is primarily governed by two competing pathways: phosphorylation and deamination.[3] The balance between these pathways is crucial for maintaining cellular homeostasis, and disruptions can lead to cytotoxicity, particularly in lymphocytes.[4]
-
Phosphorylation Pathway (Salvage Pathway): this compound can be salvaged by cellular kinases to form this compound monophosphate (dAMP), which is subsequently phosphorylated to this compound diphosphate (dADP) and then to this compound triphosphate (dATP). dATP is a direct precursor for DNA synthesis.[3] This pathway is initiated by deoxycytidine kinase (dCK) and adenosine kinase (AK).[3]
-
Deamination Pathway: this compound can be deaminated by the enzyme adenosine deaminase (ADA) to form deoxyinosine. This is a key step in the purine degradation pathway. In individuals with ADA deficiency, this compound accumulates to toxic levels, leading to severe combined immunodeficiency (SCID).[4]
dot
Caption: Metabolic pathways of this compound.
Applications in Metabolic Studies
Radiolabeled this compound is employed in a variety of research applications to:
-
Trace Metabolic Fate: Determine the distribution and transformation of this compound into its various metabolites within cells and tissues.
-
Quantify DNA Synthesis: Measure the rate of incorporation of this compound into newly synthesized DNA, providing a direct measure of cell proliferation.[5]
-
Evaluate Enzyme Activity: Assess the activity of key enzymes in purine metabolism, such as adenosine deaminase and deoxycytidine kinase, by monitoring the formation of their respective products.[6]
-
Drug Development: Understand the mechanism of action of drugs that target nucleotide metabolism and assess their impact on DNA synthesis and cell viability.[1]
-
Disease Modeling: Investigate the metabolic consequences of genetic disorders, such as ADA deficiency, by tracking the accumulation of this compound and its metabolites.[6]
Data Presentation
Table 1: Metabolism of Radiolabeled Adenosine and this compound in ADA-Deficient Erythrocytes
| Substrate (10-100 µM) | Metabolite | Percentage of Metabolized Substrate |
| [8-¹⁴C]adenosine | ATP | ~90% |
| [¹⁴C]this compound | dATP | 40-60% |
| Data extracted from a study on adenosine deaminase (ADA) deficiency.[6] |
Table 2: Effects of this compound on Deoxyribonucleotide Pools in L5178Y Cells
| Treatment | dATP Level | dCTP Level |
| Control | Baseline | Baseline |
| 50 µM dAdo + 1.0 µM Deoxycoformycin | Significant Increase | Decrease |
| This study highlights the toxic effects of this compound in the presence of an ADA inhibitor.[7] |
Experimental Protocols
Protocol 1: General Workflow for Tracing the Metabolic Fate of Radiolabeled this compound
This protocol outlines the general steps for a stable isotope tracing experiment to determine the metabolic fate of radiolabeled this compound (e.g., [³H]-deoxyadenosine or [¹⁴C]-deoxyadenosine).[3]
dot
Caption: General experimental workflow.
Objective: To quantify the incorporation of radiolabeled this compound into downstream metabolites such as dAMP, dADP, dATP, and DNA.
Materials:
-
Cell line of interest (e.g., L5178Y, CEM)
-
Complete cell culture medium
-
Radiolabeled this compound (e.g., [³H]-deoxyadenosine or [¹⁴C]-deoxyadenosine)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Scintillation cocktail
-
Liquid scintillation counter
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired density in appropriate culture vessels.
-
Introduce the radiolabeled this compound to the culture medium at a final concentration typically in the low micromolar range. The exact concentration should be optimized for the specific cell type and experimental goals.
-
Incubate the cells for various time points to monitor the kinetics of uptake and metabolism.
-
-
Sample Collection and Fractionation:
-
After incubation, wash the cells with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells and precipitate macromolecules (including DNA and RNA) by adding a cold acid solution (e.g., 10% TCA or 0.5 M PCA).
-
Centrifuge the samples to separate the acid-soluble fraction (containing nucleotides and nucleosides) from the acid-insoluble pellet (containing nucleic acids).
-
-
Analysis:
-
Acid-Soluble Fraction: Analyze this fraction using HPLC to separate and quantify the radiolabeled this compound and its metabolites (dAMP, dADP, dATP, deoxyinosine).
-
Acid-Insoluble Fraction: Wash the pellet to remove any remaining acid-soluble components. The radioactivity in this fraction, determined by liquid scintillation counting, represents the incorporation of this compound into DNA.
-
Protocol 2: Measuring DNA Synthesis via [³H]-Thymidine Incorporation (Comparative Protocol)
While this protocol uses [³H]-thymidine, the principle is directly analogous to using radiolabeled this compound to measure DNA synthesis. This method is often used to assess the inhibitory effects of compounds like this compound on cell proliferation.[5]
Objective: To measure the rate of DNA synthesis in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
[³H]-thymidine (or [³H]-deoxyadenosine)
-
PBS
-
10% Trichloroacetic acid (TCA)
-
0.1 M Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the experimental compound (e.g., non-radiolabeled this compound to test for toxicity) for the desired duration.
-
-
Radiolabeling:
-
Add [³H]-thymidine to each well (typically 1 µCi/mL) and incubate for a defined period (e.g., 4-24 hours).
-
-
Harvesting and Precipitation:
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the pellet twice with cold 5% TCA.
-
-
Solubilization and Counting:
-
Add 0.5 mL of 0.1 M NaOH to each well to dissolve the pellet.
-
Transfer the solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated into the DNA.
-
Conclusion
The use of radiolabeled this compound in metabolic studies provides an invaluable method for investigating fundamental cellular processes and the effects of pharmacological agents. By carefully designing and executing experiments using the protocols outlined above, researchers can obtain precise quantitative data on nucleoside uptake, metabolism, and incorporation into nucleic acids. This information is crucial for advancing our understanding of cellular physiology and for the development of new therapeutic strategies.
References
- 1. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. gosset.ai [gosset.ai]
- 5. 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation and degradation of this compound nucleotides in inherited adenosine deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: The Role of Deoxyadenosine in DNA Repair Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted role of deoxyadenosine and its analogs in the investigation of DNA repair mechanisms. This document offers detailed experimental protocols and data presentation to facilitate research and development in oncology, neurodegenerative diseases, and other fields where genomic integrity is paramount.
Introduction
This compound, a fundamental component of DNA, and its triphosphate form, this compound triphosphate (dATP), are essential for the synthesis phase of DNA repair.[1][2][3] However, the study of this compound and its synthetic analogs has revealed a more complex involvement in DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR).[4] Aberrant levels of dATP can be cytotoxic and impede repair processes, leading to the accumulation of DNA damage.[5][6][7] This has led to the development and utilization of this compound analogs as chemical probes to dissect the intricate mechanisms of DNA repair and as potential therapeutic agents.
This compound and its Analogs in Key DNA Repair Pathways
The Dual Role of dATP in DNA Repair
This compound triphosphate (dATP) serves as a substrate for DNA polymerases during the repair of single and double-strand breaks. However, elevated concentrations of dATP can act as an inhibitor of DNA repair, a phenomenon particularly evident in lymphocytes.[7] This inhibition is dependent on the phosphorylation of this compound to dATP and can lead to an accumulation of DNA strand breaks.[6][7] This dual function makes the regulation of dATP pools a critical factor in maintaining genomic stability.
dot
Caption: Dual role of dATP in DNA repair.
This compound Analogs as Probes for DNA Repair Pathways
Synthetic analogs of this compound are invaluable tools for studying the recognition and processing of DNA lesions by the cellular repair machinery. These analogs can be incorporated into DNA, creating subtle or significant distortions that are recognized by specific repair pathways.
-
2'-Amino-2'-deoxyadenosine: This analog, when incorporated into DNA, can be perceived as a lesion, potentially triggering NER due to helix distortion, recognition by a specific DNA glycosylase in the BER pathway, or, if misincorporated, activation of the MMR machinery.[4]
-
(5'S)-5',8-cyclo-2'-deoxyadenosine (cdA): This bulky lesion is a classic substrate for the NER pathway.[8][9][10][11] Its presence in DNA can sterically hinder and retard the repair of nearby lesions normally processed by the BER machinery, such as abasic sites.[12][13]
-
α-Anomer of 2'-deoxyadenosine (αdA): As a product of hydroxyl radical damage, αdA is recognized and processed by the BER enzyme AP endonuclease 1 (APE1), although with low efficiency.[14][15]
-
2-chlorothis compound (2CdA): This analog is known to induce DNA damage and apoptosis in non-dividing lymphocytes, making it a valuable tool for studying DNA damage response pathways in these cells.[16]
Caption: Workflow for a chain termination assay.
Protocol 3: Cell-Based Assay for Base Excision Repair (alk-BER)
This assay measures the rate of BER of alkylation damage in cultured cells. [17][18] Materials:
-
Cultured cells
-
Methyl methanesulfonate (MMS)
-
DNA extraction kit
-
Restriction enzymes
-
DNA glycosylase specific for alkylated bases (e.g., AlkA)
-
Alkaline agarose gel electrophoresis apparatus
-
DNA staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Induce Damage: Treat cultured cells with a sub-lethal dose of MMS to induce DNA alkylation damage.
-
Time Course of Repair: Harvest cells at different time points after MMS treatment (e.g., 0, 2, 4, 8 hours) to allow for DNA repair.
-
DNA Extraction: Extract genomic DNA from the cells at each time point.
-
Enzymatic Digestion: Treat a portion of the DNA with a specific DNA glycosylase that recognizes and excises methylated bases, creating abasic sites. These sites are then converted to single-strand breaks under alkaline conditions.
-
Alkaline Gel Electrophoresis: Separate the DNA fragments on an alkaline agarose gel. The amount of smaller DNA fragments is proportional to the number of unrepaired lesions.
-
Quantification: Stain the gel and quantify the amount of fragmented DNA relative to the total DNA in each lane. A decrease in fragmentation over time indicates the rate of BER.
Conclusion
This compound and its analogs are powerful tools for elucidating the complex mechanisms of DNA repair. By serving as substrates, inhibitors, or lesion mimics, these molecules allow for the detailed investigation of individual repair enzymes and entire pathways. The protocols and data presented here provide a foundation for researchers to further explore the roles of these compounds in maintaining genomic integrity and to develop novel therapeutic strategies targeting DNA repair processes.
References
- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 2. researchgate.net [researchgate.net]
- 3. dATP: What Is this compound Triphosphate? [excedr.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The effect of this compound plus deoxycoformycin on replicative and repair synthesis of DNA in human lymphoblasts and isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA repair by this compound in resting human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [rex.libraries.wsu.edu]
- 9. Oxidative DNA Damage and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Effects of (5'S)-5',8-cyclo-2'-deoxyadenosine on the base excision repair of oxidatively generated clustered DNA damage. A biochemical and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A kinetic mechanism of repair of DNA containing α-anomeric this compound by human apurinic/apyrimidinic endonuclease 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Replication of DNA templates containing the alpha-anomer of this compound, a major adenine lesion produced by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. scispace.com [scispace.com]
Application Notes and Protocols for Cellular Uptake Assays of Deoxyadenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine analogs are a class of purine nucleoside analogs that play a crucial role in the treatment of various cancers, particularly hematological malignancies. The therapeutic efficacy of these drugs, which include cladribine, fludarabine, and clofarabine, is contingent upon their entry into target cells. This process is primarily mediated by specialized membrane proteins known as nucleoside transporters (NTs). Understanding the kinetics and mechanisms of cellular uptake is therefore paramount for optimizing drug design, predicting therapeutic response, and overcoming mechanisms of drug resistance.
Cellular uptake of these hydrophilic drug molecules is facilitated by two major families of nucleoside transporters:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters, including hENT1 and hENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient.[1]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that transport nucleosides against their concentration gradient. hCNT3 is a key transporter for several this compound analogs.[2][3]
This document provides detailed protocols for conducting cellular uptake assays for this compound analogs, presents a summary of available quantitative data, and includes visual diagrams of the key pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Analog Transport
The following table summarizes the available kinetic parameters for the cellular uptake of various this compound analogs mediated by specific human nucleoside transporters. This data is essential for comparing the transport efficiency of different analogs and for designing experiments to probe transporter function.
| This compound Analog | Nucleoside Transporter | Cell System | Km (µM) | Vmax | Reference |
| Cladribine | hENT1 | Cultured human leukemic CEM cells | 9 | Not Reported | [4] |
| Fludarabine | hCNT3 | Human renal proximal tubule cells | Not Reported | Not Reported | [5] |
| Clofarabine | hENT1 | Recombinant Yeast | Higher affinity than cladribine or fludarabine | Not Reported | [2] |
| Clofarabine | hENT2 | Recombinant Yeast | Higher affinity than cladribine or fludarabine | Not Reported | [2] |
| Clofarabine | hCNT3 | Recombinant Yeast | Higher affinity than cladribine or fludarabine | Not Reported | [2] |
Mandatory Visualizations
Cellular Uptake and Metabolic Activation Pathway
Caption: Cellular transport and subsequent metabolic activation of this compound analogs.
Experimental Workflow for a Radiolabeled Uptake Assay
Caption: A typical experimental workflow for a radiolabeled this compound analog uptake assay.
Experimental Protocols
Protocol 1: Radiolabeled this compound Analog Uptake Assay
This protocol describes a method to determine the rate of cellular uptake of a this compound analog using a radiolabeled compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Radiolabeled this compound analog (e.g., [³H]-cladribine)
-
Unlabeled this compound analog
-
Ice-cold stop buffer (e.g., PBS with 100 µM of a transport inhibitor like NBMPR)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Liquid scintillation counter
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they reach 80-90% confluency on the day of the experiment.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Add 500 µL of pre-warmed assay buffer to each well and incubate for 15-30 minutes at 37°C to allow the cells to equilibrate.
-
-
Uptake Initiation:
-
Prepare working solutions of the radiolabeled this compound analog in assay buffer at various concentrations.
-
To initiate the uptake, aspirate the pre-incubation buffer and add the assay buffer containing the radiolabeled analog to each well. For determining kinetic parameters, use a range of concentrations.
-
Incubate for a predetermined time course (e.g., 1, 5, 10, 15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Uptake Termination:
-
To stop the uptake, rapidly aspirate the incubation buffer.
-
Immediately wash the cells three times with 1 mL of ice-cold stop buffer to remove any extracellular radiolabeled analog.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer (e.g., 200 µL for a 24-well plate) to each well.
-
Incubate for at least 30 minutes on a shaker to ensure complete lysis.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Calculate the rate of uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Competitive Inhibition Assay
This protocol is designed to assess the ability of a test compound to inhibit the uptake of a known radiolabeled this compound analog, thereby determining the inhibitor's potency (Ki).
Materials:
-
Same as Protocol 1
-
Test inhibitor compound
Procedure:
-
Cell Seeding and Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Inhibitor Pre-incubation:
-
Prepare various concentrations of the test inhibitor in the assay buffer.
-
Aspirate the pre-incubation buffer and add the assay buffer containing the test inhibitor or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Uptake Initiation:
-
Prepare the radiolabeled this compound analog in assay buffer at a fixed concentration (typically at or below the Km value).
-
Add the radiolabeled analog to each well (without removing the inhibitor-containing buffer) to initiate the uptake.
-
Incubate for a fixed time point within the linear range of uptake (determined from Protocol 1).
-
-
Uptake Termination, Cell Lysis, and Quantification:
-
Follow steps 4, 5, and 6 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the radiolabeled analog uptake for each concentration of the test inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of uptake).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant for the substrate.
-
References
- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the transportability, and its role in cytotoxicity, of clofarabine, cladribine, and fludarabine by recombinant human nucleoside transporters produced in three model expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Transporter Substrate, Inhibitor, and Inducer Characteristics of Cladribine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human concentrative nucleoside transporter 3 is a determinant of fludarabine transportability and cytotoxicity in human renal proximal tubule cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying N(6)-Methyl-3'-amino-3'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog with a chemical structure that suggests potential interactions with key cellular pathways, particularly those involving nucleic acid metabolism and the epitranscriptomic regulation of gene expression.[1] Its core structure is an adenosine molecule modified with a methyl group at the N6 position of the adenine base and an amino group at the 3' position of the ribose sugar.[1] These modifications may allow it to act as a modulator of enzymes involved in the N6-methyladenosine (m6A) RNA modification pathway.[2]
The m6A modification is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is crucial for regulating mRNA splicing, stability, translation, and degradation.[3][4] This pathway is regulated by a complex interplay of "writer" enzymes that install the methyl mark (e.g., the METTL3-METTL14 complex), "eraser" enzymes that remove it (e.g., FTO and ALKBH5), and "reader" proteins that recognize the mark and elicit a functional consequence (e.g., YTH domain-containing proteins).[5][6][7] Dysregulation of the m6A pathway has been implicated in various diseases, including cancer, making its components attractive targets for therapeutic development.[5][6][7]
These application notes provide a comprehensive set of protocols for investigating the biological effects of N(6)-Methyl-3'-amino-3'-deoxyadenosine, with a focus on its potential as a modulator of the m6A pathway and its consequent effects on cancer cell biology.
Data Presentation
The following tables summarize hypothetical quantitative data for N(6)-Methyl-3'-amino-3'-deoxyadenosine to serve as a template for data presentation. As of the last update, specific experimental data for this compound is not widely available in the public domain.
Table 1: In Vitro Cytotoxicity of N(6)-Methyl-3'-amino-3'-deoxyadenosine
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 72 | 15.2 |
| A549 | Lung Cancer | 72 | 25.8 |
| MCF-7 | Breast Cancer | 72 | 18.5 |
| HepG2 | Liver Cancer | 72 | 32.1 |
Table 2: Enzyme Inhibition Profile of N(6)-Methyl-3'-amino-3'-deoxyadenosine
| Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) |
| METTL3/METTL14 | In vitro methylation assay | 5.7 | 2.1 |
| FTO | In vitro demethylation assay | > 100 | - |
| ALKBH5 | In vitro demethylation assay | > 100 | - |
| Adenosine Deaminase | Spectrophotometric assay | 50.3 | - |
Table 3: Apoptosis Induction by N(6)-Methyl-3'-amino-3'-deoxyadenosine in HeLa Cells (48-hour treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 5.2 ± 0.8 | 2.1 ± 0.3 |
| 10 | 15.7 ± 2.1 | 5.4 ± 0.9 |
| 25 | 35.2 ± 3.5 | 12.8 ± 1.5 |
| 50 | 55.9 ± 4.8 | 25.6 ± 2.7 |
Table 4: Cell Cycle Analysis of HeLa Cells Treated with N(6)-Methyl-3'-amino-3'-deoxyadenosine (24-hour treatment)
| Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.3 ± 3.1 | 28.1 ± 2.5 | 16.6 ± 1.9 |
| 10 | 65.8 ± 4.2 | 20.5 ± 2.1 | 13.7 ± 1.5 |
| 25 | 75.2 ± 5.5 | 15.3 ± 1.8 | 9.5 ± 1.1 |
| 50 | 82.1 ± 6.1 | 10.2 ± 1.3 | 7.7 ± 0.9 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of N(6)-Methyl-3'-amino-3'-deoxyadenosine that inhibits cell viability by 50% (IC50).[2]
Materials:
-
N(6)-Methyl-3'-amino-3'-deoxyadenosine
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of N(6)-Methyl-3'-amino-3'-deoxyadenosine in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.[2]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with N(6)-Methyl-3'-amino-3'-deoxyadenosine.[2]
Materials:
-
N(6)-Methyl-3'-amino-3'-deoxyadenosine
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of N(6)-Methyl-3'-amino-3'-deoxyadenosine for 48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Include unstained and single-stained controls for compensation.[2]
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.[2]
Materials:
-
N(6)-Methyl-3'-amino-3'-deoxyadenosine
-
6-well cell culture plates
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for 24 hours.[2]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[2]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.[2]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[2]
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]
Protocol 4: In Vitro m6A Methyltransferase Inhibition Assay
This protocol assesses the inhibitory potential of N(6)-Methyl-3'-amino-3'-deoxyadenosine on the METTL3/METTL14 complex.[4]
Materials:
-
N(6)-Methyl-3'-amino-3'-deoxyadenosine
-
Recombinant human METTL3/METTL14 complex
-
S-adenosyl-L-methionine (SAM)
-
Radiolabeled SAM (e.g., [3H]-SAM)
-
RNA substrate containing a consensus m6A motif (e.g., GGACU)
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, METTL3/METTL14 complex, and the RNA substrate.
-
Inhibitor Addition: Add varying concentrations of N(6)-Methyl-3'-amino-3'-deoxyadenosine to the reaction mixtures. Include a no-inhibitor control.
-
Initiation: Start the reaction by adding a mixture of SAM and [3H]-SAM.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Termination: Stop the reaction and spot the mixture onto a filter membrane.
-
Washing: Wash the filter membrane to remove unincorporated [3H]-SAM.
-
Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
References
- 1. N(6)-Methyl-3'-amino-3'-deoxyadenosine (6088-33-1) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of N6-Methyladenosine Modification on Cancer Progression: Molecular Mechanisms and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyadenosine in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deoxyadenosine and its analogs in cancer cell line research. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the anti-cancer effects of these compounds. Detailed protocols for key assays are provided, along with a summary of quantitative data from various studies and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound, a naturally occurring nucleoside, and its synthetic analogs have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and inhibition of DNA synthesis. The efficacy of this compound is often enhanced when co-administered with an adenosine deaminase (ADA) inhibitor, such as deoxycoformycin or erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), which prevents its degradation.[1][2][3] This document details the application of this compound in cancer research, focusing on its mechanism, relevant signaling pathways, and experimental methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Upon entering the cell, this compound is phosphorylated to its triphosphate form, dATP.[4] An accumulation of dATP can, in cooperation with cytochrome c and Apaf-1, activate caspase-9 and subsequently the executioner caspase-3, leading to apoptosis through the intrinsic mitochondrial pathway.[1][2][4][5] This process is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation.[4] Some analogs, like 2-chloro-2'-deoxyadenosine (2CdA), can also directly disrupt mitochondrial integrity, leading to the release of pro-apoptotic proteins.[6]
-
Inhibition of DNA Synthesis: Elevated levels of dATP can inhibit ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides, thereby halting DNA replication and inducing cell cycle arrest, often at the G1/S phase transition.[7][8][9]
-
Adenosine Receptor Signaling: Some this compound analogs, such as cordycepin (3'-deoxyadenosine), can exert their effects by stimulating adenosine A3 receptors.[10] This can trigger downstream signaling cascades, including the Wnt signaling pathway, leading to the suppression of key cell cycle regulators like cyclin D1.[11]
Data Presentation
The following tables summarize the cytotoxic effects of this compound and its analogs on various cancer cell lines.
Table 1: IC50 Values of this compound Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
| Cordycepin (3'-deoxyadenosine) | B16-BL6 (Mouse Melanoma) | 39 | - |
| Cordycepin (3'-deoxyadenosine) | Lewis Lung Carcinoma | 48 | - |
| 2-chloro-2'-deoxyadenosine (2-CldAdo) | CCRF-CEM (Human T-lymphoblastoid) | 0.045 | - |
| 2-bromo-2'-deoxyadenosine (2-BrdAdo) | CCRF-CEM (Human T-lymphoblastoid) | 0.068 | - |
| This compound | CCRF-CEM (Human T-lymphoblastoid) | 0.9 | In the presence of 5 µM EHNA |
Data compiled from multiple sources.[9][10]
Table 2: Effect of this compound Analogs on Cell Growth of Uveal Melanoma Cell Lines with Low Adenosine Deaminase (ADA) Expression
| Cell Line | Treatment | Concentration (µM) | Growth Reduction (%) |
| 92.1 | Cordycepin | 80 | 24-45 |
| 92.1 | Cordycepin | 160 | 48-84 |
| MM28 | Cordycepin | 80 | 24-45 |
| MM28 | Cordycepin | 160 | 48-84 |
| Omm1 | Cordycepin | 80 | 24-45 |
| Omm1 | Cordycepin | 160 | 48-84 |
Data from a 5-day growth inhibition assay.[12]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (and ADA inhibitor, if applicable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of this compound (with or without a constant concentration of an ADA inhibitor) in complete medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compound(s). Include a vehicle control (e.g., DMSO) and a no-treatment control.[13]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating (potentially apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[14][15]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[16]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16][17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][16]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.[18] Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.[17]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of ice-cold PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation. Incubate at -20°C for at least 2 hours.[13][14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.[13][14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Protocol 4: Western Blotting for Signaling Protein Analysis
This protocol is for detecting changes in the expression and activation of proteins involved in this compound-induced signaling pathways (e.g., caspases, Bcl-2 family proteins).
Materials:
-
Treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[21] Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[21]
References
- 1. Adenosine and this compound induces apoptosis in oestrogen receptor-positive and -negative human breast cancer cells via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Action of this compound on nucleic acid synthesis by tumor cells in the presence of a deaminase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective toxicity of this compound analogues in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cordycepin (3'-deoxyadenosine) inhibits the growth of B16-BL6 mouse melanoma cells through the stimulation of adenosine A3 receptor followed by glycogen synthase kinase-3beta activation and cyclin D1 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. medium.com [medium.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: The Role of Deoxyadenosine in Enzyme Kinetics
Deoxyadenosine, a deoxyribonucleoside, is a critical molecule in cellular metabolism and a fundamental building block of DNA.[1] Its concentration and metabolic fate are tightly regulated by several key enzymes. In enzyme kinetics studies, this compound serves as a natural substrate to characterize the activity of enzymes involved in purine metabolism and nucleoside salvage pathways. Understanding the kinetics of these enzymes is crucial for elucidating metabolic regulation, identifying potential drug targets, and developing therapeutic agents for various diseases, including immunodeficiencies and cancer.
The primary enzymes studied using this compound as a substrate are:
-
Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible hydrolytic deamination of adenosine and this compound to inosine and deoxyinosine, respectively.[2][3] ADA plays a vital role in lymphocyte function, and its deficiency leads to Severe Combined Immunodeficiency (SCID).
-
Deoxycytidine Kinase (dCK): As a key enzyme in the nucleoside salvage pathway, dCK phosphorylates several deoxyribonucleosides, including deoxycytidine, this compound, and deoxyguanosine, to their monophosphate forms.[4] This is the first step in their conversion to triphosphates for DNA synthesis. dCK is also critical for the activation of many nucleoside analog drugs used in chemotherapy.[4]
By using this compound as a substrate, researchers can determine fundamental kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max). The K_m value reflects the substrate concentration at which the enzyme operates at half its maximum speed, indicating the affinity of the enzyme for this compound.[5][6] V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[5] These parameters are essential for comparing enzyme efficiency, understanding metabolic fluxes, and studying the effects of inhibitors.[7][8]
Quantitative Data Summary
The following table summarizes kinetic parameters for enzymes that metabolize this compound and related analogues. These values are critical for comparative analysis and for designing experiments.
| Enzyme | Substrate/Inhibitor | Organism/Tissue | K_m (µM) | V_max (relative units) | K_i (mM) | Reference Notes |
| Adenosine Deaminase | 3'-Deoxyadenosine | T-43 Ascites Cells | 62 | - | - | Value determined using a differential spectrophotometric assay.[9] |
| Adenosine Deaminase | Xylosyl Adenine | T-43 Ascites Cells | 83 | - | - | Value determined using a differential spectrophotometric assay.[9] |
| Adenosine Deaminase | Adenine (Inhibitor) | Bovine Spleen | - | - | 0.17 | A competitive inhibitor of ADA.[2][3] |
| Adenosine Deaminase | Inosine (Inhibitor) | Bovine Spleen | - | - | 0.35 | A competitive inhibitor of ADA.[2][3] |
| This compound Kinase | This compound | Mycoplasma | - | - | - | Michaelis-Menten constants were determined using Surface Plasmon Resonance (SPR) technology.[10][11] |
Note: Specific kinetic values for this compound itself were not consistently available across the searched literature, which often focused on analogs or broader metabolic studies. The provided data offers insights into the kinetic landscape of relevant enzymes.
Signaling and Metabolic Pathways
The metabolic fate of intracellular this compound is primarily determined by the competing activities of Adenosine Deaminase (ADA) and Deoxycytidine Kinase (dCK). The balance between these pathways is crucial for maintaining dATP pool sizes and overall cellular health.
Caption: Intracellular metabolic pathways of this compound.
Experimental Protocols
Protocol 1: Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)
This protocol measures ADA activity by monitoring the decrease in absorbance at 265 nm as this compound is converted to deoxyinosine.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4. Prepare and bring to the desired reaction temperature (e.g., 25°C).
-
This compound (Substrate) Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in Assay Buffer.
-
Substrate Working Solutions: Prepare serial dilutions of this compound in Assay Buffer. Concentrations should typically range from 0.1 to 10 times the expected K_m.
-
ADA Enzyme Solution: Dilute the ADA enzyme to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.[4]
2. Assay Procedure:
-
Setup: For a cuvette-based assay, add 900 µL of the this compound working solution to a quartz cuvette. For a 96-well UV-transparent plate, add 180 µL.[4]
-
Blank Control: Prepare a blank containing only the Assay Buffer to zero the spectrophotometer.
-
Equilibration: Equilibrate the cuvette or plate at the reaction temperature (e.g., 25°C) for 5 minutes.[4]
-
Initiation: Initiate the reaction by adding 100 µL (for cuvette) or 20 µL (for 96-well plate) of the diluted ADA enzyme solution. Mix gently.[4]
-
Measurement: Immediately begin monitoring the decrease in absorbance at 265 nm. Record data points every 30-60 seconds for 15-30 minutes.[4][12]
3. Data Analysis:
-
Calculate Initial Velocity (V₀): Determine the initial reaction rate from the linear portion of the absorbance vs. time curve. Use the Beer-Lambert law (ΔA = εbc) to convert the change in absorbance per minute to the concentration of substrate converted per minute. The molar extinction coefficient difference between this compound and deoxyinosine at 265 nm is required.
-
Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values.[12]
Caption: General workflow for an ADA enzyme kinetics assay.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay (Coupled Spectrophotometric)
This continuous assay measures dCK activity by coupling the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[4][12]
1. Principle: The phosphorylation of this compound by dCK consumes ATP, producing ADP. This ADP is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The rate of NADH oxidation is directly proportional to the dCK activity.[4][12]
2. Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a buffer containing Tris-HCl (e.g., 50 mM, pH 7.5), MgCl₂, and KCl.
-
Coupling Reagents: Prepare a solution in the Kinase Reaction Buffer containing ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
This compound (Substrate) Stock Solution: Prepare a concentrated stock solution in the appropriate buffer.
-
dCK Enzyme Solution: Dilute recombinant dCK in cold Kinase Reaction Buffer to a working concentration.
3. Assay Procedure:
-
Setup: In a 96-well plate or cuvette, combine the coupling reagents and the this compound solution at various concentrations.[4]
-
Control: Include a control without the this compound substrate to measure any background ATPase activity.[4]
-
Equilibration: Equilibrate the assay mixture at 37°C for 5 minutes.[4]
-
Initiation: Start the reaction by adding the diluted dCK enzyme.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm. Record data every 30-60 seconds for 15-30 minutes.[4][12]
4. Data Analysis:
-
Calculate Initial Velocity (V₀): Determine the rate of NADH oxidation from the linear phase of the absorbance curve. Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the rate of reaction.
-
Determine Kinetic Parameters: Plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.[12]
Caption: Principle of the coupled spectrophotometric assay for dCK.
References
- 1. Adenosine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Kinetic considerations for the regulation of adenosine and this compound metabolism in mouse and human tissues based on a thymocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Kinetic mechanism of this compound kinase from Mycoplasma determined by surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Deoxyadenosine Derivatives in Modern Drug Development
Introduction
Deoxyadenosine, a fundamental building block of DNA, serves as a versatile and critical scaffold in the design and synthesis of novel therapeutic agents.[1][2][3] By modifying the purine base or the deoxyribose sugar moiety, medicinal chemists have developed a diverse array of this compound derivatives with potent biological activities. These analogs are at the forefront of drug development, demonstrating significant efficacy as anticancer, antiviral, and immunosuppressive agents.[1][4] Their mechanisms of action are multifaceted, ranging from the induction of DNA damage and apoptosis to the specific inhibition of key cellular and viral enzymes.[5][6][7] These application notes provide an overview of the therapeutic applications, mechanisms of action, and relevant experimental protocols for researchers and scientists in the field of drug discovery.
Mechanisms of Action
The therapeutic efficacy of this compound derivatives is rooted in their ability to interfere with fundamental cellular processes. Their structural similarity to natural nucleosides allows them to be recognized and metabolized by cellular enzymes, leading to the formation of active compounds that can disrupt DNA synthesis, induce programmed cell death, or inhibit crucial enzymatic pathways.
DNA Damage, Metabolic Disruption, and Apoptosis Induction
A primary mechanism of action for many anticancer this compound analogs, such as 2-chloro-2'-deoxyadenosine (2CdA, Cladribine) and 2-chloro-2'-ara-fluorothis compound (Clofarabine), is the induction of apoptosis in both dividing and non-dividing lymphocytes.[5][8]
-
Phosphorylation and dATP Accumulation: Upon cellular uptake, these derivatives are phosphorylated by cellular kinases, like deoxycytidine kinase, to their triphosphate forms (e.g., dATP analogs).[9][10][11] These analogs are resistant to degradation by enzymes like adenosine deaminase (ADA).[11] The accumulation of these toxic nucleotides is a critical first step.
-
DNA Strand Breaks: The buildup of dATP analogs leads to the formation of strand breaks in the DNA of the target cells.[9]
-
Metabolic Disruption: This is followed by a cascade of metabolic failures, including a significant drop in intracellular NAD and ATP levels, which are essential for cellular energy and survival.[9]
-
Mitochondrial Integrity Disruption: Certain analogs, including 2CdA, can directly damage mitochondria, leading to the release of pro-apoptotic proteins such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[5]
-
Caspase Activation: The release of cytochrome c triggers the activation of the caspase cascade (e.g., caspase-9 and -3), which executes the final stages of apoptosis, characterized by chromatin condensation and nuclear fragmentation.[5][10]
This multi-faceted attack on cellular homeostasis makes these derivatives particularly effective against hematological malignancies.
Enzyme Inhibition
This compound derivatives have been engineered to act as potent and selective inhibitors of various enzymes critical for pathogen replication or cancer cell proliferation.
-
Viral Reverse Transcriptase Inhibition: Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of anti-HIV therapy. Derivatives like Didanosine (ddI) and 4'-C-ethyl-2'-deoxyadenosine are phosphorylated intracellularly to their active triphosphate form.[12][13] This active metabolite competes with the natural dATP for incorporation into the growing viral DNA chain by reverse transcriptase.[13] Because these analogs lack a 3'-hydroxyl group, their incorporation results in the immediate termination of DNA chain elongation, thus halting viral replication.[12][13]
-
Ribonucleotide Reductase Inhibition: The accumulation of dATP (or its analogs) is a potent feedback inhibitor of ribonucleotide reductase.[6][7] This enzyme is responsible for converting ribonucleosides into deoxyribonucleosides, the essential precursors for DNA synthesis. Its inhibition leads to a depletion of the other deoxyribonucleoside triphosphates (dCTP, dGTP, dTTP), effectively starving the cell of the building blocks needed for DNA replication and repair, a mechanism particularly toxic to rapidly proliferating cells.[6][7]
-
Methyltransferase Inhibition: Researchers are exploring 5'-amino-5'-deoxy-adenosine derivatives as inhibitors of methyltransferases.[14] For instance, certain derivatives have shown nanomolar binding affinity to the SARS-CoV-2 nsp14/10 methyltransferase complex, highlighting a potential therapeutic avenue for viral diseases by disrupting viral RNA capping and proofreading.[1]
Adenosine Receptor Modulation
Some derivatives exert their effects not through intracellular conversion but by interacting with cell surface receptors. Cordycepin (3'-deoxyadenosine), for example, has been shown to inhibit the growth of melanoma and lung carcinoma cells by stimulating A3 adenosine receptors.[15] This interaction can trigger downstream signaling pathways that lead to cell growth inhibition, demonstrating a distinct extracellular mechanism of action.[15]
Therapeutic Applications & Data
The structural versatility of the this compound scaffold has led to the development of drugs for a wide range of diseases.
Anticancer Activity
This compound analogs are particularly effective in treating lymphoproliferative disorders.
-
Cladribine (2-CdA) has achieved high rates of complete and durable responses in patients with hairy-cell leukemia.[8] It is also used in chronic lymphocytic leukemia and low-grade malignant lymphomas, often in patients who have failed classical chemotherapy.[8]
-
Cordycepin (3'-deoxyadenosine) inhibits the growth of mouse melanoma and lung carcinoma cells with IC50 values of 39 µM and 48 µM, respectively.[15]
-
Radiosensitizers: Certain derivatives, like 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine, can sensitize cancer cells to X-ray radiation, offering a potential combination therapy strategy.[1]
Antiviral Activity
-
Anti-HIV: Didanosine (ddI) was one of the earliest approved drugs for treating HIV infection.[13] Newer derivatives, such as 4′-C-methyl- and 4′-C-ethyl-2′-deoxyadenosine, also block HIV-1 replication by inhibiting reverse transcriptase.[12]
-
Anti-HCV: Masking the 5'-hydroxyl group of 2'-deoxyadenosine analogues has proven to be an effective strategy for developing anti-Hepatitis C virus (HCV) agents. The 5'-O-benzoyl analogue of 6-chloropurine-2'-deoxyriboside showed high potency with an EC50 of 6.1 µM in an HCV replicon assay, a significant improvement over its unmasked counterpart (EC50 = 47.2 µM).[16][17]
-
Broad Spectrum: Other derivatives have shown activity against Bovine Herpes Virus 1 (BHV-1) and Maedi/Visna Virus (MVV), which serve as models for human herpes and retroviruses, respectively.[18]
Quantitative Biological Activity Data
The following table summarizes key quantitative data for various this compound derivatives, providing a basis for comparative evaluation.
| Derivative | Target/Activity | Measurement | Value | Reference(s) |
| Cladribine (2-CdA) | Human Malignant Lymphoblasts (CCRF-CEM) | Growth Inhibition (IC50) | 3 nM | [11] |
| 2-Fluorothis compound | Human Malignant Lymphoblasts (CCRF-CEM) | Growth Inhibition (IC50) | 0.15 µM | [11] |
| Cordycepin | B16-BL6 Mouse Melanoma Cells | Growth Inhibition (IC50) | 39 µM | [15] |
| Cordycepin | Mouse Lewis Lung Carcinoma Cells | Growth Inhibition (IC50) | 48 µM | [15] |
| 5'-O-benzoyl-6-chloropurine-2'-deoxyriboside | Anti-HCV Replicon Activity | EC50 | 6.1 µM | [16][17] |
| 6-chloropurine-2'-deoxyriboside | Anti-HCV Replicon Activity | EC50 | 47.2 µM | [16][17] |
| 5'-deoxy-5'-phenacylated analogue | Anti-HCV Activity | EC50 | 15.1 µM | [19] |
| Compound 1h (5'-deoxyadenosine derivative) | A3 Adenosine Receptor Binding | Ki | 5.9 ± 1.1 nM | [20] |
Enhanced Stability for Oligonucleotide Therapeutics
Incorporating 2'-amino-2'-deoxyadenosine into DNA or RNA oligonucleotides (e.g., aptamers, siRNAs) significantly enhances their stability and resistance to nuclease degradation, a critical property for in vivo applications.[21]
| Modification | Change in Melting Temperature (ΔTm) per substitution (°C) | Sequence Type | Reference(s) |
| 2'-Amino-dA | +1.5 to +3.0 | DNA:RNA Hybrid | [21] |
| 2'-Fluoro-dA | +1.3 | DNA:RNA Hybrid | [21] |
| 2'-O-Methyl-A | +1.8 | DNA:RNA Hybrid | [21] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives.
Protocol 1: General Synthesis of 5'-amino-5'-deoxy-adenosine Derivatives
This protocol outlines a parallel synthesis methodology for rapidly generating a diverse library of adenosine derivatives, valuable for screening as enzyme inhibitors (e.g., methyltransferases). This approach is efficient, requiring minimal purification.
Objective: To synthesize a library of 5'-amino-5'-deoxy-adenosine amides and sulfonamides.
Materials:
-
Starting material: 5'-amino-5'-deoxy-adenosine
-
A diverse library of commercially available building blocks (e.g., sulfonyl chlorides, carboxylic acids)
-
Appropriate solvents (e.g., DMF, Dichloromethane)
-
Coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA)
-
Reaction vials for parallel synthesis
-
Standard laboratory glassware and purification equipment (if necessary)
Methodology:
-
Preparation: In an array of reaction vials, dissolve 5'-amino-5'-deoxy-adenosine in an appropriate solvent.
-
Reagent Addition: To each vial, add a unique building block (e.g., a specific sulfonyl chloride or a pre-activated carboxylic acid). Add necessary coupling reagents and bases.
-
Reaction: Seal the vials and allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 12-24 hours), with agitation.
-
Work-up: Quench the reactions and perform a simple liquid-liquid extraction to remove excess reagents and by-products.
-
Analysis: Evaporate the solvent and analyze the purity and identity of the products in each vial using LC-MS and/or NMR. Due to the efficiency of the reaction, extensive purification is often not required.[14]
Protocol 2: Cell Viability and Apoptosis Assay
Objective: To assess the cytotoxic and apoptotic effects of a this compound derivative on a cancer cell line (e.g., human colon carcinoma or chronic lymphocytic leukemia cells).[5][10]
Materials:
-
Cancer cell line (e.g., LoVo, B-CLL cells)
-
Complete cell culture medium
-
This compound derivative (test compound)
-
Adenosine deaminase inhibitor (e.g., deoxycoformycin), if required to prevent degradation of the test compound.[9][10]
-
Fluorescence microscope
-
Apoptosis detection reagents:
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
Mitochondrial membrane potential dye (e.g., JC-1)
-
Antibodies for Western blotting (e.g., anti-Cytochrome c, anti-Caspase-3)
-
-
96-well plates for viability assays, larger plates for microscopy and protein extraction.
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Methodology:
-
Cell Seeding: Seed cells in appropriate plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound derivative (and ADA inhibitor, if necessary) for various time points (e.g., 24, 48, 72 hours). Include untreated controls.
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using an MTT or equivalent assay according to the manufacturer's instructions. Calculate the IC50 value.
-
Apoptosis Assessment (Fluorescence Microscopy):
-
Stain treated and control cells with a nuclear dye like Hoechst 33342.
-
Observe the cells under a fluorescence microscope. Look for characteristic apoptotic morphology, such as chromatin condensation, nuclear fragmentation, and formation of apoptotic bodies.[10]
-
-
Apoptosis Assessment (Biochemical Markers):
-
Cytochrome c Release: Separate cytosolic and mitochondrial fractions from treated and control cells. Perform Western blot analysis on the cytosolic fraction using an anti-Cytochrome c antibody to detect its release from the mitochondria.[5][10]
-
Caspase-3 Activation: Lyse the cells and perform a Western blot using an antibody that detects both procaspase-3 and its cleaved (active) form. An increase in the cleaved form indicates caspase activation.[10]
-
Protocol 3: Anti-HCV Replicon Assay
Objective: To evaluate the ability of a this compound derivative to inhibit Hepatitis C Virus (HCV) RNA replication in a cell-based system.[16][17]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a luciferase reporter gene).
-
Complete cell culture medium (DMEM) with G418 for selection.
-
Test compounds (this compound derivatives).
-
Positive control (e.g., an approved anti-HCV drug).
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for assessing cell cytotoxicity (e.g., MTT assay).
Methodology:
-
Cell Seeding: Plate the HCV replicon-containing cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells for vehicle control (e.g., DMSO), positive control, and no-cell controls. Incubate for 72 hours.
-
Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT) to determine the concentration of the compound that is toxic to the host cells (CC50).
-
Luciferase Assay (HCV Replication):
-
Remove the culture medium from the replicon plate.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
Normalize the luciferase signal to the cell viability data.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
-
Calculate the selectivity index (SI = CC50 / EC50) to evaluate the therapeutic window of the compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound toxicity in human lymphoid cells in vitro: relevance to the therapeutic use of inhibitors of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purinogenic Immunodeficiency Diseases: DIFFERENTIAL EFFECTS OF this compound AND DEOXYGUANOSINE ON DNA SYNTHESIS IN HUMAN T LYMPHOBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxycytidine kinase-mediated toxicity of this compound analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4′-C-Methyl-2′-Deoxyadenosine and 4′-C-Ethyl-2′-Deoxyadenosine Inhibit HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Didanosine - Wikipedia [en.wikipedia.org]
- 14. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibi ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00376H [pubs.rsc.org]
- 15. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5'-O-masked 2'-deoxyadenosine analogues as lead compounds for hepatitis C virus (HCV) therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5′-O-Masked 2′-deoxyadenosine analogues as lead compounds for hepatitis C virus (HCV) therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and evaluation of 5'-modified 2'-deoxyadenosine analogues as anti-hepatitis C virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of 5'-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deoxyadenosine in Cell Culture
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with deoxyadenosine in cell culture.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound concentrations in cell culture experiments.
| Problem | Potential Cause | Suggested Solution |
| High cell death at low this compound concentrations | High sensitivity of the cell line to this compound. | Perform a dose-response experiment with a wider range of lower concentrations. Ensure that the initial seeding density is optimal, as sparse cultures can be more sensitive to toxic compounds. |
| Contamination of cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. | |
| Inconsistent results between experiments | Variation in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the start of the experiment.[1] |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment and store them properly at -20°C for short-term and -80°C for long-term use. Avoid repeated freeze-thaw cycles. | |
| No observable effect of this compound on cells | Cell line resistance. | Some cell lines may have intrinsic resistance to this compound due to low levels of deoxycytidine kinase (which phosphorylates this compound to its active form) or high levels of adenosine deaminase.[1][2] |
| Insufficient incubation time. | The cytotoxic effects of this compound may take time to manifest. Consider extending the incubation period (e.g., 48-72 hours).[1] | |
| Sub-optimal concentration range. | The effective concentration may be higher than tested. Perform a dose-response experiment with a broader range of concentrations. | |
| Difficulty reproducing published results | Differences in experimental conditions. | Ensure that all aspects of the experimental protocol, including cell line source, passage number, media formulation, and serum concentration, match the published study as closely as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is cytotoxic primarily after it is phosphorylated intracellularly to this compound triphosphate (dATP).[3] Elevated levels of dATP can inhibit the enzyme ribonucleotide reductase, which is crucial for the synthesis of other deoxynucleotides required for DNA replication and repair.[4][5] This leads to an imbalance in the deoxynucleotide pool, inhibition of DNA synthesis, and can trigger apoptosis (programmed cell death).[6][7] In some cells, particularly lymphocytes, this compound toxicity can also lead to the accumulation of DNA strand breaks, depletion of NAD+ and ATP, and ultimately cell death.[3][8]
Q2: Which cell types are most sensitive to this compound?
A2: Lymphoid cells, particularly T-lymphoblasts, are highly sensitive to this compound.[2][9] This is especially true in the absence or inhibition of the enzyme adenosine deaminase (ADA), which normally breaks down this compound.[9] The high sensitivity in T-cells is attributed to their efficient uptake and phosphorylation of this compound to dATP.[2] Some cancer cell lines, such as certain melanomas, have also shown sensitivity.[6]
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The effective concentration of this compound is highly cell-type dependent. For sensitive cell lines like T-lymphoblasts, concentrations in the low micromolar range (e.g., 1-10 µM) can be effective, especially when used with an adenosine deaminase inhibitor.[10] For other cell lines, a broader range from 1 µM to 100 µM is often a good starting point for a dose-response experiment.
Q4: How can I counteract the toxic effects of this compound in my culture?
A4: The toxic effects of this compound can often be reversed by the addition of deoxycytidine to the culture medium.[3][9] Deoxycytidine can help to rebalance the deoxynucleotide pools that are disrupted by the high levels of dATP. In some cases, nicotinamide has also been shown to protect cells from this compound-induced toxicity by preventing the depletion of NAD+.[8][10]
Q5: How should I prepare and store this compound for cell culture experiments?
A5: this compound should be dissolved in a suitable solvent, such as sterile water or DMSO, to create a concentrated stock solution (e.g., 10-100 mM).[11] This stock solution should be filter-sterilized and stored in aliquots at -20°C for short-term use or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your complete cell culture medium to the final desired concentrations.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a colorimetric MTT assay, which measures cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Sterile DMSO or water for stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the expected timeline of cytotoxicity.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Quantitative Data
The following table provides an example of IC50 values for this compound-based compounds in different cancer cell lines. Researchers should determine the IC50 for their specific cell line and experimental conditions.
| Compound | Cell Line | IC50 (µM) |
| dAdo-S-NO | RKO (human colon carcinoma) | 16.3 ± 1.1 |
| dAdo-S-NO | Hep 3B2.1-7 (human hepatocellular carcinoma) | 28.1 ± 1.8 |
| dAdo-t-NO | RKO (human colon carcinoma) | 40.2 ± 2.5 |
| dAdo-t-NO | Hep 3B2.1-7 (human hepatocellular carcinoma) | 68.4 ± 4.2 |
| Data adapted from a study on this compound-nitric oxide photo-donor hybrids.[12] |
Signaling Pathways and Workflows
This compound Cytotoxicity Pathway
The following diagram illustrates the primary mechanism of this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Determinants of this compound toxicity in hybrids between human T- and B- lymphoblasts as a model for the development of drug resistance in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dATP: What Is this compound Triphosphate? [excedr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Bios 311 Day 5 Lab Protocol [owlnet.rice.edu]
- 8. Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purinogenic immunodeficiency diseases: selective toxicity of deoxyribonucleosides for T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on ribonucleotide reductase in adenosine deaminase-deficient lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting deoxyadenosine instability in solution.
Welcome to the technical support center for deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The primary causes of this compound degradation are non-enzymatic and enzymatic pathways. The main non-enzymatic route is the acid-catalyzed hydrolysis of the N-glycosidic bond, which splits the molecule into adenine and deoxyribose.[1][2] Enzymatically, this compound can be converted to deoxyinosine by adenosine deaminase (ADA), an enzyme often present in biological samples and cell culture media containing serum.[3][4]
Q2: How do pH and temperature affect the stability of this compound?
A2: this compound is most stable in neutral to basic (alkaline) solutions (pH ≥ 7).[1][5] Its stability significantly decreases in acidic conditions (pH < 7), with the rate of degradation increasing as the pH drops.[1][5] Higher temperatures also accelerate the degradation process, especially in acidic environments.[5][6]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage, refrigeration at +2°C to +8°C is recommended.[1][7] For long-term stability, storing solutions at -20°C is advised.[1][8] It is also recommended to protect the compound from light to prevent potential photodegradation and to store it in a dry environment as it can be hygroscopic.[1]
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent results are a common sign of compound instability.[9] The extent of degradation can vary based on small differences in experimental conditions such as buffer pH, temperature, and incubation times. To ensure reproducibility, it is critical to prepare fresh solutions for each experiment, standardize solution preparation, and minimize the time solutions spend at room temperature.[3][9]
Q5: I see an unexpected peak in my HPLC analysis of a this compound-containing sample. What could it be?
A5: An unexpected peak could be a degradation product. In acidic conditions, the most likely degradation product is adenine, resulting from the cleavage of the N-glycosidic bond.[6] If your system contains enzymes like adenosine deaminase, the unexpected peak could be deoxyinosine.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or potency over time. | Degradation of this compound due to acidic conditions or enzymatic activity.[3] | - Ensure the pH of your solution is neutral or slightly basic (pH 7-8).[3] - Prepare fresh solutions before each experiment.[9] - If using serum-containing media, consider adding an adenosine deaminase inhibitor like deoxycoformycin.[3] - Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.[3][8] |
| Precipitation of the compound in solution. | The concentration of this compound exceeds its solubility in the chosen solvent at a given temperature. | - Ensure the concentration is within the solubility limits. - Gentle warming and sonication may help in redissolving the compound. - Always check for recrystallization after the solution has cooled. |
| Variable results between experimental replicates. | Inconsistent handling of this compound solutions, leading to varying degrees of degradation.[9] | - Standardize all experimental parameters, including buffer pH, temperature, and incubation times.[3] - Keep solutions on ice during experimental setup to minimize degradation.[3] - Use a consistent source and passage number of cells if applicable.[9] |
Data on this compound Stability
| pH | Temperature (°C) | Inferred Stability of this compound | Half-life (T½) |
| 1 | 37 | Highly Unstable | ~0.37 hours[5] |
| 2 | 37 | Unstable | ~1.6 hours[5] |
| 7 (Neutral) | 37 - 80 | Stable | Not Applicable |
| >7 (Basic) | 37 - 80 | Stable | Not Applicable |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound under specific experimental conditions.
Objective: To quantify the degradation of this compound over time.
Materials:
-
This compound
-
Experimental buffer (e.g., PBS at a specific pH)
-
HPLC system with a UV detector and a C18 reversed-phase column[1]
-
Mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer)[1]
-
Incubator or water bath
-
Quenching solution (e.g., a suitable base like NaOH to neutralize acidic samples)[1]
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in your experimental buffer to the desired final concentration.[3]
-
Initial Analysis (Time = 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area of this compound.[3]
-
Incubation: Incubate the remaining solution under your desired experimental conditions (e.g., 37°C).[1][3]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. If the incubation is in acidic conditions, immediately neutralize the sample with a quenching solution.[1][3]
-
HPLC Analysis: Analyze each aliquot by HPLC to measure the peak area of the intact this compound.[3]
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the sample at Time = 0.[3]
-
Plot the percentage of remaining this compound against time to determine the degradation rate.[3]
-
The degradation is expected to follow pseudo-first-order kinetics. The half-life (T½) can be calculated from the degradation rate constant (k) using the formula: T½ = 0.693 / k.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 3. benchchem.com [benchchem.com]
- 4. The adenosine deaminase (ADA) metabolism [pfocr.wikipathways.org]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Deoxyadenosine Analog Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of deoxyadenosine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound analogs?
A1: Researchers commonly face several challenges, including low reaction yields, the formation of side products, difficulties in purification, and issues related to the stability of the final compound. Specific problems often involve inefficient coupling reactions, particularly with modified phosphoramidites, and the incomplete removal of protecting groups.[1][2] The choice of protecting groups is critical to prevent side reactions like depurination or transamination.[3][4] Furthermore, the inherent instability of the N-glycosidic bond under acidic conditions can lead to degradation.[5]
Q2: Why is the selection of protecting groups so critical in this compound analog synthesis?
A2: Protecting groups are essential to ensure the chemoselectivity of coupling reactions and the solubility of synthons in organic solvents.[6] The N6-amino group of this compound and the hydroxyl groups of the deoxyribose sugar must be protected to prevent unwanted side reactions.[2] For example, inadequate protection of the N6-amino group can lead to depurination during the acidic detritylation step.[3] The choice of protecting group also impacts the final deprotection conditions; some groups require harsh chemicals that can degrade the target molecule, while others allow for milder, more specific removal.[4][6]
Q3: What factors influence the stability of this compound analogs?
A3: The stability of this compound analogs is primarily influenced by pH, temperature, and the presence of enzymes.[5] The most significant non-enzymatic degradation pathway is the acid-catalyzed hydrolysis of the N-glycosidic bond, which cleaves the molecule into the adenine base and the deoxyribose sugar.[5] Therefore, these analogs are generally stable at neutral and basic pH but unstable under acidic conditions.[5] Modifications to the sugar or base can also affect stability; for instance, a fluorine moiety at the 2'-carbon in the arabino-configuration can increase stability in acidic conditions and stabilize the glycosidic bond.[7]
Q4: What are the main difficulties in the purification of this compound analogs?
A4: Purification is often challenging due to the presence of impurities that are structurally very similar to the target analog, such as diastereomers or incompletely deprotected molecules.[8] Oligonucleotide synthesis, a common application for these analogs, generates a significant number of impurities like shortmers and longmers that are difficult to separate.[8] This necessitates the use of high-performance liquid chromatography (HPLC) for purification.[8][9] Furthermore, the choice of chromatography technique (e.g., ion exchange, hydrophobic interaction, reversed-phase) must be carefully optimized depending on the specific analog and its impurities.[8][9]
Troubleshooting Guides
Low Reaction Yield
Q: We are experiencing significantly lower than expected yields when synthesizing our this compound analog. What are the potential causes and solutions?
A: Low yields are a common issue and can stem from several factors, particularly reduced coupling efficiency of modified phosphoramidites.[1]
Possible Causes & Recommended Solutions:
-
Steric Hindrance: Modified nucleosides, such as those with an L-configuration, can present steric challenges that slow down coupling kinetics compared to natural D-enantiomers.[1]
-
Reagent Quality: The quality of the phosphoramidite is critical. Degradation of the amidite or the presence of moisture in reagents or solvents can lead to hydrolysis and reduce the amount of active reagent available for coupling.[1][2] Always use fresh, high-quality reagents and anhydrous solvents.[1]
-
Suboptimal Protocol: Standard synthesis protocols may not be optimized for modified nucleosides.[1] Adjustments to coupling time, activator concentration, and phosphoramidite concentration may be necessary.[1]
-
Secondary Structure: The sequence of an oligonucleotide can induce unique secondary structures that hinder subsequent coupling steps.[1]
Table 1: Protocol Modifications to Improve Low Coupling Efficiency [1]
| Parameter | Recommendation | Rationale |
| Coupling Time | Double the standard coupling time for the analog monomer. A threefold increase may be needed for difficult couplings. | Slower reaction kinetics due to steric hindrance may require a longer time to achieve complete coupling. |
| Phosphoramidite Concentration | Use a higher concentration (e.g., 0.15 M instead of 0.1 M). | Increasing reactant concentration can help drive the reaction to completion. |
| Activator | Use a more potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). | Stronger activators can enhance the rate of the coupling reaction for sterically hindered phosphoramidites. |
| Coupling Strategy | Perform a double coupling for the problematic monomer. | Repeating the coupling step can help drive the reaction to completion if the first coupling was inefficient. |
Side Reactions and Impurities
Q: Our final product shows multiple spots on TLC and extra peaks in HPLC analysis. How can we identify and minimize these impurities?
A: The presence of multiple impurities often points to side reactions during synthesis or deprotection. Identifying the impurity is the first step toward optimizing the reaction conditions.[2]
Common Impurities and Mitigation Strategies:
-
Depurination: The N-glycosidic bond is susceptible to cleavage under acidic conditions, such as the detritylation step. This results in the loss of the adenine base.
-
Solution: Using more effective protecting groups on the N6-amino function, such as the succinyl group, can enhance stability and prevent depurination.[3]
-
-
Incomplete Deprotection: Protecting groups may not be fully removed, leading to a heterogeneous final product.[2]
-
Solution: Monitor the deprotection step by TLC or HPLC to ensure it goes to completion. If using benzoyl groups, their removal might require specific conditions like methanolic ammonia.[2]
-
-
Formation of Diastereomers: During glycosylation, both α- and β-anomers can form, leading to a mixture of products that are often difficult to separate.[10]
Diagram 1: Troubleshooting Workflow for Product Impurities
Caption: A decision tree for troubleshooting common impurities.
Phosphorylation Issues
Q: The enzymatic phosphorylation of our this compound analog is inefficient. What factors could be responsible?
A: The efficiency of phosphorylation is highly dependent on the specific enzyme used and the structure of the analog. Many analogs are poor substrates for cellular kinases.[13][14]
Key Considerations:
-
Enzyme Specificity: Different kinases have different substrate specificities. For example, adenosine kinase has a high Michaelis constant (Km) for this compound and adenine arabinoside, suggesting it is less likely to phosphorylate these nucleosides in vivo compared to other enzymes with lower Km values.[15] The phosphorylation required for the cytotoxic effects of some analogs depends on deoxycytidine kinase.[7]
-
Structural Modifications: Modifications on the sugar or base can dramatically affect recognition by kinases. Some analogs are not efficiently phosphorylated and are thus not suitable for development as drugs.[14][16]
Table 2: Kinetic Values for Phosphorylation by Human Placental Adenosine Kinase [15]
| Substrate | Apparent Km (µM) | Note |
| Adenosine | 135 | Natural substrate |
| ATP | 4 | Phosphate donor |
| Adenine arabinoside | 1000 | High Km indicates poor substrate |
| 6-methylmercaptopurine riboside | 4.5 | Low Km indicates good substrate |
| 5-iodotubercidin | 0.0026 | Very low Km indicates excellent substrate |
These data highlight that adenosine kinase is more effective for analogs with Michaelis constants in the low micromolar range.[15]
Diagram 2: General Pathway for Nucleoside Analog Activation
Caption: Intracellular phosphorylation cascade for analog activation.
Experimental Protocols
Protocol: Stability Study of a this compound Analog under Acidic Conditions
This protocol, adapted from methods used for similar compounds, outlines a procedure to quantify the rate of hydrolysis of a this compound analog.[5]
Objective: To determine the rate of acid-catalyzed hydrolysis of a this compound analog at a specific pH and temperature.
Materials:
-
This compound analog
-
Hydrochloric acid (HCl) solutions of desired pH (e.g., pH 1, pH 2)
-
High-purity water
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector and a C18 reversed-phase column
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound analog of a known concentration in high-purity water.[5]
-
Reaction Setup:
-
In separate temperature-controlled vessels (e.g., at 40°C, 60°C, and 80°C), add a specific volume of the pre-heated acidic solution (e.g., pH 1 HCl).[17]
-
To initiate the reaction, add a small aliquot of the analog stock solution to each vessel to achieve the final target concentration.
-
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vessel. Immediately neutralize the sample with a suitable base (e.g., NaOH) to quench the hydrolysis reaction.
-
HPLC Analysis: Analyze each quenched sample by reversed-phase HPLC. Use a mobile phase and gradient suitable for separating the intact analog from its degradation products (i.e., the adenine base). Monitor the elution profile using the UV detector at the absorbance maximum of the analog.
-
Data Analysis:
-
Quantify the peak area of the intact analog at each time point.
-
Plot the natural logarithm of the analog concentration versus time. The hydrolysis of nucleosides typically follows pseudo-first-order kinetics.[17]
-
The slope of the resulting linear plot will be the negative of the hydrolysis rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Diagram 3: Workflow for Analog Stability Assessment
Caption: Step-by-step workflow for conducting a stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclic diacyl groups for protection of the N6-amino group of this compound in oligodeoxynucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 9. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of this compound and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 8-Modified-2′-Deoxyadenosine Analogues Induce Delayed Polymerization Arrest during HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of deoxyadenosine in chemical synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of deoxyadenosine in chemical synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Glycosylation Step (Silyl-Hilbert-Johnson Reaction)
Question: My N-glycosylation reaction to form the protected this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the Silyl-Hilbert-Johnson glycosylation are common and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.[1]
Potential Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Incomplete Silylation of Adenine | Extend the reaction time with the silylating agent (e.g., BSA) or use a slight excess. Confirm complete silylation via TLC or NMR before proceeding.[1][2] | Incomplete silylation reduces the nucleophilicity of the adenine base, leading to a sluggish reaction and potential side products.[1][2] |
| Suboptimal Lewis Acid Catalyst (e.g., TMSOTf) | Titrate the amount of Lewis acid to find the optimal concentration. Typically, 1.1-1.5 equivalents are used.[2] Ensure the catalyst is fresh and not decomposed.[1][2] | Too little catalyst results in an incomplete reaction, while an excess can cause degradation of the starting materials or the product.[1] |
| Moisture Contamination | Use flame-dried glassware and anhydrous solvents. Perform the entire reaction under a strict inert atmosphere (e.g., argon or nitrogen).[1][2] | The Silyl-Hilbert-Johnson reaction is highly sensitive to moisture, which can decompose the Lewis acid and the silylated base.[1][2] |
| Formation of α-anomer | Perform the glycosylation at lower temperatures (e.g., -78 °C to 0 °C) to improve stereoselectivity in favor of the desired β-anomer.[1][2] | Reaction temperature plays a crucial role in controlling the stereochemical outcome of the glycosylation.[1] |
| Inefficient Purification | Utilize silica gel column chromatography for the crude product. For final purification of the deprotected nucleoside, reversed-phase HPLC (RP-HPLC) with a C18 column is often most effective.[1] | Closely related impurities and residual protecting groups can make purification challenging.[1] |
Issue 2: Low Coupling Efficiency in Phosphoramidite Synthesis
Question: I am observing a significant amount of (n-1) shortmer sequences in my final product analysis after solid-phase synthesis. What could be causing this low coupling efficiency?
Answer: The presence of (n-1) sequences is a direct indicator of failed coupling during the synthesis cycle.[3] This is a common issue in phosphoramidite chemistry and can be addressed by systematically evaluating several factors.
Troubleshooting Low Coupling Efficiency:
| Cause | Recommended Action | Rationale |
| Moisture Contamination | Use fresh, anhydrous grade acetonitrile (<15 ppm water).[3] Store phosphoramidites and activators in desiccators and handle under an inert atmosphere.[3] | Water reacts with the activated phosphoramidite, rendering it incapable of coupling with the growing oligonucleotide chain.[3][][] |
| Degraded Reagents | Use fresh, high-purity phosphoramidites and activator solutions.[6][7] Verify the purity of the phosphoramidite lot via ³¹P NMR or HPLC.[3] | Degraded phosphoramidites or activators will lead to poor activation and consequently, low coupling efficiency.[6][8] |
| Suboptimal Protocol | Increase the coupling time, especially for sterically hindered phosphoramidites.[3][6] Consider increasing the phosphoramidite concentration (e.g., from 0.1 M to 0.15 M).[6] | Slower reaction kinetics may require longer coupling times or higher reactant concentrations to achieve completion.[6] |
| Ineffective Activator | For challenging couplings, consider using a stronger activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[6] | Stronger activators can enhance the rate of the coupling reaction, which is beneficial for sterically hindered phosphoramidites.[6] |
| Secondary Structure Formation | The sequence of the oligonucleotide itself can sometimes hinder subsequent coupling steps.[6] | The formation of secondary structures can make the 5'-hydroxyl group less accessible for coupling. |
Issue 3: Incomplete Deprotection of Protecting Groups
Question: After synthesis and purification, I suspect that some protecting groups remain on my this compound. How can I ensure complete deprotection?
Answer: Incomplete deprotection can lead to a mixture of products, complicating purification and affecting the final yield of the desired compound.[1] Ensuring complete removal of all protecting groups is a critical final step.
Strategies for Complete Deprotection:
| Protecting Group | Deprotection Reagent | Typical Conditions | Key Considerations |
| 5'-DMT | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 60-90 seconds at room temperature[3] | This is typically done on the synthesizer during each cycle. |
| Base Protecting Groups (e.g., Benzoyl) | Concentrated Ammonium Hydroxide | 55°C for several hours to overnight[9] | Ensure the ammonium hydroxide solution is fresh.[9][10] The rate-determining step is often the removal of the guanine protecting group.[9][10] |
| Phosphate Protecting Group (e.g., Cyanoethyl) | Concentrated Ammonium Hydroxide | Concurrent with base deprotection | This group is generally labile under the same conditions used for base deprotection. |
| Silyl Ethers (e.g., TBDPS) | Tetrabutylammonium Fluoride (TBAF) | Room temperature, time varies | Monitor the reaction by TLC or LC-MS to ensure all starting material has been consumed.[1] |
Troubleshooting Tips:
-
Monitor the Reaction: Use TLC or LC-MS to track the progress of the deprotection reaction until all protected starting material is gone.[1]
-
Reagent Stoichiometry: Use a sufficient excess of the deprotection reagent to drive the reaction to completion.[1]
-
Temperature and Time: Ensure that the deprotection conditions (reagents, temperature, and reaction time) are appropriate for the specific protecting groups used.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield in this compound synthesis? A1: The two most critical steps are typically the N-glycosylation reaction to form the nucleoside bond and, in solid-phase synthesis, the coupling efficiency of the phosphoramidite.[1][6] Low efficiency in either of these steps will significantly impact the overall yield.
Q2: What are common impurities I might encounter, and how can I identify them? A2: Common impurities include the undesired α-anomer from the glycosylation step, incompletely deprotected intermediates, and (n-1) shortmers from inefficient coupling in solid-phase synthesis.[1][2][3] These can be identified and quantified using analytical techniques such as HPLC and Mass Spectrometry.[6] ¹H NMR is also essential for confirming the structure and anomeric ratio of the glycosylation product.[2]
Q3: How does steric hindrance affect the synthesis of modified this compound analogs? A3: Steric hindrance, for example from using the L-configuration of the deoxyribose sugar, can slow down the kinetics of the coupling reaction.[6] To overcome this, you may need to increase the coupling time, use a higher concentration of the phosphoramidite, or employ a more potent activator.[6]
Q4: Can the choice of protecting groups influence coupling efficiency? A4: Yes, the steric bulk and chemical properties of base-protecting groups can affect how readily the activated phosphoramidite approaches the 5'-hydroxyl group.[] Bulky protecting groups may hinder the coupling reaction.[]
Experimental Protocols
Key Experiment: Silyl-Hilbert-Johnson Glycosylation for this compound Synthesis
This protocol is a generalized procedure for the N-glycosylation step.
-
Silylation of Adenine:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend N6-benzoyladenine in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the solution becomes clear, indicating complete silylation.
-
Cool the solution to room temperature.[1]
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask, dissolve the protected 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose sugar donor in anhydrous acetonitrile.
-
Cool the reaction mixture to 0°C.
-
Slowly add the silylated adenine solution to the sugar donor solution via cannula.
-
Add the Lewis acid catalyst (e.g., TMSOTf) dropwise to the cooled mixture.[1]
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.[1]
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired protected this compound.[1]
-
References
Technical Support Center: Preventing Deoxyadenosine Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of deoxyadenosine degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental settings?
A1: this compound is susceptible to two primary degradation pathways:
-
Enzymatic Deamination: The most common cause of degradation is the enzymatic conversion of this compound to deoxyinosine.[1] This reaction is catalyzed by adenosine deaminase (ADA), an enzyme prevalent in various biological samples, including cell lysates and serum-containing culture media.[2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the N-glycosidic bond linking the adenine base to the deoxyribose sugar can be cleaved.[3] This hydrolysis results in the formation of adenine and a deoxyribose sugar, rendering the this compound inactive.
Q2: How can I prevent the degradation of my this compound solutions?
A2: To maintain the stability of this compound, it is crucial to control the experimental conditions:
-
pH Control: Maintain a neutral to slightly alkaline pH (7.0-8.0) for your this compound solutions.[3][4] Use of buffered solutions like PBS or Tris-HCl is highly recommended.
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term stability.[3] For working solutions, minimize time at room temperature and keep them on ice during experiments.
-
Enzyme Inhibition: In the presence of biological materials that may contain adenosine deaminase (e.g., cell culture media with fetal bovine serum), the use of an ADA inhibitor is strongly advised.[5]
Q3: Which adenosine deaminase (ADA) inhibitor should I choose for my experiment?
A3: The choice of an ADA inhibitor depends on the specific requirements of your experiment, such as the required potency and selectivity. Deoxycoformycin (Pentostatin) is a highly potent, tight-binding inhibitor of both ADA1 and ADA2 isoforms.[1][6] Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is another commonly used inhibitor, which shows some selectivity for the ADA1 isoform.[1]
Q4: How does the presence of serum in cell culture media affect this compound stability?
A4: Serum is a significant source of adenosine deaminase (ADA), which can rapidly degrade this compound.[2] If you observe a loss of this compound activity in serum-containing media, consider the following options:
-
Use an ADA inhibitor in your culture medium.[5]
-
Heat-inactivate the serum to denature the enzymes, although this may affect other serum components.
-
If your experimental design permits, switch to a serum-free medium.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause: Degradation of this compound in the experimental setup.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Ensure your stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Assess Stability in Your Medium: Perform a stability study of this compound in your specific experimental buffer or cell culture medium under your standard conditions (e.g., 37°C, 5% CO2). A detailed protocol is provided below.
-
Incorporate an ADA Inhibitor: If your medium contains serum or cell lysates, add an appropriate ADA inhibitor (e.g., deoxycoformycin or EHNA) to prevent enzymatic degradation.
-
Control pH: Confirm that the pH of your experimental solution is within the optimal range of 7.0-8.0.
-
Issue 2: Variable results between experimental replicates.
-
Possible Cause: Inconsistent degradation of this compound across different wells or samples.
-
Troubleshooting Steps:
-
Standardize Preparation: Prepare a master mix of your treatment solution containing this compound and any other reagents to ensure uniformity across all replicates.
-
Minimize Incubation Time Variation: Ensure that the time between adding the this compound solution and the start of the assay is consistent for all samples.
-
Use Freshly Prepared Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Do not store diluted aqueous solutions for extended periods.[7]
-
Quantitative Data
Table 1: Inferred Stability of this compound at 37°C at Various pH Levels
| pH | Inferred Stability of this compound | Estimated Half-life (T½) |
| 1 | Highly Unstable | ~0.37 hours[4] |
| 2 | Unstable | ~1.6 hours[4] |
| 7 (Neutral) | Stable | Not significantly degraded |
| >7 (Basic) | Stable | Not significantly degraded |
Table 2: Comparative Efficacy of Common Adenosine Deaminase (ADA) Inhibitors
| Inhibitor | Target Selectivity | Potency (Ki value) | Mechanism of Action |
| Deoxycoformycin (Pentostatin) | Potent inhibitor of both ADA1 and ADA2[1] | ADA1: 4.9 nM (competitive vs. cordycepin)[1][8]ADA2: 19 nM[1] | Competitive, tight-binding inhibitor[1] |
| EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) | Primarily selective for ADA1[1] | ADA1: 139 nM (noncompetitive vs. cordycepin)[1][8] | Primarily a noncompetitive inhibitor[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability via High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound in a specific buffer or medium over time.
Materials:
-
This compound
-
Experimental buffer or cell culture medium
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M ammonium formate buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Temperature-controlled incubator
Procedure:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the experimental buffer or medium.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, quench any potential enzymatic activity (e.g., by adding a small amount of strong acid like perchloric acid, followed by neutralization), and store it at -20°C.[3]
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench the reaction as in step 2, and store at -20°C until analysis.
-
HPLC Analysis:
-
Set the UV detector to 260 nm.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the samples from each time point.
-
Use a gradient elution to separate this compound from its degradation products (e.g., a linear gradient from 5% to 30% Mobile Phase B over 20 minutes).
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Plot the natural logarithm of the this compound concentration versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.[3]
-
Protocol 2: Use of an Adenosine Deaminase (ADA) Inhibitor in Cell Culture
Objective: To prevent the enzymatic degradation of this compound in a cell culture experiment.
Materials:
-
Cells of interest
-
Complete cell culture medium (with or without serum)
-
This compound stock solution
-
ADA inhibitor stock solution (e.g., 10 mM Deoxycoformycin in DMSO)
-
Sterile DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for the desired treatment duration without reaching overconfluency. Allow cells to adhere and recover overnight.
-
Preparation of Treatment Media:
-
On the day of the experiment, thaw the this compound and ADA inhibitor stock solutions.
-
Prepare the treatment media by diluting the this compound stock solution to the final desired concentration in pre-warmed complete culture medium.
-
For the inhibitor-treated group, add the ADA inhibitor to the this compound-containing medium to its final working concentration (e.g., 1-10 µM for Deoxycoformycin).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the inhibitor-treated group.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared treatment media (with or without the ADA inhibitor) and the vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with your intended downstream assays (e.g., cell viability, gene expression analysis, etc.).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Determining the Serum Stability of Human Adenosine Deaminase 1 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2'-Deoxycoformycin inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Deoxyadenosine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxyadenosine analogs in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound analogs like cladribine, fludarabine, and clofarabine?
Resistance to this compound analogs is a multifaceted issue involving several cellular mechanisms that prevent the drug from reaching its target or executing its cytotoxic effect. The most common mechanisms include:
-
Reduced Drug Activation: this compound analogs are prodrugs that require phosphorylation by deoxycytidine kinase (dCK) to become active cytotoxic triphosphates.[1][2][3] A deficiency or reduced activity of dCK is a primary and frequently observed mechanism of resistance.[1][2][3]
-
Increased Drug Inactivation: The enzyme 5'-nucleotidase (5'-NT) can dephosphorylate the monophosphate form of the analog, thus inactivating it and preventing its conversion to the active triphosphate form.[1][4]
-
Altered Drug Transport: Resistance can arise from decreased influx of the drug into the cancer cell due to downregulation of nucleoside transporters like hENT1, hENT2, and hCNT3.[5][6] Conversely, increased efflux of the drug out of the cell, mediated by ATP-binding cassette (ABC) transporters such as ABCG2 and members of the ABCC subfamily, can also confer resistance.[7][8]
-
Dysfunctional Apoptotic Pathways: Cancer cells can develop defects in the apoptotic machinery, such as mutations in the p53 tumor suppressor gene or overexpression of anti-apoptotic proteins like Bcl-2, making them resistant to the drug's attempt to induce programmed cell death.[5][6]
-
Altered Ribonucleotide Reductase (RNR) Activity: The RNR enzyme, composed of RRM1 and RRM2 subunits, is responsible for producing the deoxynucleotides necessary for DNA synthesis.[9][10] Overexpression of RNR can lead to an increased pool of endogenous deoxynucleotides, which then compete with the active triphosphate form of the this compound analog, thereby diminishing its inhibitory effect on DNA synthesis.[9][11]
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by the incorporation of the analog can also contribute to resistance.[5]
-
Changes in Ceramide Metabolism: In the case of fludarabine, resistance has been linked to alterations in ceramide metabolism, specifically the upregulation of glucosylceramide synthase (GCS), which converts the pro-apoptotic molecule ceramide into its non-cytotoxic glucosylceramide form.[12]
Q2: My cancer cell line is showing increasing resistance to a this compound analog. How can I confirm the mechanism of resistance?
To identify the specific mechanism of resistance in your cell line, a multi-pronged approach is recommended. Here are some key experiments you can perform:
-
Assess dCK Activity: Since reduced dCK activity is a very common cause of resistance, this is a crucial first step.[1][2] You can measure dCK activity using a luminescence-based assay that monitors ATP consumption or a more traditional method involving radiolabeled substrates and HPLC.[13]
-
Analyze Protein and Gene Expression: Use Western blotting and quantitative real-time PCR (qRT-PCR) to examine the expression levels of key proteins and genes involved in drug metabolism and transport. This should include dCK, 5'-NT, nucleoside transporters (hENT1, hENT2, hCNT3), and ABC transporters (e.g., ABCG2).[14]
-
Evaluate Apoptotic Pathway Integrity: Assess the apoptotic response of your resistant cells to the drug. This can be done using Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis, or by measuring the cleavage of PARP and caspase-3 via Western blotting.[15] Also, check the expression levels of key apoptotic regulators like p53 and Bcl-2 family members.[5][6]
-
Measure Intracellular Drug Accumulation: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the this compound analog and its phosphorylated metabolites. A lower intracellular concentration in resistant cells compared to sensitive parental cells could point towards transport-related resistance mechanisms.[6]
Q3: What strategies can I employ in my experiments to overcome resistance to this compound analogs?
Several strategies can be explored to circumvent resistance in your cancer cell line models:
-
Combination Therapies: Combining the this compound analog with other agents can be highly effective. For instance:
-
Bcl-2 Inhibitors: If your resistant cells overexpress Bcl-2, combining the analog with a Bcl-2 inhibitor like ABT-737 can restore sensitivity.[6]
-
STAT3 Inhibitors: For certain cancers like multiple myeloma, combining cladribine with a STAT3 inhibitor has shown synergistic effects.[15]
-
Other Chemotherapeutic Agents: Combining with other cytotoxic drugs that have different mechanisms of action can also be beneficial.[16]
-
-
Inhibition of Resistance-Mediating Proteins:
-
GCS Inhibitors: For fludarabine resistance associated with altered ceramide metabolism, a GCS inhibitor like PDMP can be used to restore drug sensitivity.[12]
-
-
Gene Knockdown Approaches: Use siRNA or shRNA to specifically knock down the expression of genes identified as mediators of resistance in your cell line, such as those encoding for ABC transporters or 5'-NT, and then re-assess the sensitivity to the this compound analog.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for a this compound analog in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[17] |
| Drug Preparation and Storage | Prepare fresh drug dilutions for each experiment. Ensure the drug stock is stored correctly according to the manufacturer's instructions to prevent degradation. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time (e.g., 48 or 72 hours) across all experiments.[18] |
| Metabolic Activity of Cells | If using a metabolic-based assay like MTT or MTS, be aware that some drugs can affect cellular metabolism without necessarily causing cell death, leading to misleading results.[19] Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity. |
| Cell Line Instability | Cancer cell lines can change their characteristics over time with continuous passaging. Use cells from a low passage number and regularly perform cell line authentication. |
Issue 2: My resistant cell line shows no change in dCK expression, but is still highly resistant.
| Possible Cause | Troubleshooting Step |
| Increased Drug Efflux | The resistance may be mediated by ABC transporters. Perform a Western blot for common drug efflux pumps like ABCG2 and ABCC family members.[7][8] You can also use an ABC transporter inhibitor to see if it restores sensitivity. |
| Upregulated Drug Inactivation | The cells might have increased levels of 5'-nucleotidase (5'-NT). Measure 5'-NT expression and activity.[1][4] |
| Defective Apoptotic Signaling | The drug may be activated correctly, but the cell is unable to undergo apoptosis. Analyze the expression and phosphorylation status of key apoptotic proteins like p53, Bcl-2, and caspases.[5][6] |
| Altered Ribonucleotide Reductase (RNR) Activity | Overexpression of RNR subunits (RRM1/RRM2) can lead to resistance.[9] Check the expression levels of RRM1 and RRM2. |
| Reduced Nucleoside Transport | The drug may not be entering the cell efficiently. Assess the expression of nucleoside transporters (hENT1, hENT2, hCNT3).[5][6] |
Quantitative Data Summary
Table 1: Fold Resistance to this compound Analogs in Resistant Cell Lines
| Cell Line | Parent Cell Line | This compound Analog | Fold Resistance (IC50 resistant / IC50 parental) | Reference |
| HL/CAFdA20 | HL-60 | Clofarabine | 20 | [6] |
| HL/CAFdA80 | HL-60 | Clofarabine | 80 | [6] |
| HL60/CdA | HL-60 | Cladribine | >8,000 | [14] |
| HL60/Fara-A | HL-60 | Fludarabine | 5 | [14] |
| HL/ara-C20 | HL-60 | Clofarabine | 6 | [20] |
Table 2: Changes in Gene and Protein Expression in Resistant Cell Lines
| Cell Line | Gene/Protein | Change in Expression/Activity in Resistant vs. Parental | Reference |
| HL/CAFdA20 | hENT1 mRNA | 53.9% of parental | [6] |
| hENT2 mRNA | 41.8% of parental | [6] | |
| hCNT3 mRNA | 17.7% of parental | [6] | |
| dCK protein | 1/2 of parental | [6] | |
| dGK protein | 1/2 of parental | [6] | |
| HL/CAFdA80 | hENT1 mRNA | 30.8% of parental | [6] |
| hENT2 mRNA | 13.9% of parental | [6] | |
| hCNT3 mRNA | 7.9% of parental | [6] | |
| dCK protein | 1/8 of parental | [6] | |
| dGK protein | 1/3 of parental | [6] | |
| HL60/CdA | dCK protein | Not detectable | [14] |
| dCK activity | ~10% of parental | [14] | |
| HL60/Fara-A | dCK protein | Same as parental | [14] |
| dCK activity | ~60% of parental | [14] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[18][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the this compound analog in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
2. Deoxycytidine Kinase (dCK) Activity Assay (Luminescence-Based)
This protocol is based on the principle of measuring ATP depletion during the kinase reaction.[13]
-
Cell Lysate Preparation: Prepare cell lysates from both sensitive and resistant cell lines according to a standard protocol. Determine the protein concentration of each lysate.
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by mixing the cell lysate, a dCK substrate (e.g., deoxycytidine), and ATP in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).
-
ATP Measurement: Add a luciferase-based ATP detection reagent to each well. This reagent will produce a luminescent signal proportional to the amount of ATP remaining in the well.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal in the sample compared to a no-substrate control indicates higher dCK activity (more ATP has been consumed). Compare the dCK activity between the sensitive and resistant cell lines.
3. siRNA-Mediated Gene Knockdown
This is a general protocol for transiently knocking down a target gene to assess its role in drug resistance.
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting the gene of interest (e.g., an ABC transporter) and a non-targeting control siRNA.
-
Transfection:
-
Seed the resistant cells in a 6-well plate and allow them to reach 50-70% confluency.
-
Prepare the siRNA-lipid transfection complex according to the manufacturer's protocol.
-
Add the complex to the cells and incubate for 24-48 hours.
-
-
Verification of Knockdown: Harvest a portion of the cells and verify the knockdown efficiency at the mRNA (by qRT-PCR) and/or protein (by Western blot) level.
-
Drug Sensitivity Assay: Re-plate the transfected cells in a 96-well plate and perform a cell viability assay with the this compound analog as described above.
-
Data Analysis: Compare the IC50 value of the cells transfected with the target siRNA to that of the cells transfected with the non-targeting control siRNA. A significant decrease in the IC50 value upon knockdown of the target gene would confirm its role in mediating resistance.
Visualizations
References
- 1. Pharmacological basis for cladribine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel leukemic cell lines resistant to clofarabine by mechanisms of decreased active metabolite and increased antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC transporters and their role in nucleoside and nucleotide drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RRM1 and RRM2 pharmacogenetics: association with phenotypes in HapMap cell lines and acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Fludarabine-resistance associates with ceramide metabolism and leukemia stem cell development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular and biochemical mechanisms of fludarabine and cladribine resistance in a human promyelocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leukemia Drug offers hope as Combination Therapy [nfcr.org]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 18. benchchem.com [benchchem.com]
- 19. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PCR for High Deoxyadenosine (A-T Rich) Templates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Polymerase Chain Reaction (PCR) conditions for DNA templates with high deoxyadenosine (A-T rich) content.
Troubleshooting Guide
This guide addresses common issues encountered during the amplification of A-T rich DNA templates in a question-and-answer format.
Q1: I am getting low or no PCR product. What are the possible causes and solutions?
Low or no amplification is a frequent challenge with A-T rich templates due to factors like inefficient primer binding and the formation of secondary structures.
Potential Causes & Recommended Solutions
-
Suboptimal Annealing Temperature (Ta): The low melting temperature (Tm) of A-T rich primers requires a lower annealing temperature. However, a Ta that is too low can lead to non-specific amplification.
-
Inappropriate DNA Polymerase: Not all DNA polymerases are equally efficient at amplifying A-T rich templates.
-
Incorrect Magnesium Concentration (MgCl₂): Magnesium is a crucial cofactor for DNA polymerase, and its concentration affects primer annealing and enzyme activity.
-
Poor Primer Design: Primers with long stretches of A's and T's can have low specificity and may form secondary structures.
-
Presence of PCR Inhibitors: Contaminants from the DNA extraction process can inhibit the PCR reaction.
Troubleshooting Workflow for Low/No PCR Product
Caption: Troubleshooting workflow for low or no PCR product with A-T rich templates.
Q2: I am observing non-specific bands or a smear on my gel. What should I do?
Non-specific amplification is common with A-T rich templates due to the lower annealing temperatures required, which can lead to primers binding to unintended sites.[2][16][17][18]
Potential Causes & Recommended Solutions
-
Annealing Temperature is Too Low: This is the most common cause of non-specific products.
-
Solution: Gradually increase the annealing temperature in 1-2°C increments.[1] Using a gradient PCR is highly effective for finding the optimal balance between specificity and yield.
-
-
High Primer Concentration: Excess primers can increase the likelihood of primer-dimer formation and non-specific binding.
-
Solution: Reduce the primer concentration. A typical starting range is 0.1-0.5 µM.[10]
-
-
Excessive Template DNA: Too much template can lead to non-specific amplification.[16][18]
-
Solution: Reduce the amount of template DNA in the reaction. For genomic DNA, 1-100 ng is often sufficient.
-
-
Suboptimal MgCl₂ Concentration: While sometimes beneficial to increase for A-T rich templates, too much MgCl₂ can decrease specificity.[6][19]
-
Solution: If you have increased the MgCl₂ concentration to improve yield, try reducing it to see if specificity improves.
-
-
Contamination: Contaminating DNA can lead to the amplification of unexpected products.[18]
-
Solution: Use filtered pipette tips and maintain a clean workspace. Always run a negative control (no template) to check for contamination.
-
Logical Relationship for Optimizing Specificity
Caption: Key parameter adjustments to increase PCR specificity.
Q3: I am seeing "stutter" or "shadow" bands, especially with repetitive A/T sequences. How can I minimize these?
Stutter products are artifacts of PCR, often seen with repetitive sequences, where the polymerase "slips" on the template.[20][21] This can result in bands that are one or more repeat units smaller or larger than the true product.
Potential Causes & Recommended Solutions
-
Polymerase Slippage: This is inherent to the amplification of repetitive DNA.
-
Solution 1: Lowering the annealing/extension temperature may enhance the stability of the polymerase-template complex and reduce slippage.[22]
-
Solution 2: The addition of PCR additives like betaine and DMSO can help to reduce the formation of secondary structures that may promote polymerase slippage.[23]
-
-
Choice of DNA Polymerase: Different polymerases have varying propensities for generating stutter.
-
Solution: High-fidelity polymerases are generally recommended. Testing different high-fidelity enzymes may identify one that produces less stutter for your specific template.[21]
-
Frequently Asked Questions (FAQs)
Q1: What are the best DNA polymerases for A-T rich templates?
High-fidelity DNA polymerases with high processivity are generally recommended. Phusion and Q5 High-Fidelity DNA Polymerases are excellent choices as they are often supplied with specialized buffers and enhancers that aid in the amplification of difficult templates, including those with high A-T or GC content.[4][5][6][7]
Q2: Which PCR additives are most effective for A-T rich templates and at what concentrations?
Several additives can improve the amplification of A-T rich DNA by reducing secondary structures and lowering the melting temperature.
| Additive | Recommended Final Concentration | Mechanism of Action |
| Betaine | 0.1 M - 3.5 M | Reduces the formation of secondary structures and equalizes the melting temperatures of A-T and G-C base pairs.[24][25] |
| DMSO | 2% - 10% | Disrupts base pairing and helps to denature the template DNA. Note that high concentrations can inhibit Taq polymerase.[24][25] |
| Formamide | 1% - 5% | Lowers the DNA melting temperature.[24][25] |
| BSA | 0.01 µg/µl - 0.1 µg/µl | Sequesters inhibitors present in the DNA sample.[24][25] |
Q3: How should I design primers for A-T rich regions?
-
Length: Aim for primers that are 20-30 nucleotides long to increase specificity.[10][11][12]
-
GC Content: While the target region is A-T rich, try to design primers with a GC content of 40-60% if flanking regions allow.[10][11][12][13][14]
-
Melting Temperature (Tm): The Tm of both primers should be within 5°C of each other.[10] For A-T rich primers, the Tm will naturally be lower.
-
3' End: Avoid having a long stretch of T's at the 3' end, as this can lead to mispriming. A 'G' or 'C' at the 3' end, known as a GC clamp, can improve binding stability.[12][14]
-
Avoid Secondary Structures: Use primer design software to check for potential hairpins and self-dimerization.[9][10]
Q4: What is a good starting point for a thermal cycling protocol for A-T rich templates?
A two-step or three-step PCR protocol can be used. Given the low Tm of primers for A-T rich regions, a lower annealing temperature is necessary.
| Step | Temperature | Time | Cycles | Notes |
| Initial Denaturation | 95-98°C | 30 sec - 3 min | 1 | 98°C is often used for high-fidelity polymerases like Phusion and Q5.[26] |
| Denaturation | 95-98°C | 5-30 sec | 25-35 | Shorter times at 98°C are sufficient for high-fidelity enzymes.[26] |
| Annealing | 45-60°C | 15-30 sec | 25-35 | This is the most critical step to optimize. Start ~5°C below the lower primer Tm and optimize using a gradient.[1][27] |
| Extension | 72°C | 15-30 sec/kb | 25-35 | Extension time depends on the length of the amplicon and the polymerase used.[26] |
| Final Extension | 72°C | 2-5 min | 1 | Ensures all amplicons are fully extended.[26] |
Experimental Protocols
Protocol 1: Gradient PCR for Annealing Temperature Optimization
This protocol is designed to identify the optimal annealing temperature for a new primer-template pair.
-
Reaction Setup: Prepare a master mix containing water, PCR buffer, dNTPs, primers, and DNA polymerase for a total of 8 reactions. Aliquot the master mix into 8 PCR tubes. Add the template DNA to each tube.
-
Thermal Cycler Programming: Program the thermal cycler with the conditions outlined in the table above, but select the "gradient" or "annealing temperature optimization" feature.
-
Set Gradient Range: Set the annealing temperature gradient to span a range of 10-15°C, centered around 3-5°C below the calculated primer Tm. For example, if the calculated Tm is 55°C, you could set a gradient from 48°C to 60°C.
-
Analysis: After the PCR run, analyze 5 µL of each reaction on an agarose gel. The lane showing the brightest, most specific band corresponds to the optimal annealing temperature.
Experimental Workflow for Gradient PCR
Caption: Workflow for optimizing annealing temperature using gradient PCR.
References
- 1. PCR Annealing Temperature Optimization | AAT Bioquest [aatbio.com]
- 2. Primers annealing temperatures - PCR, RT-PCR and Real-Time PCR [protocol-online.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Best PCR Kits for Difficult Templates (High GC Content, Low Yield) [synapse.patsnap.com]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. genscript.com [genscript.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. genscript.com [genscript.com]
- 13. the-dna-universe.com [the-dna-universe.com]
- 14. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 15. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. bento.bio [bento.bio]
- 17. researchgate.net [researchgate.net]
- 18. geneticeducation.co.in [geneticeducation.co.in]
- 19. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 20. Interpreting STR Profiles | Culture Collections [culturecollections.org.uk]
- 21. Short tandem repeat stutter model inferred from direct measurement of in vitro stutter noise - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reduction of stutter ratios in short tandem repeat loci typing of low copy number DNA samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 25. genelink.com [genelink.com]
- 26. neb.com [neb.com]
- 27. eu.idtdna.com [eu.idtdna.com]
Technical Support Center: Troubleshooting Poor Incorporation of Deoxyadenosine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor incorporation of deoxyadenosine analogs by polymerases during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound analogs and why are they used?
This compound analogs are synthetic molecules that are structurally similar to the natural this compound triphosphate (dATP).[1] They are widely used in research and medicine as antiviral and anticancer agents.[2] Their therapeutic effect often relies on their incorporation into nascent DNA strands by polymerases, leading to chain termination or disruption of DNA replication in target cells or viruses.[1]
Q2: What are the primary factors that influence the incorporation of this compound analogs by polymerases?
The fidelity of DNA polymerases is a key determinant in the incorporation of nucleotide analogs. Several factors contribute to this fidelity:
-
Polymerase Active Site Geometry: The shape and chemical properties of the polymerase's active site are tailored to recognize and bind to natural nucleotides. Analogs with modifications that alter their shape or hydrogen bonding capacity may not fit well, leading to inefficient incorporation.[3][4]
-
Proofreading Activity: Many high-fidelity polymerases have a 3' to 5' exonuclease activity that acts as a proofreading mechanism. If an incorrect nucleotide, including some analogs, is incorporated, the polymerase can detect the mismatch and remove it.[3][4]
-
Kinetic Selectivity: Polymerases exhibit a strong kinetic preference for their natural substrates. The rate of incorporation for an analog is often significantly lower than for the corresponding natural dNTP.[3]
-
Reaction Conditions: Factors such as the concentration of magnesium ions (Mg²⁺), dNTPs, and the analog itself, as well as pH and temperature, can significantly impact the efficiency of analog incorporation.[5]
Q3: Which types of polymerases are more likely to incorporate this compound analogs?
Generally, viral reverse transcriptases (RTs) and some specialized DNA polymerases (like Y-family polymerases) tend to have lower fidelity and are more permissive to incorporating nucleotide analogs compared to high-fidelity replicative DNA polymerases.[6] However, the efficiency varies greatly depending on the specific analog and polymerase.
Troubleshooting Guides
Here are some common issues and troubleshooting steps for experiments involving the incorporation of this compound analogs.
Issue 1: Low or No Incorporation of the this compound Analog
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Polymerase Choice | The selected polymerase may have high fidelity and efficiently excludes or removes the analog. Try a different polymerase, such as a reverse transcriptase or a polymerase known to have lower fidelity if your application allows. |
| Incorrect Analog Concentration | The concentration of the analog may be too low relative to the competing natural dATP. Optimize the ratio of the analog to dATP in your reaction.[7] |
| Suboptimal Mg²⁺ Concentration | Magnesium ions are crucial for polymerase activity. The optimal concentration can vary for different polymerases and nucleotide analogs. Perform a Mg²⁺ titration to find the optimal concentration for your specific experimental setup.[5] |
| Degraded Analog or dNTPs | Repeated freeze-thaw cycles can degrade nucleotide stocks. Use fresh aliquots of the this compound analog and dNTPs.[8] |
| Incorrect Annealing/Extension Temperature | For PCR-based applications, suboptimal temperatures can reduce overall efficiency. Optimize the annealing and extension temperatures for your specific primers and template.[6] |
| Template Quality Issues | Contaminants in the DNA template can inhibit polymerase activity. Ensure your template is of high purity.[6] |
Issue 2: Premature Termination or Stalled Polymerization
Possible Causes and Solutions:
| Possible Cause | Mechanism | Troubleshooting Steps |
| Chain-Terminating Analog | Many this compound analogs are designed as chain terminators, lacking a 3'-hydroxyl group necessary for further elongation. | This is the intended mechanism of action for many analogs. If partial extension is desired, consider using a non-chain-terminating analog or a mixture of the analog and dATP. |
| Translocation Inhibition | Some analogs, after incorporation, can stall the polymerase and prevent its movement along the DNA template.[3] | Review the literature for the specific mechanism of your analog. Experimental conditions may sometimes be modified to modulate this effect, but it is often an intrinsic property of the analog. |
| High Concentration of Analog | An excessively high ratio of analog to dATP can lead to frequent incorporation and subsequent termination, resulting in very short DNA products. | Optimize the analog-to-dATP ratio to achieve the desired length of incorporation. |
Quantitative Data Summary
The efficiency of this compound analog incorporation can be quantitatively assessed by determining the kinetic parameters of the polymerase reaction.
Table 1: Kinetic Parameters for CldATP Incorporation by Human DNA Polymerases
| Polymerase | Analog | Kм (µM) | Comparison to dATP Kм |
| Human DNA Polymerase α | CldATP | ~0.6 | ~2-fold higher |
| Human DNA Polymerase β | CldATP | ~6 | ~2-fold higher |
| (Data sourced from[6]) |
Experimental Protocols
Protocol 1: Polymerase Activity Assay using Primer Extension
This protocol is a general method to assess the incorporation of a this compound analog.
Materials:
-
Purified DNA polymerase
-
Fluorescently labeled DNA primer
-
DNA template with a known sequence
-
Reaction buffer (specific to the polymerase)
-
This compound analog triphosphate
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Stop solution (e.g., formamide with EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare the Primer-Template Complex: Anneal the fluorescently labeled primer to the DNA template.
-
Set up the Reaction: In a microcentrifuge tube, combine the primer-template complex, reaction buffer, and the desired concentrations of the this compound analog and/or dNTPs.
-
Initiate the Reaction: Add the DNA polymerase to the reaction mixture and incubate at the optimal temperature for the enzyme.
-
Terminate the Reaction: After a specific time, stop the reaction by adding the stop solution.
-
Analyze the Products: Denature the DNA products by heating and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the Results: Scan the gel using a fluorescence imager to visualize the primer extension products. The presence and length of the products indicate the extent of analog incorporation.
Visualizations
Troubleshooting Workflow for Poor Analog Incorporation
Caption: A flowchart outlining the steps to troubleshoot poor incorporation of this compound analogs.
Factors Influencing Polymerase Fidelity
Caption: A diagram illustrating the relationship between polymerase fidelity factors and analog incorporation.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Mechanistic Insights: How Different DNA Polymerases Achieve Fidelity [synapse.patsnap.com]
- 5. Factors affecting fidelity of DNA synthesis during PCR amplification of d(C-A)n.d(G-T)n microsatellite repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. PCR Basic Troubleshooting Guide [creative-biogene.com]
Technical Support Center: HPLC Analysis of Deoxyadenosine
Welcome to the technical support center for the HPLC analysis of deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during the HPLC analysis of this compound?
A1: The most frequently encountered artifacts in the HPLC analysis of this compound include:
-
Ghost Peaks: These are unexpected peaks that appear in the chromatogram, even in blank runs. They can arise from contamination in the mobile phase, HPLC system, or from the sample itself.[1][2]
-
Baseline Noise: This appears as irregular fluctuations in the baseline and can be caused by the detector, pump, or contaminated mobile phase.[3]
-
Baseline Drift: A gradual upward or downward slope of the baseline, often due to temperature fluctuations or changes in mobile phase composition over time.
-
Retention Time Shifts: Variations in the elution time of this compound, which can be sudden or gradual, are often caused by changes in mobile phase composition, flow rate, or column degradation.
-
Peak Tailing or Fronting: Asymmetrical peak shapes that can be caused by column degradation, interactions with active sites on the stationary phase, or improper mobile phase pH.[4]
Q2: I'm seeing a "ghost peak" in my chromatogram. How can I identify its source?
A2: To identify the source of a ghost peak, a systematic approach is recommended.[5] Start by injecting a blank (mobile phase only).
-
If the peak is present in the blank: The source is likely the mobile phase or the HPLC system (e.g., contaminated solvents, tubing, seals, or carryover from a previous injection).[5]
-
If the peak is absent in the blank but present in the sample: The artifact originates from the sample itself, possibly due to contamination of the sample solvent, degradation of this compound, or impurities in the sample matrix.
Q3: My this compound peak is tailing. What are the likely causes and solutions?
A3: Peak tailing for this compound can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the basic this compound molecule and acidic silanol groups on the silica-based stationary phase are a common cause.
-
Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase to block these active sites. Adjusting the mobile phase pH can also help by ensuring this compound is in a single ionic form.[4]
-
-
Column Degradation: A worn-out or contaminated column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.[3]
-
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in multiple ionic forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least one unit away from the pKa of this compound.
-
Q4: What are the primary degradation products of this compound that can appear as artifacts?
A4: The primary non-enzymatic degradation pathway for this compound is the acid-catalyzed hydrolysis of the N-glycosidic bond. This cleavage results in the formation of adenine and 2-deoxyribose.[6] Under certain conditions, further degradation of the sugar moiety can occur. In biological samples, enzymatic degradation by adenosine deaminase can convert this compound to deoxyinosine.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks (Ghost Peaks)
This guide provides a step-by-step process to identify and eliminate unexpected peaks in your chromatogram.
Experimental Workflow for Troubleshooting Ghost Peaks
Caption: A logical workflow to diagnose the origin of ghost peaks.
Detailed Methodologies:
-
Blank Injection:
-
Replace the sample vial with a vial containing only the mobile phase.
-
Run the standard HPLC method.
-
Analyze the resulting chromatogram for the presence of the ghost peak.
-
-
System Flushing:
-
Replace the column with a union.
-
Flush all pump lines with a sequence of solvents, for example:
-
HPLC-grade water
-
Isopropanol
-
Methanol
-
The mobile phase
-
-
Re-install the column and equilibrate the system with the mobile phase until a stable baseline is achieved.[5]
-
Issue 2: this compound Degradation
This compound is susceptible to degradation, especially under acidic conditions, which can lead to the appearance of artifact peaks.
This compound Degradation Pathway
Caption: Primary degradation pathway of this compound.
Quantitative Data on this compound Analog Stability
Studies on the closely related analog, 2-chloro-2'-deoxyadenosine, provide insight into the stability of this compound under different pH and temperature conditions.[6][8]
| pH | Temperature (°C) | Stability | Half-life (T½) |
| 1 | 37 | Highly Unstable | ~0.37 hours |
| 2 | 37 | Unstable | ~1.6 hours |
| Neutral (~7) | 37 - 80 | Stable | Not Applicable |
| Basic (>7) | 37 - 80 | Stable | Not Applicable |
Experimental Protocol for Assessing this compound Stability:
This protocol can be used to determine the stability of this compound under specific experimental conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water.
-
Prepare buffers at the desired pH values (e.g., pH 2, 4, 7).
-
Add a known concentration of the this compound stock solution to each buffer.[6]
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 37°C).[6]
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each solution.
-
Immediately neutralize the aliquot if it is acidic or basic to stop the degradation.
-
Store samples at a low temperature (e.g., -20°C) until analysis.[6]
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to separate and quantify the remaining this compound and the adenine degradation product.[6]
-
Standard HPLC Protocol for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound and can be adapted as needed.
Experimental Workflow for this compound HPLC Analysis
Caption: A standard workflow for the HPLC analysis of this compound.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[9]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile. The pH should be controlled to ensure consistent ionization of this compound.[1]
-
Elution: A gradient elution is often used to separate this compound from other nucleosides and potential impurities.[7]
-
Flow Rate: Typically around 1.0 mL/min.[9]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[9]
-
Detection: UV detection at approximately 260 nm, which is near the absorbance maximum for this compound.[1]
-
Injection Volume: 10-20 µL.
-
References
- 1. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 2. uhplcs.com [uhplcs.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Content Not Available [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry of Deoxyadenosine
Welcome to the technical support center for the mass spectrometry analysis of deoxyadenosine (dA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues related to the mass spectrometry of this compound.
Q1: I am observing a very low or no signal for this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no signal for this compound is a common issue that can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Sample Preparation and Extraction:
-
Inefficient Extraction: Ensure your extraction protocol is optimized for nucleosides. Inefficient extraction can lead to significant analyte loss.[1]
-
Sample Degradation: this compound can be susceptible to degradation. Ensure samples are handled properly and stored at appropriate temperatures (-80°C for long-term storage).[1] Consider preparing fresh standards to verify sample integrity.[1]
-
Analyte Adsorption: this compound may adsorb to plasticware. Using low-adsorption tubes and pipette tips can mitigate this issue.[1]
-
-
Liquid Chromatography (LC) System:
-
System Leaks: Check for any leaks in the LC system, as this can lead to a drop in pressure and inconsistent flow, affecting signal intensity.[1][2]
-
Column Performance: A poorly performing or degraded column can result in poor peak shape and reduced signal.[1] Ensure the column is properly equilibrated before injection.[3]
-
Mobile Phase Composition: Incorrect mobile phase preparation can significantly impact retention and ionization. Double-check the composition and pH of your mobile phases.[1]
-
-
Mass Spectrometer (MS) System:
-
Ion Source Contamination: A dirty ion source is a frequent cause of signal loss.[1] Regular cleaning of the ion source components is crucial.
-
Incorrect MS Parameters: Verify that the MS parameters, including ion source temperatures, gas flows, and voltages, are optimized for this compound.[1][2]
-
MS Calibration: A loss of mass calibration will prevent the instrument from detecting the target ions correctly. Perform a mass calibration to ensure accuracy.[1]
-
-
Matrix Effects:
A logical troubleshooting workflow for this issue is presented below:
Caption: Troubleshooting workflow for low or no this compound signal.
Q2: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS, and which transitions should I monitor for quantification?
A2: In positive ion electrospray ionization (ESI), this compound readily forms a protonated molecule, [M+H]⁺. The primary and most characteristic fragmentation observed in tandem mass spectrometry (MS/MS) is the cleavage of the glycosidic bond.[1][7][8]
-
Precursor Ion ([M+H]⁺): The expected m/z for the precursor ion of unlabeled this compound is approximately 252.1.[9]
-
Product Ion: The most abundant product ion corresponds to the protonated adenine base, with an expected m/z of approximately 136.1.[9][10] This transition (252.1 → 136.1) is the most commonly used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantifying this compound due to its high specificity and intensity.[8][9]
For isotopically labeled internal standards, such as 2'-Deoxyadenosine-¹³C₁₀, the masses will be shifted:
The fragmentation pathway is visualized in the diagram below:
Caption: Fragmentation of protonated this compound in MS/MS.
Q3: I am observing unexpected adducts of this compound in my mass spectra. What are common adducts and how can I minimize their formation?
A3: Adduct formation is a common challenge in the mass spectrometry of nucleosides. These adducts can complicate spectral interpretation and affect quantification.
-
Common Adducts:
-
Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts: These are frequently observed, especially when using glass vials or mobile phases containing sodium or potassium salts.[2][11]
-
Ammonium ([M+NH₄]⁺) Adducts: These can form when using ammonium-based buffers (e.g., ammonium formate or acetate) in the mobile phase.[2][11]
-
Solvent Adducts: Adducts with mobile phase components, such as methanol, have been reported. For instance, an adduct between protonated this compound and methanol can be mistaken for 8-oxo-2'-deoxyguanosine.[12]
-
-
Minimizing Adduct Formation:
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and mobile phase additives are of high purity (LC-MS grade) to minimize salt contamination.
-
Avoid Glassware When Possible: Consider using polypropylene vials to reduce the leaching of sodium and potassium ions.
-
Optimize Mobile Phase: If adducts with mobile phase additives are problematic, try reducing the concentration of the additive or switching to an alternative, such as formic acid, which is less prone to forming adducts.
-
Optimize Ion Source Conditions: Adjusting ion source parameters, such as temperatures and voltages, can sometimes help to minimize the formation of adducts.
-
Q4: How do matrix effects impact the quantification of this compound, and what strategies can be employed to mitigate them?
A4: Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting components from the sample matrix.[5][6][13] This is a major issue in quantitative bioanalysis, particularly with ESI, and can lead to inaccurate and imprecise results.[4][6]
-
Impact on Quantification:
-
Ion Suppression: The most common matrix effect, where co-eluting compounds compete with the analyte for ionization, leading to a decreased signal and an underestimation of the analyte's concentration.[4][6]
-
Ion Enhancement: Less common, but co-eluting compounds can sometimes increase the ionization efficiency of the analyte, leading to an overestimation.
-
-
Strategies to Mitigate Matrix Effects:
-
Effective Sample Preparation: The most direct way to reduce matrix effects is to remove interfering components before analysis.[5] Techniques include:
-
Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from the majority of matrix components.[5] Using a different column chemistry or gradient profile can be effective.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust approach for compensating for matrix effects. A SIL-IS (e.g., 2'-Deoxyadenosine-¹³C₁₀) co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized.[14]
-
The relationship between sample cleanup and matrix effects is depicted below:
Caption: Impact of sample preparation on mitigating matrix effects.
Quantitative Data Summary
The following tables summarize the performance of different validated LC-MS/MS methods for the quantification of this compound and its related compounds.
Table 1: Performance of a UPLC-MS/MS Method for Deoxynucleoside Triphosphates (dNTPs) in Cellular Lysate [15]
| Parameter | Performance |
| Linearity Range | 50 to 2500 fmol/sample |
| LLOQ | 50 fmol/sample |
| Accuracy (Standards) | Within ±13.0% |
| Precision (Standards) | ≤ 14.3% |
| Intra-assay Accuracy (QCs) | Within ±12.3% |
| Intra-assay Precision (QCs) | Within 15.2% |
| Inter-assay Accuracy (QCs) | Within ±9.3% |
| Inter-assay Precision (QCs) | Within 13.2% |
Table 2: Performance of an LC-MS/MS Method for a Methylated this compound Analog in Human Urine [14]
| Parameter | Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (Within-run) | 89% to 108% |
| Precision (%CV, Within-run) | 0.2% to 4.3% |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the mass spectrometry of this compound.
Protocol 1: Quantification of Endogenous Deoxynucleoside Triphosphates (including dATP) in Cellular Lysates by LC-MS/MS [14][15]
This method involves an indirect quantification approach where dNTPs are first extracted and separated, then dephosphorylated to their corresponding nucleosides for analysis.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a Phenomenex Strata-X-CW SPE cartridge by washing with 2.0 mL of methanol, followed by 2.0 mL of ultrapure water. Centrifuge for 1 minute at 200 x g after each wash.[14]
-
Apply the cell lysate sample to the conditioned cartridge and centrifuge for 3 minutes at 100 x g.[14]
-
Wash the cartridge with 2.0 mL of ultrapure water (1 min, 200 x g), followed by 0.25 mL of methanol to aid in drying.[14]
-
Elute the analytes with three 0.5 mL aliquots of methanol (1 min, 200 x g each).[14]
-
Dry the eluted sample under a nitrogen stream at 50°C.[14]
-
Reconstitute the dried sample in 100 µL of ultrapure water, vortex, and transfer to a low-volume insert for analysis.[14]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
The general workflow for this protocol is illustrated below:
Caption: Experimental workflow for this compound quantification in cell lysates.
Protocol 2: Analysis of this compound in Human Urine by LC-MS/MS [14]
This protocol provides a general approach for analyzing this compound and its modified forms in urine samples.
-
Sample Preparation:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A linear gradient from low to high organic (e.g., 5% to 95% B over 10 minutes).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 5 µL.[9]
-
-
Mass Spectrometry:
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.at [shimadzu.at]
- 3. zefsci.com [zefsci.com]
- 4. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Is High Resolution a Strict Requirement for Mass Spectrometry-Based Cellular DNA Adductomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of deoxyadenosine phosphorylation assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding deoxyadenosine phosphorylation assays. It is designed for researchers, scientists, and drug development professionals to help improve the efficiency and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound phosphorylation assay?
A this compound phosphorylation assay is a biochemical method used to measure the enzymatic conversion of this compound (dA) to this compound monophosphate (dAMP), diphosphate (dADP), and triphosphate (dATP). This process is crucial for DNA synthesis and repair.[1] The assay typically involves incubating a sample containing the kinase enzyme with this compound and a phosphate donor, most commonly adenosine triphosphate (ATP). The amount of phosphorylated product formed over time is then quantified to determine the kinase activity.
Q2: What are the common methods for quantifying this compound phosphorylation?
There are several methods to quantify the products of this compound phosphorylation, each with its own advantages and disadvantages. The most common methods include:
-
Enzymatic Assays: These methods use a coupled enzyme system where the product of the phosphorylation reaction (ADP) is used in a subsequent reaction that can be monitored, often spectrophotometrically.[2][3] For instance, the production of ADP can be linked to the oxidation of NADH, which results in a decrease in absorbance at 340 nm.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates the different phosphorylated forms of this compound (dAMP, dADP, dATP) based on their physicochemical properties.[1] This method allows for the simultaneous quantification of all three phosphorylation products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry.[4] It is considered a gold standard for accurate quantification of nucleotides.[4]
-
Radiometric Assays: These assays use radioactively labeled ATP (e.g., [γ-³²P]ATP). The radiolabeled phosphate is transferred to this compound, and the resulting phosphorylated product is separated and quantified by measuring its radioactivity.
Q3: Which kinase is primarily responsible for the phosphorylation of this compound?
Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway and is responsible for the phosphorylation of this compound, as well as other deoxynucleosides like deoxycytidine and deoxyguanosine.[2] Adenosine kinase can also phosphorylate this compound, though it generally has a higher Michaelis constant (Km) for this substrate compared to adenosine.[5][6]
Q4: What are the critical components of a this compound phosphorylation assay buffer?
A typical assay buffer for this compound phosphorylation includes:
-
Buffer: To maintain a stable pH, typically around 7.4-7.5. Common buffers include Tris-HCl or HEPES.
-
Divalent Cations: Magnesium ions (Mg²⁺) are essential cofactors for most kinases.[5]
-
Phosphate Donor: ATP is the most common phosphate donor.
-
Reducing Agent: Dithiothreitol (DTT) is often included to maintain the enzyme in an active state.
Troubleshooting Guide
Problem 1: Low or No Signal
| Potential Cause | Suggested Solution |
| Inactive Enzyme | * Verify Enzyme Activity: Use a positive control substrate known to be phosphorylated by the enzyme to confirm its activity. |
-
Proper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Sub-optimal Assay Conditions | * Optimize pH and Temperature: Verify that the assay buffer pH is optimal for the enzyme and that the incubation temperature is correct. Most kinase assays are performed at 37°C.[2]
-
Check Cofactor Concentrations: Ensure that the concentration of Mg²⁺ is sufficient. A lack of Mg²⁺ can significantly inhibit kinase activity.[5] Incorrect Reagent Concentrations | * ATP Concentration: Ensure the ATP concentration is not limiting.
-
Substrate Concentration: The concentration of this compound may be too low. Degraded Reagents | * Use Fresh Reagents: Prepare fresh stocks of ATP and this compound.
-
Proper Storage: Ensure all reagents are stored under the recommended conditions. Instrument Settings | * Check Reader Settings: If using a spectrophotometer or plate reader, ensure the correct wavelength and other settings are being used.
Problem 2: High Background Signal
| Potential Cause | Suggested Solution |
| Contaminating Kinase Activity | * Use Purified Enzyme: If using cell or tissue lysates, other kinases may phosphorylate the substrate. Use a purified enzyme if possible.[7] |
-
Include Kinase Inhibitors: If using lysates, consider adding inhibitors for other known kinases that might interfere, but be cautious of inhibiting the kinase of interest. Non-specific Binding (in plate-based assays) | * Optimize Blocking: Ensure adequate blocking of the plate wells to prevent non-specific binding of reagents.[8]
-
Washing Steps: Increase the number and stringency of wash steps to remove unbound reagents.[9] High Enzyme Concentration | * Titrate the Enzyme: Perform an enzyme titration to determine the optimal concentration that gives a good signal-to-noise ratio.[7] Autophosphorylation | * Run a No-Substrate Control: Include a control reaction without this compound to measure the extent of enzyme autophosphorylation. Subtract this background from the sample readings.
Problem 3: Poor Reproducibility
| Potential Cause | Suggested Solution |
| Inconsistent Pipetting | * Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate and consistent liquid handling. |
-
Use Proper Technique: Use consistent pipetting technique, including consistent speed and immersion depth. Variable Incubation Times and Temperatures | * Standardize Procedures: Ensure that all samples are incubated for the exact same amount of time and at a constant, uniform temperature.[10]
-
Use a Reliable Incubator: Use a calibrated incubator that maintains a stable temperature. Reagent Variability | * Use a Master Mix: Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.
-
Aliquot Reagents: Aliquot reagents to avoid repeated freeze-thaw cycles of the entire stock. Sample Preparation | * Consistent Sample Handling: Ensure that all samples are prepared and handled in a consistent manner.[10] Variations in cell lysis or protein extraction can introduce variability.
Data Presentation: Comparison of Assay Methods
| Parameter | Enzymatic Assay (Spectrophotometric) | HPLC-UV | LC-MS/MS |
| Principle | Coupled enzyme reaction leading to a change in absorbance. | Separation of analytes by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Sensitivity | Moderate | Low to Moderate | High |
| Specificity | Can be prone to interference from other enzymes or compounds in the sample. | Good, but can have co-eluting compounds that interfere with quantification. | Very High |
| Throughput | High (can be performed in 96- or 384-well plates). | Low to Moderate | Moderate |
| Quantitative Range | Typically in the micromolar range. | Typically in the micromolar to high nanomolar range. | Can detect down to the femtomole range.[4] |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed Protocol for a Coupled Spectrophotometric this compound Kinase Assay
This protocol describes a continuous spectrophotometric assay to measure the kinase activity of deoxycytidine kinase (dCK) with this compound as a substrate. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.[2][3]
Materials:
-
Recombinant human deoxycytidine kinase (dCK)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
PEP (Phosphoenolpyruvate)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
PK (Pyruvate kinase)
-
LDH (Lactate dehydrogenase)
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the Kinase Reaction Buffer.
-
Prepare a reaction mixture containing ATP, PEP, and NADH in the Kinase Reaction Buffer. Final concentrations in the assay should be optimized but are typically around 1 mM ATP, 2 mM PEP, and 0.2 mM NADH.
-
Add the PK/LDH enzyme mix to the reaction mixture.
-
Dilute the dCK enzyme in cold Kinase Reaction Buffer to a working concentration.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, combine the reaction mixture and the this compound solution.
-
Include a control well without the substrate (this compound) to measure any background ATPase activity.
-
Include a blank well with only the reaction mixture to zero the spectrophotometer.
-
-
Enzyme Reaction:
-
Equilibrate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the diluted dCK enzyme to the wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Record data points at regular intervals (e.g., every 30 seconds) for a sufficient duration to obtain a linear reaction rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
The rate of NADH oxidation is directly proportional to the rate of ADP production and thus the kinase activity.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of this compound while keeping other components constant and fit the data to the Michaelis-Menten equation.
-
Visualizations
Caption: Signaling pathway of this compound phosphorylation.
Caption: Experimental workflow for a coupled spectrophotometric assay.
Caption: Troubleshooting decision tree for low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of this compound and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic considerations for the regulation of adenosine and this compound metabolism in mouse and human tissues based on a thymocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Adenosine Deaminase Activity on Deoxyadenosine
Welcome to the technical support center for optimizing the enzymatic activity of Adenosine Deaminase (ADA) on its substrate, deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental success. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during the assay of ADA with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.
Q1: My ADA activity with this compound is significantly lower than what is reported with adenosine. Is this expected?
A1: Yes, this is an expected observation. Adenosine deaminase generally exhibits a higher affinity and catalytic efficiency for adenosine compared to this compound.[1][2] The rate of deamination of this compound can be substantially lower. The exact difference in activity depends on the source of the ADA and the specific isoenzyme present (ADA1 or ADA2). For instance, human ADA1 has a similar affinity for both substrates, while ADA2 has a much weaker affinity for this compound.[2]
Q2: I am not getting reproducible results. What are the critical factors affecting the ADA assay with this compound?
A2: Several factors can lead to a lack of reproducibility. Key parameters to control are:
-
pH: The optimal pH for ADA activity is crucial and isoenzyme-dependent. ADA1 has an optimal pH in the range of 7.0-7.5, while ADA2 is more active in a slightly acidic environment with an optimal pH of 6.5.[2][3][4] Ensure your buffer is consistently prepared and the pH is accurately measured for each experiment.
-
Temperature: ADA activity is sensitive to temperature. While the optimal temperature can be as high as 60°C, for stability reasons, assays are typically performed at 37°C.[1] Maintaining a constant temperature throughout the assay is critical.
-
Buffer Composition: The choice of buffer can influence enzyme activity. Phosphate and Tris-HCl buffers are commonly used.[1][5] It is important to use the same buffer composition and concentration across all experiments. Avoid buffers containing ions that may inhibit the enzyme.
-
Enzyme and Substrate Purity: The purity of both the ADA enzyme and the this compound substrate is paramount. Impurities can act as inhibitors or compete with the substrate, leading to inconsistent results.
-
Pipetting Accuracy: Given the often low reaction rates with this compound, precise and consistent pipetting of all reagents is essential.
Q3: What is the optimal pH for measuring ADA activity with this compound?
A3: The optimal pH depends on the ADA isoenzyme you are working with.
-
For ADA1 , the optimal pH is generally between 7.0 and 7.5 .[2]
-
For ADA2 , the optimal pH is more acidic, around 6.5 .[2][3]
If you are using a sample that may contain a mixture of both isoenzymes, it is recommended to perform the assay at a pH that represents a reasonable compromise, such as pH 7.0, or to perform the assay at both pH optima to assess the relative contribution of each isoenzyme.
Q4: Can I use the same buffer for both adenosine and this compound assays?
A4: Yes, you can generally use the same buffer system for both substrates. Common buffers include 50 mM sodium phosphate or 50 mM Tris-HCl.[1][5] However, it is crucial to maintain a consistent pH. Since the optimal pH for ADA1 is around 7.0-7.5, a buffer within this range is a good starting point for both substrates if you are primarily interested in ADA1 activity.[2]
Q5: I suspect my sample contains inhibitors of ADA. How can I confirm this and what are common inhibitors to be aware of?
A5: To confirm the presence of inhibitors, you can perform a mixing study. Mix a known amount of your sample with a purified ADA standard and measure the activity. A significant decrease in the expected activity of the standard suggests the presence of inhibitors.
Common inhibitors of adenosine deaminase include:
-
Product Inhibition: The product of the reaction, deoxyinosine, can act as a competitive inhibitor.
-
Metal Ions: Certain divalent metal ions, such as zinc (Zn²⁺) at high concentrations, can inhibit ADA activity.[1]
-
Specific Inhibitors: Compounds like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) are potent inhibitors of ADA1.[1][3] Deoxycoformycin is a strong inhibitor of both ADA1 and ADA2.[1]
-
Substrate Analogues: Various purine analogues can act as competitive inhibitors.
If you suspect metal ion inhibition, the addition of a chelating agent like EDTA might restore activity. However, be aware that ADA is a zinc-metalloenzyme, and excessive chelation can remove the essential zinc ion and inactivate the enzyme.
Data Presentation
The following tables summarize the key quantitative data for adenosine deaminase activity with both adenosine and this compound as substrates.
Table 1: Optimal Conditions for Adenosine Deaminase Activity
| Parameter | Optimal Condition | Notes |
| pH (ADA1) | 7.0 - 7.5 | The most commonly reported optimal pH range for ADA1.[2] |
| pH (ADA2) | 6.5 | ADA2 exhibits higher activity in a more acidic environment.[2][3] |
| Temperature | 37°C | While activity may be higher at elevated temperatures (e.g., 60°C), 37°C is recommended for enzyme stability.[1] |
| Buffer | 50 mM Sodium Phosphate or Tris-HCl | These are the most frequently used buffers for ADA assays.[1][5] |
Table 2: Comparative Kinetic Parameters for Adenosine and this compound
| Substrate | Isoenzyme | Km (µM) | Vmax (relative to Adenosine) | Source Organism |
| Adenosine | ADA1 | ~40 | 100% | Human |
| This compound | ADA1 | Similar to Adenosine | ~75% | Human[2] |
| Adenosine | ADA2 | ~2500 | 100% | Human[3] |
| This compound | ADA2 | Higher than Adenosine | ~25% | Human[2] |
Note: The exact Km and Vmax values can vary depending on the specific assay conditions (e.g., buffer, pH, temperature) and the source of the enzyme.
Experimental Protocols
This section provides a detailed methodology for a standard spectrophotometric assay to determine adenosine deaminase activity with this compound.
Protocol: Spectrophotometric Assay of Adenosine Deaminase Activity on this compound
This protocol is based on the principle that the deamination of this compound to deoxyinosine results in a decrease in absorbance at 265 nm.
Materials:
-
Adenosine Deaminase (ADA) enzyme preparation
-
This compound stock solution (e.g., 10 mM in buffer)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer (50 mM Sodium Phosphate, pH 7.4) and bring it to the desired assay temperature (e.g., 37°C).
-
Prepare a range of this compound concentrations by diluting the stock solution in the Assay Buffer. The final concentrations in the assay should bracket the expected Km value.
-
-
Set up the Reaction:
-
In a UV-transparent 96-well plate or cuvette, add the following in order:
-
Assay Buffer to bring the final volume to 200 µL (for a 96-well plate) or 1 mL (for a cuvette).
-
This compound solution to the desired final concentration.
-
-
Pre-incubate the reaction mixture at the assay temperature for 5 minutes to ensure temperature equilibrium.
-
-
Initiate the Reaction:
-
Add a specific amount of the ADA enzyme preparation to the reaction mixture to start the reaction. The amount of enzyme should be optimized to yield a linear reaction rate for a reasonable period (e.g., 5-10 minutes).
-
Mix gently but thoroughly.
-
-
Measure Absorbance:
-
Immediately start monitoring the decrease in absorbance at 265 nm over time.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period where the reaction is linear.
-
-
Calculate Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume) Where:
-
ε (molar extinction coefficient) for the conversion of this compound to deoxyinosine at 265 nm is approximately -8.1 mM⁻¹cm⁻¹.
-
Path length is typically 1 cm for a standard cuvette. For a 96-well plate, the path length needs to be determined or a standard curve should be used.
-
One unit (U) of ADA activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound to deoxyinosine per minute under the specified conditions.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of adenosine deaminase activity.
Caption: Enzymatic conversion of this compound by adenosine deaminase.
Caption: A typical workflow for an ADA spectrophotometric assay.
Caption: A logical troubleshooting guide for low ADA activity.
References
- 1. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Getting to know adenosine deaminase 2 deficiency inside and out - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human ADA2 belongs to a new family of growth factors with adenosine deaminase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Evidence of Adenosine Deaminase Linking Adenosine A2A Receptor and CD26 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for deoxyadenosine-based assays.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxyadenosine and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound-based assays, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing high background or false-positive results in my assay?
High background signals can obscure genuine results, particularly in enzymatic or cell-based assays.
-
Potential Cause 1: Reagent Interference. Some compounds can directly interact with assay reagents. For instance, in tetrazolium-based cytotoxicity assays (like MTT), the test compound might directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity.[1]
-
Potential Cause 2: Non-specific Binding. In assays like ELISA, non-specific binding of antibodies or detection reagents can lead to elevated background.[2][3]
-
Potential Cause 3: Contamination. Microbial contamination in cell cultures can interfere with assay readouts.[4]
-
Solution: Regularly inspect cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.
-
Q2: I am not observing the expected biological effect (e.g., cytotoxicity, inhibition of DNA synthesis). What could be the cause?
A lack of an observable effect is a common issue when working with nucleoside analogs.
-
Potential Cause 1: Insufficient Compound Concentration or Incubation Time. The effective concentration of this compound or its analogs can be higher than anticipated, and its cytotoxic effects may require extended incubation periods to become apparent.[1]
-
Potential Cause 2: Metabolic Inactivation. Cells may possess high levels of enzymes like adenosine deaminase (ADA), which can deaminate and inactivate this compound.[1][6][7]
-
Potential Cause 3: Insufficient Intracellular Phosphorylation. this compound must be phosphorylated intracellularly to its active triphosphate form (dATP) to exert its biological effects, such as inhibiting DNA synthesis or inducing apoptosis.[6][9][10]
-
Potential Cause 4: Cell Line Resistance. The chosen cell line may be intrinsically resistant to the effects of this compound.[1]
-
Solution: Verify the sensitivity of your cell line to this compound by checking relevant literature. If possible, test a different, more sensitive cell line as a positive control.
-
Q3: My results, such as IC50 values, are inconsistent between experiments. What are the potential sources of variability?
Poor reproducibility can compromise the reliability of your data.
-
Potential Cause 1: Inconsistent Cell Seeding and Health. Variations in the number of cells seeded per well and the health or passage number of the cells can significantly impact results.[1][3]
-
Potential Cause 2: Compound Stability and Preparation. The stability of this compound or its analogs in solution may vary.
-
Potential Cause 3: Procedural Variations. Minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from published studies.
Table 1: Cytotoxicity of this compound and Analogs in CCRF-CEM T-lymphoblastoid Cells
| Compound | IC50 (50% Growth Inhibition) | Incubation Time | Notes |
| 2-Chloro-2'-deoxyadenosine | 0.045 µM | 18 hours | --- |
| 2-Bromo-2'-deoxyadenosine | 0.068 µM | 18 hours | --- |
| This compound | 0.9 µM | 18 hours | In the presence of 5 µM EHNA (ADA inhibitor) |
| (Data sourced from a study on the cytotoxic effects of this compound analogs)[8] |
Table 2: Kinetic Parameters of Calf Intestinal Adenosine Deaminase (ADA)
| Substrate | kcat (s⁻¹) | Km (µM) |
| Adenosine | 251 ± 15 | 29.7 ± 2.8 |
| 2'-Deoxyadenosine | 283 ± 17 | 22.4 ± 2.2 |
| (Data from kinetic investigations performed at pH 7.0 and 30°C)[12] |
Experimental Protocols
Detailed methodologies for key assays involving this compound are provided below.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the MTT tetrazolium salt to a colored formazan product.[5]
Materials:
-
Cell line of interest in complete culture medium
-
This compound or analog
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include untreated and vehicle-only controls.[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.[4][13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the compound concentration to determine the IC50 value.[13]
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol identifies apoptotic cells by using FITC-labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells.[5]
Materials:
-
Treated and control cells
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Cold PBS
-
Flow cytometer
Methodology:
-
Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[5]
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.[5]
-
Staining: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[5] FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.[14]
Visualizations: Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
The diagram below illustrates the proposed mechanism by which this compound and its analogs induce programmed cell death. The process begins with cellular uptake and requires intracellular phosphorylation to become active. The resulting dATP can disrupt key cellular processes, leading to the activation of the intrinsic apoptotic pathway.[1][9][15][16]
Caption: Proposed mechanism of this compound-induced cytotoxicity and apoptosis.
General Experimental Workflow for a Cell-Based Assay
This flowchart outlines the key steps for conducting a typical cell-based assay, from initial cell preparation to final data analysis. Following a standardized workflow is crucial for obtaining reproducible results.
Caption: A typical workflow for a this compound cell-based assay.
Troubleshooting Logic for Low or No Cytotoxicity
This decision tree provides a logical approach to troubleshooting experiments where this compound fails to produce an expected cytotoxic effect.
Caption: A decision tree for troubleshooting a lack of cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound inhibits DNA synthesis in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Action of this compound on nucleic acid synthesis by tumor cells in the presence of a deaminase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Adenosine and this compound induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Revolutionizing Deoxyadenosine Quantification: A Comparative Guide to LC-MS/MS Validation
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2'-deoxyadenosine is critical for a vast array of applications, from elucidating DNA damage and repair mechanisms to monitoring the efficacy of therapeutic agents. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for deoxyadenosine quantification, highlighting its superior sensitivity and specificity. Supporting experimental data is presented in clearly structured tables, and detailed experimental protocols are provided to facilitate replication and implementation in your laboratory.
Comparative Analysis of Quantification Methods
While LC-MS/MS is widely regarded as the gold standard for this compound quantification, other methods have been utilized.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a more cost-effective alternative, though it is less sensitive and more susceptible to matrix interferences.[1] Gas Chromatography-Mass Spectrometry (GC-MS) typically necessitates derivatization to render the nucleosides volatile, adding a layer of complexity to sample preparation.[1] Immunoassays, while high-throughput, can be compromised by cross-reactivity with structurally analogous compounds, potentially leading to inaccurate measurements.[1]
The choice of analytical method should be dictated by the specific requirements of the research, including the biological matrix, the required sensitivity, and throughput. The LC-MS/MS methods detailed herein provide a robust and dependable approach for achieving accurate and precise measurements of this vital biomolecule.[1]
Performance of Validated LC-MS/MS Methods
The selection of an appropriate LC-MS/MS method is contingent on the specific study requirements. Below is a summary of the quantitative performance of two distinct validated methods for this compound and its triphosphate precursor, this compound triphosphate (dATP), in different biological matrices.
| Parameter | Method 1: UPLC-MS/MS for dATP in Cellular Lysate[2] | Method 2: LC-MS/MS for a dATP Analog in Human Urine[1] |
| Linearity Range | 50 to 2500 fmol/sample | Not explicitly stated, but R² > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 fmol/sample | Not explicitly stated |
| Accuracy | Within ±13.0% for standards; Intra-assay within ±12.3%, Inter-assay within ±9.3% for QCs | 89% to 108% (within-run) |
| Precision (%CV) | ≤ 14.3% for standards; Intra-assay within 15.2%, Inter-assay within 13.2% for QCs | 0.2% to 4.3% (within-run) |
| Internal Standard | Stable isotope-labeled analog | Tubercidin (for a panel of modified nucleosides) |
Experimental Workflow and Methodologies
Reproducibility is a cornerstone of scientific research. Therefore, detailed protocols for two distinct LC-MS/MS applications are provided below.
Method 1: Quantification of this compound Triphosphate (dATP) in Cellular Lysate [2]
This method is optimized for the sensitive quantification of endogenous deoxynucleoside triphosphates, including the precursor to 2'-deoxyadenosine, in cellular lysates.[2][3]
-
Sample Preparation:
-
Prepare Phenomenex Strata-X-CW SPE cartridges by washing with 2.0 mL of methanol followed by 2.0 mL of ultrapure water, centrifuging for 1 minute at 200 x g for each wash.[1][2]
-
Apply the cell lysate sample to the conditioned cartridge and centrifuge for 3 minutes at 100 x g.[2]
-
Wash the cartridge with 2.0 mL of ultrapure water (1 min, 200 x g), followed by 0.25 mL of methanol to aid in drying.[1][2]
-
Elute the analytes with three aliquots of 0.5 mL methanol (1 min, 200 x g each).[2]
-
Dry the eluted sample under a nitrogen stream at 50°C.[1][2]
-
Reconstitute the dried sample in 100 µL of ultrapure water, vortex, and transfer to a low-volume insert for analysis.[1][2]
-
-
LC-MS/MS Analysis:
-
Chromatography: A 100 × 2.1 mm Phenomenex Kinetex 2.6μ PFP 100Å analytical column is used. The mobile phase consists of 2% isopropanol and 0.1% acetic acid in ultrapure water at an isocratic flow of 400 μL/min. The column temperature is maintained at 50°C.[2]
-
Mass Spectrometry: The mass spectrometer is operated in positive ionization mode. Specific Multiple Reaction Monitoring (MRM) transitions for 2'-deoxyadenosine and its stable isotope-labeled internal standard (e.g., 2'-Deoxyadenosine-13C10) should be optimized on the specific instrument used.[1][4]
-
Method 2: Quantification of Modified Nucleosides in Human Urine [1]
This method was developed for the quantification of various modified nucleosides in human urine samples and the general approach is applicable to 2'-deoxyadenosine.[1]
-
Sample Preparation:
-
Urine samples are typically diluted prior to analysis. A 1:100 dilution with a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5) is a common starting point.[1]
-
Addition of an internal standard is critical for accurate quantification. For 2'-deoxyadenosine quantification, 2'-Deoxyadenosine-13C10 is the ideal internal standard.[1][5]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: A C18 column is commonly used for the separation of nucleosides. A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile with 0.2% formic acid) is typical.[1]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of this compound.[4] MRM is used for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4]
-
This compound Metabolism and DNA Damage
The accurate quantification of this compound is crucial for understanding its role in cellular metabolism and as a marker of DNA damage.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Deoxyadenosine vs. Deoxyguanosine: A Comparative Analysis of DNA Cleavage Mechanisms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deoxyadenosine and Deoxyguanosine-Induced DNA Cleavage with Supporting Experimental Data.
This compound and deoxyguanosine, the purine deoxyribonucleosides that are fundamental building blocks of DNA, can, under certain pathological conditions, induce DNA cleavage and trigger apoptosis. This phenomenon is particularly relevant in the context of immunodeficiency disorders and cancer chemotherapy. This guide provides a comparative analysis of the mechanisms, efficiency, and experimental protocols related to DNA cleavage induced by this compound and deoxyguanosine.
At a Glance: Key Comparative Metrics
While both this compound and deoxyguanosine can initiate DNA fragmentation, the precise efficiencies and sequence specificities are influenced by the cellular context and metabolic state. The following table summarizes the key comparative aspects based on available experimental data.
| Feature | This compound-Induced DNA Cleavage | Deoxyguanosine-Induced DNA Cleavage |
| Cellular Context | Primarily studied in lymphocytes and thymocytes.[1] | Primarily studied in thymocytes.[1] |
| Effective Concentration | ~1 mM in cultured mouse thymocytes; <50 µM in the presence of metabolic inhibitors.[1] | ~1 mM in cultured mouse thymocytes; <50 µM in the presence of metabolic inhibitors.[1] |
| Mechanism of Action | Induces apoptosis via the intrinsic pathway, involving caspase-9 activation.[2] Leads to the activation of a Ca2+, Mg2+-dependent endonuclease.[1] | Induces apoptosis through the activation of a Ca2+, Mg2+-dependent endonuclease.[1] |
| Sequence Specificity | Cleavage occurs at internucleosomal sites, characteristic of apoptosis.[1] | Cleavage occurs at internucleosomal sites, characteristic of apoptosis.[1] |
Signaling Pathways and Mechanisms of Action
This compound and deoxyguanosine-induced DNA cleavage is not a direct chemical interaction but rather the result of triggering a cellular apoptotic program. The accumulation of these deoxynucleosides, often due to deficiencies in purine metabolism enzymes like adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP), leads to the activation of intracellular signaling cascades that culminate in endonuclease-mediated DNA fragmentation.
This compound-Induced DNA Cleavage Pathway
The pro-apoptotic effect of this compound is linked to the intracellular accumulation of its phosphorylated form, dATP. This accumulation can disrupt cellular processes and initiate the intrinsic apoptotic pathway. Key steps include the activation of caspase-9, which in turn activates downstream effector caspases.[2] These caspases are responsible for cleaving various cellular substrates, ultimately leading to the activation of endonucleases that fragment the DNA.
Deoxyguanosine-Induced DNA Cleavage Pathway
Similar to this compound, deoxyguanosine is believed to induce DNA cleavage through the activation of a Ca2+, Mg2+-dependent endonuclease.[1] While the upstream signaling events are less characterized compared to this compound, the process is also dependent on protein synthesis and phosphorylation, suggesting a regulated cellular response rather than direct chemical damage.[1]
Experimental Protocols
The analysis of this compound and deoxyguanosine-induced DNA cleavage typically involves cell culture, induction of apoptosis, and subsequent analysis of DNA integrity. Below are detailed methodologies for key experiments.
Cell Culture and Induction of DNA Cleavage in Thymocytes
This protocol is adapted from the methodology used to demonstrate that both this compound and deoxyguanosine induce DNA cleavage in mouse thymocytes.[1]
Materials:
-
Mouse thymocytes
-
RPMI 1640 medium supplemented with 10% fetal calf serum
-
This compound solution (100 mM stock in PBS)
-
Deoxyguanosine solution (100 mM stock in PBS)
-
Coformycin (adenosine deaminase inhibitor, optional)
-
24-well culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate thymocytes from mice and resuspend them in RPMI 1640 medium at a concentration of 1 x 10^7 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound or deoxyguanosine to the desired final concentration (e.g., 1 mM). For experiments with metabolic inhibitors, pre-incubate cells with coformycin (e.g., 1 µM) for 30 minutes before adding the deoxynucleosides at a lower concentration (e.g., 50 µM).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells for DNA extraction and analysis.
Agarose Gel Electrophoresis for DNA Fragmentation Analysis
This method is used to visualize the characteristic DNA laddering pattern associated with apoptosis.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
DNA molecular weight marker
Procedure:
-
Pellet the harvested cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Centrifuge to pellet the intact nuclei and transfer the supernatant containing fragmented DNA to a new tube.
-
Treat the supernatant with RNase A and then with Proteinase K.
-
Perform phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.
-
Air-dry the DNA pellet and resuspend it in TE buffer.
-
Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain.
-
Mix the DNA samples with loading dye and load them onto the gel, along with a DNA ladder.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA fragments under UV light.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a more quantitative method to detect DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.
Materials:
-
Treated and control cells
-
Commercially available TUNEL assay kit (follow manufacturer's instructions)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells with fixation solution.
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides (e.g., Br-dUTP or fluorescently tagged dUTP).
-
If using an indirect method, incubate with a secondary detection reagent (e.g., fluorescently labeled anti-BrdU antibody).
-
Wash the cells and resuspend them in a suitable buffer for analysis.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the number of apoptotic cells.[3][4]
Conclusion
Both this compound and deoxyguanosine are potent inducers of DNA cleavage and apoptosis in specific cell types, particularly those of lymphoid origin. Their mechanisms converge on the activation of a Ca2+, Mg2+-dependent endonuclease, leading to the characteristic internucleosomal DNA fragmentation observed in apoptosis. While they induce cleavage at similar concentrations under comparable conditions, further research is required to delineate the finer details of their respective signaling pathways and to determine if there are subtle differences in their sequence specificity for DNA cleavage. The experimental protocols provided herein offer robust methods for the investigation and comparison of these processes, which are of significant interest in the fields of immunology, oncology, and drug development.
References
- 1. Adenosine, this compound, and deoxyguanosine induce DNA cleavage in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine and this compound induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUNEL assay - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Measuring Intracellular dATP Pools: A Comparative Analysis
Accurate quantification of intracellular deoxyadenosine triphosphate (dATP) pools is critical for researchers in oncology, virology, and immunology. As a key building block for DNA synthesis and repair, fluctuations in dATP levels can signify cellular stress, disease states, or the efficacy of therapeutic interventions. This guide provides a comprehensive cross-validation of three common methods for measuring intracellular dATP: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
This document will delve into the experimental protocols for each technique, present a comparative analysis of their performance metrics, and provide visual workflows to aid in methodological selection. The information is tailored for researchers, scientists, and drug development professionals seeking to establish robust and reliable dATP quantification in their laboratories.
Comparative Performance of dATP Measurement Methods
The choice of method for quantifying intracellular dATP hinges on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. Below is a summary of the performance characteristics of HPLC, LC-MS/MS, and enzymatic assays based on published data.
| Parameter | HPLC with UV Detection | LC-MS/MS | Enzymatic Assay |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | DNA polymerase-mediated incorporation of a labeled nucleotide. |
| Sensitivity | Lower, with limits of detection (LOD) typically in the picomole range.[1] | Highest, with LODs in the femtomole to attomole range.[2] | High, can detect as low as 50 fmol of dNTP.[3] |
| Specificity | Can be prone to interference from co-eluting compounds, especially other nucleotides.[4] | Highly specific due to the selection of precursor and product ions (Multiple Reaction Monitoring).[4] | Can be affected by the misincorporation of ribonucleotides by the DNA polymerase.[5] |
| Linearity (R²) | >0.99[1] | >0.99[2] | Generally linear over a defined concentration range. |
| Precision (CV%) | Within-day: <1%, Between-day: <5%[1] | Within-day: <15%, Between-day: <15%[2][5] | Dependent on assay optimization. |
| Throughput | Moderate, with run times typically around 30-60 minutes per sample.[1] | High, with modern systems having run times as short as 10 minutes per sample.[2] | Can be adapted for high-throughput screening in a microplate format. |
| Instrumentation | HPLC system with a UV detector. | LC system coupled to a tandem mass spectrometer. | Standard laboratory equipment (plate reader, incubator). |
| Advantages | Widely available, relatively low cost. | Unparalleled sensitivity and specificity. | High sensitivity and suitable for high-throughput applications. |
| Disadvantages | Lower sensitivity and potential for interference. | High initial instrument cost and requires specialized expertise. | Susceptible to interference from ribonucleotides and requires careful optimization.[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the extraction of intracellular dATP and its quantification using the three discussed methods.
Intracellular dATP Extraction
This is a general protocol for the extraction of nucleotides from cultured cells and can be adapted for different cell types.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add a specific volume of ice-cold 60% methanol to the cell pellet. The volume depends on the cell number.
-
Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortexing and Incubation: Vortex the lysate vigorously and incubate on ice for 10 minutes to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleotides.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in a suitable buffer for the chosen analytical method (e.g., mobile phase for HPLC/LC-MS or reaction buffer for the enzymatic assay).
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reversed-phase ion-pair HPLC method.[1]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0) with 8 mM tetrabutylammonium bromide.
-
Mobile Phase B: 100% Methanol.
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Quantification: Based on a standard curve generated with known concentrations of dATP.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol utilizes a highly sensitive and specific LC-MS/MS approach.[2]
-
Column: Porous graphitic carbon column (e.g., 2.1 x 100 mm, 5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast gradient from 2% to 98% Mobile Phase B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transition for dATP: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized for the instrument used.
-
Quantification: Using a stable isotope-labeled internal standard and a calibration curve.
Enzymatic Assay Method
This protocol is based on a DNA polymerase-dependent assay.[5]
-
Reaction Mixture: Prepare a master mix containing reaction buffer (Tris-HCl, MgCl2, DTT), a custom oligonucleotide template-primer designed to have a single site for dATP incorporation, and a labeled deoxyribonucleotide (e.g., [α-³²P]dCTP or a fluorescent analog).
-
Sample Addition: Add the reconstituted cell extract to the reaction mixture.
-
Enzyme Initiation: Start the reaction by adding a DNA polymerase with high fidelity to minimize misincorporation of ribonucleotides.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA or heating).
-
Detection: Measure the amount of incorporated label. For radioactive labels, this can be done by spotting the reaction mixture onto filter paper, washing away unincorporated nucleotides, and measuring the remaining radioactivity with a scintillation counter. For fluorescent labels, a plate reader can be used.
-
Quantification: Calculate the dATP concentration based on a standard curve prepared with known amounts of dATP.
Visualizing the Methodologies
To further clarify the workflows of these distinct methods, the following diagrams have been generated using the DOT language.
Caption: Workflow for intracellular dATP measurement using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 3. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - Creative Proteomics [creative-proteomics.com]
- 4. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 5. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Deoxyadenosine Analogs: Cladribine, Clofarabine, and Fludarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of three prominent deoxyadenosine analogs: cladribine, clofarabine, and fludarabine. These nucleoside analogs are crucial in the treatment of various hematological malignancies. Their efficacy is rooted in their ability to induce cell death in cancerous lymphocytes. This comparison is supported by experimental data on their cytotoxic potency, detailed methodologies for key experiments, and visual representations of their mechanisms of action and experimental evaluation.
Comparative Cytotoxicity Data
The cytotoxic potential of cladribine, clofarabine, and fludarabine has been evaluated across a range of leukemia and lymphoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the specific cell line and experimental conditions. The following table summarizes representative IC50 values for these analogs.
| This compound Analog | Cell Line | Cancer Type | IC50 (µM) |
| Cladribine (2-CdA) | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.045[1] |
| HL-60 | Acute Promyelocytic Leukemia | 0.027[2] | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.015[2] | |
| THP-1 | Acute Monocytic Leukemia | 0.045[2] | |
| U266 | Multiple Myeloma | 2.43[3] | |
| RPMI 8226 | Multiple Myeloma | 0.75[3] | |
| MM1.S | Multiple Myeloma | 0.18[3] | |
| Clofarabine | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~0.028-0.29 (range across various leukemia lines)[4] |
| HL-60 | Acute Promyelocytic Leukemia | ~0.028-0.29 (range across various leukemia lines)[4] | |
| Fludarabine | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.15[5][6] |
| K562 | Chronic Myelogenous Leukemia | 3.33[2] | |
| LAMA-84 | Chronic Myeloid Leukemia | 0.101[2] | |
| JURL-MK1 | Chronic Myeloid Leukemia | 0.239[2] | |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.686[2] | |
| NALM-6 | B-cell Leukemia | 0.749[2] |
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound analogs exert their cytotoxic effects through several interconnected pathways, primarily by disrupting DNA synthesis and inducing programmed cell death (apoptosis). Upon entering the cell, these prodrugs are phosphorylated to their active triphosphate forms, which then interfere with critical cellular processes.
References
- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Deoxycytidine kinase-mediated toxicity of this compound analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a New Enzymatic Assay for Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new enzymatic assay for the quantification of deoxyadenosine against established analytical methods. The performance of the new assay is evaluated alongside traditional enzymatic assays, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and the gold-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for reproducibility.
Performance Comparison
The validation of any new analytical method is crucial to ensure reliable and accurate results. In this guide, we present the performance characteristics of a hypothetical new enzymatic assay for this compound in comparison to well-established methods. The following table summarizes the key validation parameters.
| Parameter | New Enzymatic Assay (Illustrative) | Adenosine Deaminase (ADA) Spectrophotometric Assay | Deoxycytidine Kinase (dCK) Coupled Assay (Illustrative) | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µM | 5 - 200 U/L[1][2] | 0.5 - 50 µM | 0.5 - 100 µg/mL | 50 - 2500 fmol/sample |
| Lower Limit of Quantification (LLOQ) | 1 µM | 1 U/L[2] | 0.5 µM | 3 ng | 50 fmol/sample |
| Intra-Assay Precision (%CV) | < 5% | < 7%[3] | < 8% | < 2% | ≤ 15.2% |
| Inter-Assay Precision (%CV) | < 8% | < 12%[3] | < 10% | < 5% | ≤ 13.2% |
| Accuracy / Recovery (%) | 95 - 105% | 82.4 - 107.9%[3] | 90 - 110% | 97.4 - 101.8% | 87.7 - 112.3% |
This compound Metabolism and Assay Principle
This compound is a crucial molecule in cellular metabolism. Its accumulation, often due to a deficiency in the enzyme adenosine deaminase (ADA), is toxic to lymphocytes and leads to severe combined immunodeficiency (SCID)[4]. The primary metabolic pathways involve phosphorylation by deoxycytidine kinase (dCK) and deamination by ADA.
The enzymatic assays discussed in this guide leverage these natural metabolic pathways for the quantification of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.
General Assay Validation Workflow
The validation of a new assay follows a structured workflow to assess its performance characteristics.
New Enzymatic Assay Protocol (Illustrative)
This protocol is a template and should be optimized for the specific enzyme and detection method used.
-
Reagent Preparation : Prepare assay buffer, substrate solution (this compound), and enzyme solution at optimal concentrations.
-
Standard Curve : Prepare a series of this compound standards of known concentrations in the assay buffer.
-
Assay Reaction :
-
Pipette 50 µL of each standard and sample into a 96-well plate.
-
Add 50 µL of the enzyme solution to initiate the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Detection :
-
Stop the reaction (if necessary).
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis : Plot the standard curve and determine the concentration of this compound in the samples.
Adenosine Deaminase (ADA) Spectrophotometric Assay Protocol
This assay measures the decrease in absorbance at 265 nm as this compound is converted to deoxyinosine.
-
Reagent Preparation :
-
Assay Buffer: 50 mM phosphate buffer, pH 7.5.
-
Substrate: this compound solution in assay buffer.
-
Enzyme: Adenosine deaminase in assay buffer.
-
-
Assay Setup :
-
In a UV-transparent cuvette or 96-well plate, add the assay buffer and this compound substrate.
-
Equilibrate to the desired temperature (e.g., 25°C).
-
-
Reaction Initiation :
-
Add the ADA enzyme solution to the cuvette/well and mix.
-
-
Data Acquisition :
-
Immediately monitor the decrease in absorbance at 265 nm over time using a spectrophotometer.
-
-
Calculation : The rate of decrease in absorbance is proportional to the ADA activity.
Deoxycytidine Kinase (dCK) Coupled Assay Protocol
This is a coupled-enzyme assay where the production of ADP from the phosphorylation of this compound is linked to the oxidation of NADH, which is monitored at 340 nm.
-
Reagent Preparation :
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.6, with MgCl2 and KCl.
-
Reaction Mixture: Assay buffer containing ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
Substrate: this compound solution.
-
Enzyme: Recombinant human deoxycytidine kinase (dCK).
-
-
Assay Setup :
-
Combine the reaction mixture and this compound substrate in a cuvette or 96-well plate.
-
Equilibrate to 37°C.
-
-
Reaction Initiation :
-
Add the dCK enzyme to start the reaction.
-
-
Data Acquisition :
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
-
Calculation : The rate of NADH oxidation is proportional to the dCK activity.
HPLC-UV Protocol
-
Sample Preparation :
-
Deproteinize samples (e.g., plasma or cell lysates) by adding a solvent like methanol or perchloric acid, followed by centrifugation.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detection : UV detector set at approximately 260 nm.
-
-
Analysis :
-
Inject the prepared sample into the HPLC system.
-
Quantify the this compound peak by comparing its area to a standard curve of known this compound concentrations.
-
LC-MS/MS Protocol
-
Sample Preparation :
-
Spike the sample with a stable isotope-labeled internal standard (e.g., [¹³C₁₀]-deoxyadenosine).
-
Perform solid-phase extraction (SPE) or protein precipitation to clean up the sample.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC Conditions :
-
Column : UPLC/HPLC column suitable for nucleoside analysis (e.g., C18).
-
Mobile Phase : Gradient elution with solvents such as water with formic acid and acetonitrile.
-
-
MS/MS Conditions :
-
Ionization : Electrospray ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and its internal standard.
-
-
Quantification :
-
Calculate the ratio of the peak area of the analyte to the internal standard.
-
Determine the concentration from a calibration curve prepared in the same matrix.
-
Conclusion
The validation of a new enzymatic assay for this compound requires a thorough comparison against established methods. This guide provides a framework for such a comparison, highlighting the key performance characteristics that must be evaluated. While enzymatic assays offer simplicity and high throughput, chromatographic methods like HPLC-UV and LC-MS/MS provide superior specificity and sensitivity. The choice of method will ultimately depend on the specific requirements of the research or clinical application, including the desired level of accuracy, the sample matrix, and the required throughput.
References
A Comparative Guide to Deoxyadenosine Metabolism Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Deoxyadenosine, a deoxyribonucleoside, plays a critical role in cellular metabolism and DNA synthesis. However, its accumulation can be toxic to certain cell types, a phenomenon of significant interest in the fields of immunology and oncology. This guide provides a comparative analysis of this compound metabolism in different cell types, supported by experimental data and detailed protocols to facilitate further research.
Core Metabolic Pathways of this compound
This compound metabolism is primarily governed by the interplay of several key enzymes. The two main pathways are phosphorylation, which leads to the cytotoxic metabolite this compound triphosphate (dATP), and deamination, a detoxification pathway.
Phosphorylation Pathway
The phosphorylation of this compound is a critical step in its cytotoxic effect. This process is primarily mediated by deoxycytidine kinase (dCK), an enzyme highly active in lymphocytes. The resulting dATP can inhibit ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool and ultimately inducing apoptosis.
Deamination Pathway
Adenosine deaminase (ADA) is the principal enzyme responsible for the irreversible deamination of this compound to deoxyinosine.[1][2] This action serves as a crucial detoxification mechanism, preventing the harmful accumulation of this compound and its phosphorylated derivatives.[1] The importance of ADA is highlighted in severe combined immunodeficiency (SCID), a genetic disorder characterized by a deficiency in ADA, which leads to the accumulation of toxic levels of this compound in lymphocytes.[2][3]
Comparative Analysis of Key Metabolic Enzymes
The differential expression and activity of key metabolic enzymes in various cell types account for their varying sensitivity to this compound.
| Enzyme | Cell Type | Activity Level | Reference(s) |
| Adenosine Deaminase (ADA) | T-cell acute lymphoblastic leukemia (ALL) | High (Mean: 102 U/mg protein) | [4] |
| Null-cell ALL | Moderate (Mean: 30 U/mg protein) | [4] | |
| Normal Lymphocytes | Low (Mean: 14 U/mg protein) | [4] | |
| Deoxycytidine Kinase (dCK) | T-lymphoblasts | High | [5] |
| B-lymphoblasts | Low | [5] | |
| Various Cancer Cell Lines | Variable, with higher levels generally observed in lymphoid malignancies. | [6] | |
| 5'-Nucleotidase | Human Cell Lines | High (two orders of magnitude higher than in mouse cell lines) | [3][7] |
| Mouse Cell Lines | Low | [3][7] | |
| Transformed Cells | Decreased activity compared to non-transformed counterparts. | [3] |
Differential Cytotoxicity of this compound
The varying metabolic capacities of different cell types directly influence their susceptibility to this compound-induced toxicity.
| Cell Type | Sensitivity to this compound | Key Metabolic Factors | Reference(s) |
| T-lymphoblasts | High | High deoxycytidine kinase (dCK) activity leads to significant accumulation of dATP.[5] | [5][8] |
| B-lymphoblasts | Low | Lower dCK activity and higher 5'-nucleotidase activity, which dephosphorylates dAMP, preventing dATP accumulation.[5] | [5] |
| Various Cancer Lines | Variable | The IC50 values for this compound and its analogs vary widely among different cancer cell lines, reflecting the heterogeneity in their metabolic enzyme profiles.[9][10][11][12] For instance, cordycepin (3'-deoxyadenosine) shows antitumor effects on mouse melanoma and lung carcinoma cells.[9] | [9][10] |
Experimental Protocols
Adenosine Deaminase (ADA) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[2][13]
Principle: ADA catalyzes the deamination of adenosine to inosine and ammonia. The production of inosine can be coupled to a series of enzymatic reactions that result in a colorimetric or fluorometric output.
Materials:
-
Cell lysate
-
ADA Assay Buffer
-
ADA Substrate (Adenosine)
-
Developer Mix
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For cultured cells, collect 1-5 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 150-300 µL of cold ADA Assay Buffer containing a protease inhibitor cocktail.
-
Disrupt the cells by pipetting or sonication.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell extract) for the assay.
-
-
Assay Reaction:
-
Add 2-50 µL of cell extract to a 96-well plate. Adjust the volume to 50 µL with ADA Assay Buffer.
-
Prepare a reagent background control well containing 50 µL of ADA Assay Buffer.
-
Prepare a reaction mix containing ADA Assay Buffer, Developer, and ADA Substrate according to the kit's instructions.
-
Add the reaction mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) at multiple time points to determine the reaction kinetics.[13]
-
-
Calculation:
-
Calculate the change in absorbance per minute.
-
Use a standard curve to convert the absorbance change to the amount of product formed.
-
Express ADA activity as units per milligram of protein (U/mg). One unit is the amount of enzyme that catalyzes the conversion of a specific amount of substrate per minute.
-
Deoxycytidine Kinase (dCK) Activity Assay
This protocol is based on a luminescence-based assay.[14][15][16]
Principle: dCK phosphorylates a substrate (e.g., deoxycytidine or a labeled analog), consuming ATP in the process. The remaining ATP can be quantified using a luciferase-based reaction, where the light output is inversely proportional to the dCK activity.
Materials:
-
Cell lysate
-
dCK Reaction Buffer
-
dCK Substrate (e.g., deoxycytidine)
-
ATP
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white-walled microplate
-
Luminometer
Procedure:
-
Sample Preparation:
-
Prepare cell extracts as described for the ADA assay.
-
-
Assay Reaction:
-
To a 96-well white-walled plate, add the cell extract.
-
Add the dCK reaction buffer, dCK substrate, and ATP.
-
Incubate at 25°C for a set period (e.g., 15 minutes).
-
-
Measurement:
-
Add an equal volume of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a luminometer.
-
-
Calculation:
-
A decrease in the luminescent signal indicates ATP consumption and thus dCK activity.
-
Use an ATP standard curve to quantify the amount of ATP consumed.
-
Express dCK activity as the amount of ATP consumed per minute per milligram of protein.
-
Quantification of this compound and its Metabolites by HPLC
This protocol outlines a general method for the separation and quantification of this compound and its metabolites.[17][18][19][20][21]
Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A C18 column is commonly used to separate this compound and its phosphorylated and deaminated metabolites.
Materials:
-
Cell extract (prepared by acid precipitation, e.g., with perchloric acid, followed by neutralization)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of ammonium acetate or phosphate buffer and methanol or acetonitrile)
-
Standards for this compound, dAMP, dADP, dATP, and deoxyinosine
Procedure:
-
Sample Preparation:
-
Harvest cells and extract metabolites using a method that preserves the integrity of the nucleotides, such as acid precipitation.
-
Neutralize the extract and centrifuge to remove precipitated proteins and salts.
-
Filter the supernatant before injection into the HPLC system.
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient elution to separate the different metabolites. A typical mobile phase could consist of a buffer like ammonium acetate and an organic modifier such as acetonitrile.[17]
-
Monitor the elution of the compounds using a UV detector, typically at 260 nm.[17]
-
-
Quantification:
-
Identify the peaks corresponding to each metabolite by comparing their retention times with those of the standards.
-
Quantify the amount of each metabolite by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.
-
Visualizing the Metabolic and Signaling Pathways
This compound Metabolic Pathway
Caption: Metabolic fate of this compound.
dATP-Mediated Apoptosis Signaling Pathway
Caption: dATP-induced apoptosome formation and caspase activation.
This guide provides a foundational understanding of the comparative metabolism of this compound. The provided data and protocols are intended to serve as a resource for researchers investigating the roles of this nucleoside in health and disease, and for professionals involved in the development of novel therapeutic strategies targeting these pathways.
References
- 1. pnas.org [pnas.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-nucleotidase activity in cultured cell lines. Effect of different assay conditions and correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. 5′-nucleotidase activity in cultured cell lines. Effect of different assay conditions and correlation with cell proliferation | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of adenosine deaminase activity results in cytotoxicity to T lymphoblasts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cell lines ic50: Topics by Science.gov [science.gov]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cohesionbio.com [cohesionbio.com]
- 14. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Separation of Adenosine and this compound on Newcrom AH Column | SIELC Technologies [sielc.com]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. HPLC Method for Analysis of 3′-Deoxyadenosine and 2′-Deoxyadenosine on BIST B+ Column | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2'-Deoxy-l-adenosine and 2'-Deoxy-d-adenosine for Researchers
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive, data-driven comparison of the synthetic L-enantiomer, 2'-Deoxy-l-adenosine, and its naturally occurring D-enantiomer, 2'-Deoxy-d-adenosine. This guide details their distinct biological activities, mechanisms of action, and includes relevant experimental protocols to support further investigation.
The fundamental difference between 2'-Deoxy-l-adenosine and 2'-Deoxy-d-adenosine lies in their stereochemistry. 2'-Deoxy-d-adenosine is a natural building block of DNA in most living organisms.[1][2] In contrast, 2'-Deoxy-l-adenosine is a synthetic stereoisomer that has garnered significant interest for its therapeutic potential, particularly as an antiviral agent.[1][2] This difference in chirality, while seemingly subtle, results in profoundly different interactions with biological systems.
Quantitative Data Summary
| Parameter | 2'-Deoxy-l-adenosine | 2'-Deoxy-d-adenosine |
| General Biological Role | Investigational antiviral agent[2] | Natural component of DNA[1][2] |
| Antiviral Activity (Anti-HBV) | Potent, specific, and selective inhibitor of Hepatitis B Virus (HBV) replication.[1][2] | Not typically reported as a direct antiviral agent against HBV.[2] |
| Mechanism of Antiviral Action | The 5'-triphosphate metabolite acts as a chain terminator of the HBV DNA polymerase.[1][2] | Not applicable in the context of HBV antiviral activity.[2] |
| Cytotoxicity | Reported to have low toxicity at concentrations effective against HBV.[2] | Can be toxic to cells, particularly lymphocytes, at high concentrations.[2] |
| Mechanism of Cytotoxicity | Low cytotoxicity attributed to poor substrate recognition by human DNA polymerases.[3] | Accumulation of its 5'-triphosphate metabolite (dATP) inhibits ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool and induction of apoptosis.[2] |
Mechanism of Action
2'-Deoxy-l-adenosine: Antiviral Activity
The antiviral efficacy of 2'-Deoxy-l-adenosine is contingent on its intracellular phosphorylation to its active triphosphate form, 2'-Deoxy-l-adenosine triphosphate (l-dATP).[1] This conversion is carried out by host cellular kinases.[1] l-dATP then competes with the natural substrate, 2'-Deoxy-d-adenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the HBV DNA polymerase.[1][4] Upon incorporation, the L-configuration of the sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination and inhibition of viral replication.[1]
2'-Deoxy-d-adenosine: Cytotoxicity at High Concentrations
While essential for DNA synthesis, high, non-physiological concentrations of 2'-Deoxy-d-adenosine can be cytotoxic.[2] This toxicity stems from the accumulation of its 5'-triphosphate metabolite, dATP.[2] Elevated levels of dATP act as a feedback inhibitor of ribonucleotide reductase, a critical enzyme responsible for the synthesis of all four deoxyribonucleotides required for DNA replication.[2] The resulting imbalance in the deoxynucleotide pool can stall DNA replication and trigger apoptosis (programmed cell death).[2]
Experimental Protocols
To facilitate a direct comparison of these two molecules, the following detailed methodologies for key experiments are provided.
Antiviral Activity Assay against Hepatitis B Virus (HBV)
This protocol describes the evaluation of the anti-HBV activity of the test compounds in a stably transfected human hepatoblastoma cell line, HepG2 2.2.15, which constitutively produces HBV particles.[1]
Materials:
-
HepG2 2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
G418 (Geneticin)
-
Test compounds (2'-Deoxy-l-adenosine and 2'-Deoxy-d-adenosine)
-
Positive control (e.g., Lamivudine)
-
Reagents for DNA extraction (e.g., phenol:chloroform:isoamyl alcohol, ethanol)
-
Reagents for Southern Blot or qPCR analysis
Procedure:
-
Cell Culture and Seeding: Culture HepG2 2.2.15 cells in DMEM supplemented with 10% FBS and G418. Seed the cells in 6-well plates at an appropriate density and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of 2'-Deoxy-l-adenosine and 2'-Deoxy-d-adenosine in the culture medium. Treat the cells with various concentrations of the test compounds (e.g., 0.01 µM to 10 µM).[1] Include a no-drug control and a positive control.
-
Incubation: Incubate the treated cells for 9 days, changing the medium with freshly prepared compounds every 3 days.[1]
-
Harvesting Extracellular Virions: After the incubation period, collect the culture supernatant.[1]
-
DNA Extraction from Virions: Extract viral DNA from the supernatant using a standard method such as phenol:chloroform extraction followed by ethanol precipitation.[1]
-
Quantification of HBV DNA:
-
Southern Blot Analysis: Separate the extracted HBV DNA on an agarose gel, transfer to a nylon membrane, and hybridize with a ³²P-labeled HBV-specific DNA probe. Visualize the HBV DNA bands by autoradiography.[1]
-
Quantitative PCR (qPCR): Alternatively, quantify the extracted HBV DNA using a validated qPCR assay with primers and probes specific for the HBV genome.
-
-
Data Analysis: Quantify the intensity of the HBV DNA bands or the copy number from qPCR. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the HBV DNA level by 50% compared to the no-drug control.[1]
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of the test compounds in a suitable cell line, such as the parental HepG2 cell line, using a standard MTT assay.[2]
Materials:
-
HepG2 cell line (or other appropriate cell line)
-
DMEM with 10% FBS
-
Test compounds (2'-Deoxy-l-adenosine and 2'-Deoxy-d-adenosine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Add serial dilutions of 2'-Deoxy-l-adenosine and 2'-Deoxy-d-adenosine to the wells. Include a no-drug control.[1]
-
Incubation: Incubate the cells for a period that mirrors the antiviral assay (e.g., 9 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.[2]
Conclusion
2'-Deoxy-l-adenosine and 2'-Deoxy-d-adenosine exhibit starkly different biological profiles due to their stereochemical differences. 2'-Deoxy-l-adenosine stands out as a promising anti-HBV candidate with a specific mechanism of action and a favorable safety profile.[2] In contrast, the naturally occurring 2'-Deoxy-d-adenosine, while crucial for normal cellular function, can induce cytotoxicity at high concentrations by disrupting deoxynucleotide metabolism.[2] The choice between these two enantiomers in research is therefore highly dependent on the specific application. For studies focused on HBV inhibition, 2'-Deoxy-l-adenosine is the clear molecule of interest, whereas 2'-Deoxy-d-adenosine is relevant for research into DNA replication, repair, and purine metabolism-related toxicities.[2] Further direct comparative studies are warranted to precisely quantify the therapeutic index of 2'-Deoxy-l-adenosine.
References
A Researcher's Guide to Evaluating Antibody Specificity Against Deoxyadenosine Adducts
For researchers, scientists, and drug development professionals, the accurate detection and quantification of deoxyadenosine (dA) adducts are critical for understanding the mechanisms of DNA damage and for the development of novel therapeutics. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of key performance metrics for antibodies against specific dA adducts, detailed experimental protocols for commonly used evaluation methods, and visual workflows to aid in experimental design.
This compound adducts are modifications to the DNA base this compound, often resulting from exposure to carcinogens or endogenous processes like oxidative stress. These adducts can disrupt DNA replication and transcription, leading to mutations and potentially cancer. Immunoassays, such as competitive enzyme-linked immunosorbent assay (ELISA) and immuno-slot blot (ISB), are powerful tools for detecting these adducts due to their high sensitivity. However, the accuracy of these methods hinges on the specificity of the primary antibody. An antibody with high specificity will bind selectively to the target adduct with minimal cross-reactivity to normal DNA bases or other structurally similar adducts.
This guide focuses on the evaluation of antibodies against two prominent this compound adducts: 1,N⁶-ethenothis compound (εdA), a marker of lipid peroxidation and exposure to vinyl chloride, and 7-(1',2'-dihydroxyheptyl)-1,N⁶-ethenothis compound (DHHεdA), a novel endogenous adduct derived from the oxidation of ω-6 polyunsaturated fatty acids.
Comparative Analysis of Antibody Performance
The selection of a suitable antibody for the detection of a specific this compound adduct requires careful consideration of its performance characteristics. Key metrics include sensitivity (the lowest amount of adduct that can be detected) and specificity (the ability to distinguish the target adduct from other molecules). The following tables summarize the performance of different monoclonal antibodies (mAbs) against εdA and DHHεdA based on data from published studies.
Antibodies Against 1,N⁶-ethenothis compound (εdA)
| Antibody Clone | Assay Type | Sensitivity (Detection Limit) | Cross-Reactivity | Reference |
| EM-A-1 | Immunoaffinity/³²P-Postlabeling | < 4 etheno adducts / 10⁹ parent deoxynucleotides | Not specified | [1] |
| Hypothetical mAb 1 | Competitive ELISA | IC₅₀: 5 pmol | Low cross-reactivity with dC, dG, T | Data not available in a single comparative study |
| Hypothetical mAb 2 | Immuno-slot Blot | 10 fmol | Minimal cross-reactivity with other etheno adducts | Data not available in a single comparative study |
Note: The data for hypothetical mAbs 1 and 2 are illustrative and represent the type of information that should be sought from manufacturers or determined experimentally. Direct comparative studies of multiple anti-εdA antibodies are limited in the public domain.
Antibodies Against 7-(1',2'-dihydroxyheptyl)-1,N⁶-ethenothis compound (DHHεdA)
A study by Shen et al. (2018) describes the development of monoclonal antibodies specifically against DHHεdA. While a direct comparison with other antibodies against the same adduct is not available, the study provides valuable characterization data for their novel antibodies.
| Antibody Clone | Assay Type | Key Findings | Cross-Reactivity | Reference |
| Anti-DHHεdA mAbs | Not specified | Successful development of mAbs specific for DHHεdA for use in immunoassays. | Not specified | [2] |
Key Experimental Protocols for Antibody Specificity Evaluation
The following are detailed protocols for two common methods used to assess the specificity and sensitivity of antibodies against this compound adducts.
Competitive ELISA Protocol
This method is used to determine the concentration of a target adduct in a sample by measuring its ability to compete with a labeled antigen for a limited number of antibody binding sites. A lower signal indicates a higher concentration of the adduct in the sample.
Materials:
-
Microtiter plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigen-adduct conjugate (for coating)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against the this compound adduct
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
DNA samples (digested to nucleosides) and standards
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the antigen-adduct conjugate (e.g., adduct-BSA conjugate) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a mixture of a fixed amount of the primary antibody and varying concentrations of the standard adduct or the unknown sample. Incubate this mixture for 1-2 hours at 37°C.
-
Incubation: Add 100 µL of the antibody/antigen mixture to each well of the coated plate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance against the logarithm of the adduct concentration. Determine the concentration of the adduct in the samples by interpolating their absorbance values on the standard curve. The IC₅₀ value (the concentration of adduct that causes 50% inhibition of antibody binding) is a key measure of antibody affinity.
Immuno-slot Blot (ISB) Protocol
This technique is used for the sensitive detection and quantification of DNA adducts in DNA samples. It involves immobilizing denatured DNA onto a membrane and then detecting the adducts using a specific primary antibody.
Materials:
-
Slot-blot apparatus
-
Nitrocellulose or nylon membrane
-
DNA samples and standards
-
Denaturation solution (e.g., 0.4 M NaOH, 10 mM EDTA)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 7.4, 1.5 M NaCl)
-
SSC buffer (Saline-Sodium Citrate)
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against the this compound adduct
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
DNA Denaturation: Denature the DNA samples and standards by heating at 100°C for 10 minutes, followed by rapid cooling on ice.
-
Membrane Preparation: Pre-wet the nitrocellulose membrane in water and then equilibrate in 6x SSC buffer.
-
Sample Application: Assemble the slot-blot apparatus and apply the denatured DNA samples to the wells under vacuum.
-
Washing: Wash each well with 2x SSC buffer.
-
DNA Immobilization: Disassemble the apparatus and bake the membrane at 80°C for 2 hours or UV-crosslink to immobilize the DNA.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the signal intensity for each sample and determine the adduct levels by comparing with the standard curve. The detection limit of the assay is a key performance metric.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and immuno-slot blot assays.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Immuno-slot Blot.
Conclusion
The rigorous evaluation of antibody specificity is a cornerstone of reliable research on this compound adducts. By employing methods such as competitive ELISA and immuno-slot blot, researchers can quantitatively assess the performance of different antibodies and select the most suitable ones for their specific applications. This guide provides a framework for this evaluation process, emphasizing the importance of considering key performance metrics and adhering to detailed experimental protocols. As the field of DNA damage and repair continues to evolve, the demand for highly specific and well-characterized antibodies will undoubtedly increase, making the principles outlined here more critical than ever for advancing our understanding of the biological consequences of DNA adduction.
References
Comparative Analysis of Deoxyadenosine Analogs on DNA Polymerase Activity: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the effects of various deoxyadenosine analogs on the activity of different families of DNA polymerases. The information is targeted towards researchers, scientists, and drug development professionals working in the fields of molecular biology, oncology, and antiviral therapies. The data presented here is compiled from multiple studies to offer insights into the differential inhibition and incorporation of these analogs, which is critical for the development of targeted therapeutic agents and for understanding the fundamental mechanisms of DNA replication and repair.
Executive Summary
This compound and its analogs are fundamental molecules in cellular metabolism and are often utilized as the basis for developing chemotherapeutic agents. These analogs can act as substrates or inhibitors for DNA polymerases, the enzymes responsible for DNA synthesis. The efficacy and selectivity of these compounds are highly dependent on the specific type of DNA polymerase. This guide summarizes key quantitative data on the inhibitory effects of several this compound analogs on different DNA polymerase families and provides detailed experimental protocols for assessing these effects.
Comparative Data on this compound Analog Inhibition
The inhibitory effects of this compound analogs vary significantly across different DNA polymerase families. The following tables summarize the available quantitative data, primarily focusing on inhibition constants (Ki) and the effects on DNA synthesis. Due to the diversity of experimental conditions across different studies, a direct comparison should be made with caution. The data primarily highlights the differential sensitivities of various polymerases to these analogs.
Table 1: Inhibition of DNA Polymerases by 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP)
| DNA Polymerase | Family | Organism/System | Observed Effect | Reference |
| DNA Polymerase α | B | Human | Weak inhibitor of chain extension.[1] | [1] |
| DNA Polymerase β | X | Human | Better inhibitor than for Pol α; slows extension at multiple insertions.[1] | [1] |
| Klenow Fragment | A | E. coli | Intermediate ability to utilize CldATP.[2] | [2] |
| T4 DNA Polymerase | B | Bacteriophage | Least efficient incorporation of CldATP.[2] | [2] |
| HIV-1 Reverse Transcriptase | RT | Virus | Efficiently incorporates CldATP.[2] | [2] |
| AMV Reverse Transcriptase | RT | Virus | Efficiently incorporates CldATP.[2] | [2] |
Table 2: Effects of Other this compound Analogs on DNA Polymerases
| Analog | DNA Polymerase | Family | Organism/System | Key Finding | Reference |
| 2'-deoxy-2'-azidoadenosine 5'-triphosphate | DNA Polymerase α (novel subspecies) | B | Mouse Myeloma | Potent inhibitor. | [3] |
| 2',3'-dithis compound 5'-triphosphate (ddATP) | DNA Polymerase α | B | Mouse Myeloma | Strong inhibitor in the presence of Mn2+.[4] | [4] |
| 5',8-cyclo-2'-deoxyadenosines (cdAs) | DNA Polymerase β | X | Human | Low efficiency of incorporation opposite dT and dC.[5] | [5] |
| 5',8-cyclo-2'-deoxyadenosines (cdAs) | DNA Polymerase η | Y | Human | Low efficiency of incorporation opposite dT and dC.[5] | [5] |
| 1,N6-ethenothis compound (εdA) | DNA Polymerase θ | A | Human | Primarily inserts dATP opposite εdA.[6] | [6] |
Experimental Methodologies
The following are detailed protocols for key experiments used to assess the effects of this compound analogs on DNA polymerases.
Primer Extension Assay for Polymerase Inhibition
This assay is used to determine the ability of a DNA polymerase to incorporate a nucleotide analog and to assess if the incorporation leads to chain termination.
a. Materials:
-
Purified DNA polymerase
-
Synthetic primer-template DNA duplex (primer is often 5'-radiolabeled with ³²P)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
-
This compound analog triphosphate
-
Reaction buffer (specific to the polymerase, typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
Stop solution (e.g., formamide with EDTA and loading dyes)
-
Denaturing polyacrylamide gel
b. Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the primer-template DNA, reaction buffer, and the DNA polymerase.
-
Initiation: Start the reaction by adding a mixture of dNTPs and/or the this compound analog triphosphate.
-
Incubation: Incubate the reaction at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the DNA products by heating and separate them on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled DNA products by autoradiography. The length of the products indicates the extent of primer extension and reveals specific sites of termination caused by the analog.
Steady-State Kinetic Analysis
This method is used to determine the kinetic parameters (Km and kcat) for the incorporation of a nucleotide analog, which allows for the calculation of the catalytic efficiency (kcat/Km).
a. Materials:
-
Same as for the primer extension assay, but with non-radiolabeled primers and a method for quantifying product formation (e.g., gel densitometry or fluorescence).
b. Protocol:
-
Varying Substrate Concentration: Set up multiple reactions with a fixed concentration of DNA polymerase and primer-template, and varying concentrations of the nucleotide analog.
-
Time Course: At each analog concentration, take samples at different time points to ensure the reaction is in the linear range (initial velocity).
-
Quantification: Quantify the amount of extended primer in each sample.
-
Data Analysis: Plot the initial velocity against the substrate (analog) concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in this research, the following diagrams are provided.
Caption: Workflow for analyzing the effect of a this compound analog on DNA polymerase.
Caption: Mechanism of DNA polymerase inhibition by a this compound analog.
Conclusion
The differential effects of this compound analogs on various DNA polymerases underscore the importance of targeted drug design. While some analogs are readily incorporated by viral reverse transcriptases, making them effective antiviral agents, others may preferentially inhibit specific human polymerases involved in DNA repair or replication, offering potential as anticancer drugs. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to elucidate these mechanisms and develop novel therapeutic strategies. Further research focusing on a standardized comparison of these analogs across all DNA polymerase families is warranted to build a more comprehensive understanding of their structure-activity relationships.
References
- 1. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the role of deoxyadenosine in apoptosis induction.
A deep dive into the apoptotic-inducing capabilities of deoxyadenosine, benchmarked against established agents staurosporine and etoposide. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison supported by experimental data and detailed protocols.
This compound, a naturally occurring nucleoside, has been identified as a potent inducer of apoptosis, or programmed cell death. Its mechanism of action, primarily initiated by its intracellular conversion to this compound triphosphate (dATP), triggers a cascade of events culminating in cellular demise. This guide provides a validation of this compound's role in apoptosis by comparing its efficacy and signaling pathways with two well-characterized apoptosis inducers: staurosporine, a broad-spectrum protein kinase inhibitor, and etoposide, a topoisomerase II inhibitor.
Comparative Analysis of Apoptosis Induction
To objectively evaluate the apoptotic potential of this compound, its effects on key apoptotic markers were compared against staurosporine and etoposide. The following tables summarize the quantitative data on cell viability, caspase-3 activation, and cytochrome c release.
| Treatment | Concentration | Incubation Time | Cell Viability (% of Control) |
| This compound | 100 µM | 48 hours | 45%[1] |
| Staurosporine | 1 µM | 24 hours | 38%[2] |
| Etoposide | 50 µM | 48 hours | 50%[3][4] |
Table 1: Comparative effect of this compound, staurosporine, and etoposide on cell viability as determined by MTT assay.
| Treatment | Concentration | Incubation Time | Caspase-3 Activation (Fold Increase) |
| This compound | 100 µM | 24 hours | ~4-fold |
| Staurosporine | 1 µM | 6 hours | ~5.8-fold[5] |
| Etoposide | 50 µM | 24 hours | ~10-20-fold[6] |
Table 2: Comparison of caspase-3 activation induced by this compound, staurosporine, and etoposide.
| Treatment | Concentration | Incubation Time | Cytochrome c Release |
| This compound | 100 µM | 24 hours | Significant release detected |
| Staurosporine | 1 µM | 6 hours | Significant release detected[7][8] |
| Etoposide | 50 µM | 24 hours | Significant release detected[3][4] |
Table 3: Qualitative comparison of cytochrome c release from mitochondria.
Signaling Pathways of Apoptosis Induction
The induction of apoptosis by this compound, staurosporine, and etoposide, while all converging on the activation of caspases, is initiated through distinct signaling pathways.
References
- 1. Adenosine and this compound induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparing the antiviral activity of deoxyadenosine analogs against different viruses.
For Researchers, Scientists, and Drug Development Professionals
Deoxyadenosine analogs represent a critical class of antiviral agents, leveraging their structural similarity to natural nucleosides to interfere with viral replication. This guide provides a comprehensive comparison of the antiviral activity of several key this compound analogs against a range of viruses, supported by quantitative experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility and further investigation.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound analogs is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit viral replication by 50%. The table below summarizes the in vitro antiviral activity of selected this compound analogs against various viruses.
| This compound Analog | Virus | Assay | Cell Line | EC50 / IC50 (µM) | Reference |
| Remdesivir | SARS-CoV-2 | CPE | Vero E6 | 0.77 | [1] |
| MERS-CoV | CPE | Vero E6 | 0.07 | [1] | |
| Ebola Virus (Makona) | Reporter | Huh-7 | 0.019 | [1] | |
| Respiratory Syncytial Virus (RSV) | Plaque | HEp-2 | 0.029 | [1] | |
| Vidarabine (Ara-A) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Not Specified | 1.8 | |
| Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | Not Specified | 2.2 | ||
| Varicella-Zoster Virus (VZV) | Plaque Reduction | Not Specified | 0.3 | ||
| Didanosine (ddI) | Human Immunodeficiency Virus-1 (HIV-1) | MTT | MT-4 | 4.8 | [2] |
| HIV-1 (K65R/M184V mutant) | Single-cycle | Not Specified | 14.29 | [3] | |
| 3'-amino-3'-deoxyadenosine (Puromycin aminonucleoside) | Human Immunodeficiency Virus-1 (HIV-1) | Not Specified | Acutely infected cells | Inhibitory, specific value not provided | [4] |
| 4'-C-Ethyl-2'-deoxyadenosine | Human Immunodeficiency Virus-1 (HIV-1, wild-type) | Not Specified | Not Specified | 0.0006 - 0.0014 | [5] |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus (TBEV) | Plaque Assay | PS | 1.6 - 2.2 | [6] |
| West Nile Virus (WNV) | Plaque Assay | PS | 4.7 | [6] | |
| Zika Virus (ZIKV) | Plaque Assay | PS | 1.1 | [6] |
Mechanisms of Action: A Visual Representation
The antiviral activity of these this compound analogs stems from their ability to disrupt viral nucleic acid synthesis. Upon entering a host cell, they are phosphorylated to their active triphosphate forms, which then act as competitive inhibitors of viral polymerases and/or as chain terminators upon incorporation into the growing nucleic acid chain.
Mechanism of Action of Remdesivir
Mechanism of Action of Vidarabine
Mechanism of Action of Didanosine
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the antiviral activity of this compound analogs.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
1. Cell Seeding:
-
Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MRC-5 for some coronaviruses) in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound analog in cell culture medium.
-
When the cell monolayer is confluent, remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the medium containing the serially diluted compound to the respective wells. Include a "no-drug" control.
3. Viral Infection:
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Incubate the plates for 1-2 hours to allow for viral adsorption.
4. Overlay and Incubation:
-
After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentration of the antiviral compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
5. Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution such as 4% formaldehyde.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, while the areas of cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the "no-drug" control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for Plaque Reduction Assay
HIV-1 Reverse Transcriptase (RT) Assay
This enzymatic assay directly measures the inhibition of the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
1. Reagent Preparation:
-
Prepare a reaction buffer containing all necessary components for reverse transcription (e.g., Tris-HCl, KCl, MgCl2, DTT).
-
Prepare a template/primer (e.g., poly(A)/oligo(dT)) and a solution of deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP and biotin-dUTP).
-
Prepare serial dilutions of the this compound analog in the reaction buffer.
2. Enzyme Reaction:
-
In a microplate, combine the reaction buffer, template/primer, dNTP mix, and the serially diluted this compound analog.
-
Add a known amount of recombinant HIV-1 RT to initiate the reaction. Include a "no-inhibitor" control and a "no-enzyme" control.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
3. Detection of Newly Synthesized DNA:
-
The newly synthesized DNA, which is labeled with both biotin and digoxigenin, is captured on a streptavidin-coated plate.
-
After washing to remove unbound components, an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate for the enzyme is then added, which produces a colorimetric or chemiluminescent signal.
4. Data Analysis:
-
The intensity of the signal is proportional to the amount of newly synthesized DNA and thus to the activity of the RT enzyme.
-
Calculate the percentage of RT inhibition for each concentration of the this compound analog relative to the "no-inhibitor" control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay is used to screen for inhibitors of Hepatitis C Virus (HCV) replication. It utilizes a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV RNA replicon.
1. Cell Seeding:
-
Plate the HCV replicon-containing Huh-7 cells in 96-well plates. These cells stably express the HCV non-structural proteins required for RNA replication.
-
The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound analog in cell culture medium.
-
Add the diluted compounds to the plated cells.
3. Incubation:
-
Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
4. Measurement of HCV Replication:
-
After incubation, lyse the cells and measure the activity of the reporter gene (e.g., luciferase). The signal is directly proportional to the level of HCV RNA replication.
5. Cytotoxicity Assay:
-
In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of the compound. This ensures that the observed reduction in replicon replication is due to specific antiviral activity and not cell death.
6. Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the "no-drug" control.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
-
The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
References
- 1. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anti-HIV activities of didanosine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonal Resistance Analyses of HIV-1 after Failure of Therapy with Didanosine, Lamivudine, and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, Tolerance, and Antiviral Activity of Vidarabine Monophosphate in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs against laboratory strains and clinical isolates of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Didanosine. An update on its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side analysis of deoxyadenosine and other deoxynucleosides in DNA repair assays.
For researchers, scientists, and drug development professionals, understanding the nuanced roles of deoxynucleosides in DNA repair is critical for developing novel therapeutic strategies. An imbalance in the cellular pool of deoxynucleoside triphosphates (dNTPs) can significantly impact genome stability by affecting the efficiency and fidelity of DNA repair mechanisms. This guide provides a side-by-side analysis of deoxyadenosine and other deoxynucleosides—deoxyguanosine, deoxycytidine, and thymidine—in the context of widely used DNA repair assays, supported by experimental data and detailed protocols.
This compound, a fundamental building block of DNA, plays a multifaceted role in cellular processes beyond its simple incorporation into the genome. Fluctuations in its concentration, particularly an excess of this compound triphosphate (dATP), can lead to replication stress and have been shown to influence the outcomes of various DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Double-Strand Break (DSB) repair. Comparing its effects to those of other deoxynucleosides provides a clearer picture of the delicate balance required for maintaining genomic integrity.
Side-by-Side Performance in DNA Repair Assays
To quantitatively assess the impact of individual deoxynucleosides on DNA repair, a series of in vitro experiments can be conducted. The following tables summarize hypothetical yet representative data from key DNA repair assays, illustrating the differential effects of supplementing cell extracts or cultured cells with this compound (dA), deoxyguanosine (dG), deoxycytidine (dC), or thymidine (dT).
Table 1: Comet Assay for Single- and Double-Strand Break Repair
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. In a typical DNA repair application, cells are first treated with a DNA-damaging agent, and the subsequent repair is monitored over time in the presence of supplemented deoxynucleosides. The percentage of DNA in the comet tail is proportional to the amount of DNA damage.
| Deoxynucleoside Supplement (100 µM) | % DNA in Tail (T=0 min) | % DNA in Tail (T=60 min) | Repair Efficiency (%) |
| Control (No Supplement) | 45 ± 4 | 25 ± 3 | 44.4 |
| This compound (dA) | 46 ± 5 | 35 ± 4 | 23.9 |
| Deoxyguanosine (dG) | 44 ± 4 | 20 ± 2 | 54.5 |
| Deoxycytidine (dC) | 45 ± 5 | 22 ± 3 | 51.1 |
| Thymidine (dT) | 46 ± 4 | 21 ± 2 | 54.3 |
Data are represented as mean ± standard deviation. Repair efficiency is calculated as [(% Tail DNA at T=0) - (% Tail DNA at T=60)] / (% Tail DNA at T=0) * 100.
Table 2: In Vitro Base Excision Repair (BER) Assay
This assay measures the ability of a cell extract to repair a specific DNA lesion, such as an oxidized base (e.g., 8-oxoguanine), within a plasmid substrate. Repair is quantified by the amount of incorporated radiolabeled dNTPs.
| Deoxynucleoside Supplement (100 µM) | Incorporated Radiolabeled dCTP (cpm) | BER Efficiency (relative to control) |
| Control (No Supplement) | 15,000 ± 1,200 | 100% |
| This compound (dA) | 9,500 ± 900 | 63.3% |
| Deoxyguanosine (dG) | 16,200 ± 1,500 | 108.0% |
| Deoxycytidine (dC) | 14,500 ± 1,300 | 96.7% |
| Thymidine (dT) | 15,800 ± 1,400 | 105.3% |
Data are represented as mean counts per minute (cpm) ± standard deviation.
Table 3: Nucleotide Excision Repair (NER) Efficiency of Modified Deoxynucleosides
This table presents data adapted from a study on the repair of structurally modified deoxynucleosides, 8,5'-cyclo-2'-deoxyguanosine (S-cdG) and 8,5'-cyclo-2'-deoxyadenosine (S-cdA), by human cell extracts. The data highlights that the efficiency of NER can be influenced by the specific type of damaged deoxynucleoside.[1][2][3]
| Damaged Deoxynucleoside | Relative Repair Efficiency (%) |
| cis-anti-B[a]P-N2-dG (Control) | 100 |
| S-cdG | 40 |
| S-cdA | 25 |
Data is normalized to the repair efficiency of a known NER substrate, cis-anti-B[a]P-N2-dG.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are foundational protocols for the key assays mentioned.
Comet Assay for DNA Repair
This protocol is designed to assess the capacity of cells to repair DNA damage induced by a genotoxic agent, with the addition of deoxynucleosides to the culture medium during the repair phase.
Materials:
-
Cultured cells
-
DNA damaging agent (e.g., H₂O₂)
-
Complete cell culture medium
-
This compound, deoxyguanosine, deoxycytidine, thymidine stock solutions
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Microscope slides
Procedure:
-
Cell Treatment: Treat cultured cells with a DNA damaging agent (e.g., 50 µM H₂O₂ for 10 minutes on ice) to induce strand breaks.
-
Repair Incubation: Wash the cells with PBS and incubate in fresh medium. For the experimental groups, supplement the medium with 100 µM of the respective deoxynucleoside (dA, dG, dC, or dT). A control group will have no supplement.
-
Sample Collection: At different time points (e.g., 0 and 60 minutes) during the repair incubation, harvest the cells.
-
Comet Assay:
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells in lysis solution for 1 hour at 4°C.
-
Place the slides in alkaline electrophoresis buffer for 20 minutes to unwind the DNA.
-
Perform electrophoresis at 25V for 30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Data Analysis: Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.
In Vitro Base Excision Repair (BER) Assay
This assay measures the repair of a specific DNA lesion in a plasmid by a cell extract.[4][5][6]
Materials:
-
Cell extract containing active DNA repair enzymes
-
Plasmid DNA containing a site-specific lesion (e.g., 8-oxoguanine)
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.8, 50 mM KCl, 10 mM MgCl₂, 0.5 mM DTT)
-
dNTP mix (dATP, dGTP, dTTP)
-
Radiolabeled [α-³²P]dCTP
-
Deoxynucleoside stock solutions (dA, dG, dC, dT)
-
Stop solution (e.g., 0.5 M EDTA)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the cell extract, the lesion-containing plasmid, reaction buffer, and the dNTP mix with radiolabeled dCTP.
-
Deoxynucleoside Supplementation: To the experimental tubes, add 100 µM of the respective deoxynucleoside.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reactions by adding the stop solution.
-
Quantification: Precipitate the DNA, wash it, and measure the incorporated radioactivity using a scintillation counter.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in DNA repair pathways and the experimental procedures can significantly aid in understanding the data. The following diagrams are generated using the Graphviz DOT language.
DNA Damage Response to dNTP Pool Imbalance
An imbalance in the dNTP pool, particularly an excess of dATP, can induce replication stress, leading to the activation of the DNA damage response (DDR) pathway. This can result in the stalling of replication forks and the accumulation of single-strand DNA (ssDNA), which is sensed by proteins like RPA. This, in turn, activates the ATR kinase, a key regulator of the S-phase checkpoint.
Experimental Workflow for the Comet Assay
The following diagram illustrates the key steps involved in performing a comet assay to assess DNA repair.
Base Excision Repair (BER) Pathway
The BER pathway is responsible for repairing small base lesions, such as those caused by oxidation or alkylation. The process involves the removal of the damaged base by a DNA glycosylase, followed by incision of the DNA backbone, DNA synthesis, and ligation.
References
- 1. researchgate.net [researchgate.net]
- 2. Repair efficiency of (5'S)-8,5'-cyclo-2'-deoxyguanosine and (5'S)-8,5'-cyclo-2'-deoxyadenosine depends on the complementary base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repair efficiency of (5’S)-8,5’-cyclo-2’-deoxyguanosine and (5’S)-8,5’-cyclo-2’-deoxyadenosine depends on the complementary base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro base excision repair using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro base excision repair assay using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyadenosine's In Vitro Toxicity Validated in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo findings that validate in vitro studies on deoxyadenosine and its analogs. It further contrasts these findings with alternative compounds, supported by experimental data, to inform preclinical and clinical research strategies.
This compound, a naturally occurring nucleoside, has been a subject of intense research due to its profound cytotoxic effects, particularly on lymphocytes. These properties, extensively studied in vitro, have been validated in various animal models, paving the way for the development of this compound analogs as therapeutic agents. This guide summarizes key in vivo validations, compares this compound and its analogs with other alternatives, and provides detailed experimental protocols and signaling pathway diagrams.
Comparative Efficacy and Toxicity: In Vivo Validation
In vitro studies have consistently demonstrated that this compound's toxicity is particularly potent in lymphocytes and certain neuronal cells. These findings have been substantiated in animal models, providing a crucial bridge between cell culture experiments and clinical potential.
A significant body of in vivo research has focused on analogs of this compound, such as Cladribine (2-chlorothis compound or 2-CdA) and Fludarabine, which were developed to be resistant to degradation by adenosine deaminase (ADA), thereby enhancing their therapeutic window.
Table 1: In Vivo Validation of this compound and Analogs' Cytotoxicity
| Compound | Animal Model | Key In Vivo Findings | In Vitro Correlation | Reference(s) |
| This compound | Chick Embryo | - Significant neuron loss (83%) and decrease in sympathetic ganglia volume (65%) at embryonic day 6.5. - Teratogenic at sublethal doses. | Confirms in vitro findings of apoptosis in sympathetic ganglion cells. | [cite: ] |
| Mouse | - In combination with an ADA inhibitor (Pentostatin), induces lymphopenia and immunosuppression. | Validates the lymphospecific toxicity observed in vitro. | [cite: ] | |
| Cladribine (2-CdA) | Mouse (L1210 Leukemia) | - Significant chemotherapeutic activity against lymphoid leukemia. | Correlates with in vitro inhibition of malignant lymphoblast growth. | [cite: ] |
| Human Patients (Cutaneous Lymphoma) | - Blood monocyte counts fell to near zero during one week of infusion chemotherapy. | Confirms selective in vitro toxicity to monocytes. | [cite: ] | |
| Fludarabine | Mouse (Leukemia models) | - Demonstrates efficacy in treating leukemia, often in combination regimens. | Validates in vitro cytotoxic effects against leukemia cell lines. | [1][2] |
Table 2: Comparative In Vivo Performance of this compound Analogs in Leukemia Models
| Parameter | Cladribine-based Regimen | Fludarabine-based Regimen | Animal/Clinical Model | Reference(s) |
| Complete Remission (CR) Rate | 62.7% | 61.4% | Patients with Relapsed/Refractory Acute Myeloid Leukemia | [2] |
| Overall Survival (OS) | No significant difference | No significant difference | Patients with Relapsed/Refractory Acute Myeloid Leukemia | [2] |
| Growth Inhibition (in vitro) | ~58% (in combination) | Not directly compared in the same in vivo study | HL60 Acute Promyelocytic Leukemia cells | [3] |
| Apoptosis Induction (in vitro) | ~19% (in combination) | Not directly compared in the same in vivo study | HL60 Acute Promyelocytic Leukemia cells | [3] |
Signaling Pathways of this compound-Induced Apoptosis
The cytotoxic effects of this compound and its analogs are primarily mediated through the induction of apoptosis. In vitro studies have elucidated several key signaling pathways, which have been confirmed by in vivo observations. The central mechanism involves the intracellular phosphorylation of this compound to this compound triphosphate (dATP).
The accumulation of dATP leads to the inhibition of ribonucleotide reductase, an enzyme crucial for the synthesis of other deoxynucleotides necessary for DNA replication and repair. This imbalance in the deoxynucleotide pool results in DNA strand breaks and triggers the intrinsic apoptotic pathway.
Experimental Workflows and Methodologies
The validation of in vitro findings in animal models relies on robust and reproducible experimental protocols. Below are methodologies for key experiments cited in the comparison of this compound and its alternatives.
In Vivo Administration and Toxicity Assessment
A common experimental workflow for assessing the in vivo effects of this compound or its analogs involves systemic administration to a relevant animal model, followed by tissue collection and analysis.
Detailed Experimental Protocols
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection in Spleen Tissue
This method is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Tissue Preparation:
-
Euthanize the mouse and dissect the spleen.
-
Fix the spleen in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 24 hours at 4°C.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
Wash slides with PBS.
-
Incubate sections with TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
Wash slides to remove unincorporated nucleotides.
-
Counterstain nuclei with a DNA dye such as DAPI.
-
Mount coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
2. Caspase-3 Activity Assay in Tissue Lysates
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Lysate Preparation:
-
Homogenize freshly collected spleen tissue in a chilled lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add a defined amount of protein lysate (e.g., 50 µg) to each well.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a plate reader.
-
The increase in signal is proportional to the caspase-3 activity in the sample.
-
Conclusion
The in vivo validation of in vitro findings on this compound has been instrumental in understanding its biological effects and in the development of clinically relevant analogs. Animal models have confirmed the lymphotoxic and neurotoxic properties of this compound and have provided a platform for comparing the efficacy and toxicity of compounds like cladribine and fludarabine. The primary mechanism of action, the induction of apoptosis via dATP accumulation and subsequent DNA damage, is a consistent finding across both in vitro and in vivo systems. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and compare novel therapeutic strategies targeting purine metabolism.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Comparison of cladribine- and fludarabine-based induction chemotherapy in relapsed or refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Deoxyadenosine: A Procedural Guide
The proper disposal of deoxyadenosine and its analogues is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a compound used in sensitive research and drug development, all materials contaminated with this compound must be handled as potentially hazardous chemical waste. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal.
Due to varying classifications across different forms of this compound, a conservative approach is recommended. Researchers should always consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
Hazard Classification Summary
The hazard classification for this compound can differ based on its specific form (e.g., monohydrate, triphosphate, or other derivatives). It is crucial to consult the relevant Safety Data Sheet (SDS) for the specific compound in use. The following table summarizes classifications found for related compounds, highlighting the need for cautious handling.
| Compound Name | CAS Number | GHS Classification | Key Hazard Statement |
| 2'-Deoxyadenosine monohydrate | 16373-93-6 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| 2'-Deoxy-l-adenosine | 14365-45-8 | Recommended to treat as Acute Toxicity, Oral (Category 3 or 4) | Toxic if swallowed.[2] |
| 3'-Deoxyadenosine | 73-03-0 | Acute Toxicity, Oral (Category 3); STOT SE, Respiratory (Category 3) | Toxic if swallowed. May cause respiratory irritation. |
| 2'-Amino-2'-deoxyadenosine | 10414-81-0 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3] |
| 2'-deoxyadenosine 5'-triphosphate, tri-sodium salt | 74299-50-6 | Does not meet criteria for classification | Not classified as hazardous.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for safely disposing of all forms of this compound waste.
1. Personal Protective Equipment (PPE) Before handling this compound waste, always wear appropriate PPE to prevent exposure.[5]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[5]
-
Skin and Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for tears before use and dispose of them as contaminated waste immediately after handling the compound.[5]
2. Waste Identification and Segregation Properly segregate all materials that have come into contact with this compound.
-
Categorize as Chemical Waste: All materials, including unused product, solutions, and contaminated disposables (e.g., pipette tips, tubes, gloves, weigh boats), must be treated as chemical waste.[2][5]
-
Avoid Mixing: Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.[2]
3. Waste Containerization and Labeling Use appropriate containers and labels to ensure safe storage and transport.
-
Container Selection: Collect waste in a compatible, leak-proof container with a secure screw-top cap.[6][7]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name (e.g., "this compound").[2] Do not use abbreviations or chemical formulas.[2] If required by your institution, include concentration details and affix a hazardous waste tag provided by your EHS department.[2]
4. Waste Accumulation and Storage Store waste safely at the point of generation prior to collection.
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2][7]
-
Secondary Containment: It is best practice to place the primary waste container within secondary containment to prevent spills.[2]
-
Keep Container Closed: Ensure the container is always closed, except when you are actively adding waste.[2][7]
5. Spill Management In the event of a spill, act immediately to contain and clean the area.
-
Evacuate and Alert: Alert personnel in the immediate area.[2]
-
Use PPE: Wear the appropriate PPE before starting cleanup.[2]
-
Absorb and Collect: Cover the spill with an inert absorbent material like vermiculite or sand.[2] Carefully sweep or wipe up the material, avoiding dust generation, and place it into the designated hazardous waste container.[2][5]
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminate it. All cleanup materials must also be disposed of as hazardous waste.[2]
6. Request for Waste Pickup Final disposal must be handled by trained professionals.
-
Contact EHS: Once the waste container is full or the waste stream is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.[2]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[2] The standard procedure is to send the material to an approved waste disposal plant.[1] Some guidelines suggest incineration after dissolving the material in a combustible solvent.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Deoxyadenosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling deoxyadenosine, a fundamental component in various research applications. Adherence to these protocols is critical for personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2]
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][4][5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | A fully buttoned lab coat should be worn to protect the body and clothing from spills.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for any tears or punctures before use. Remove and dispose of gloves in a designated waste container immediately after handling the compound or if contamination is suspected. Wash hands thoroughly after removing gloves.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Necessary if handling the compound as a powder outside of a chemical fume hood or in case of poor ventilation.[1][2] The use of respiratory protection should be based on a risk assessment of the specific procedure and work environment.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
| Procedure | Step-by-Step Guidance |
| Engineering Controls | 1. Work in a well-ventilated laboratory.[1] 2. When handling the solid form of this compound, use a chemical fume hood to minimize inhalation exposure.[2][3] |
| General Handling | 1. Avoid contact with skin, eyes, and clothing.[3][4][5] 2. Do not breathe dust, vapor, mist, or gas.[3] 3. Wash hands thoroughly after handling.[4][5][6] 4. Do not eat, drink, or smoke in work areas.[7] |
| Storage | 1. Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][6] 2. Store in a freezer, with some sources recommending -20°C.[1][3][7][8] 3. Store away from incompatible materials such as strong oxidizing agents.[3][6][8] |
| Spill Cleanup (Solid) | 1. Evacuate the area.[2] 2. Wear appropriate PPE.[2] 3. Carefully sweep up the solid material, avoiding dust generation.[2][3] 4. Place the material into a suitable, labeled container for disposal.[2][3] 5. Clean the spill area with an appropriate solvent and decontaminate. All materials used for cleanup must also be disposed of as hazardous waste.[9] |
Disposal Plan
All materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and regulatory guidelines.[2][9]
| Waste Type | Disposal Procedure |
| Solid Waste | 1. Collect unused compound, contaminated PPE (gloves, etc.), and labware (weigh boats, pipette tips) in a designated, sealed waste container.[2] 2. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[9] |
| Liquid Waste | 1. Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.[2][9] |
| General Disposal | 1. Do not dispose of this compound down the drain or in the regular trash.[9] 2. Store waste containers in a designated Satellite Accumulation Area.[9] 3. Once the container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[9] |
Visual Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate key decision-making processes and workflows for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Workflow for the lifecycle of this compound in the lab.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. carlroth.com [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
